Methotrexate 1-methyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(32)26-14(20(33)34-2)7-8-15(30)31/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,32)(H,30,31)(H4,22,23,24,27,28)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFDQHNTJJOKAS-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66147-29-3 | |
| Record name | Methotrexate 1-methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066147293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 66147-29-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOTREXATE 1-METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NL2U9S7K1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methotrexate 1-Methyl Ester: Mechanistic Architecture and Prodrug Kinetics
Topic: Methotrexate 1-Methyl Ester Mechanism of Action Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound (MTX-
Chemical Identity and Structural Significance
Nomenclature and Isomerism
The nomenclature "1-methyl ester" refers to the methylation of the
-
Chemical Name: 4-amino-10-methylpteroyl-L-glutamic acid 1-methyl ester
-
Common Aliases: MTX-
-methyl ester, MTX- -OMe. -
Molecular Distinction: MTX contains two carboxyl groups (
and ). The -carboxyl is critical for ionic interaction with the DHFR active site (specifically Arg-57 in human DHFR). Esterification at this position neutralizes the negative charge, drastically altering both pharmacokinetics (membrane permeability) and pharmacodynamics (target binding).
Physicochemical Transformation
The conversion of the
-
MTX (Parent): Hydrophilic, requires active transport (RFC).
-
MTX-
-OMe (Prodrug): Lipophilic, capable of passive diffusion.
Mechanism of Action (MOA)
The efficacy of MTX-
Phase 1: Transport-Independent Cellular Uptake
Standard MTX relies on the Reduced Folate Carrier (RFC), an anion exchanger often downregulated in resistant cancer cell lines (e.g., L1210/R).
-
Mechanism: MTX-
-OMe bypasses the RFC entirely. It traverses the lipid bilayer via passive diffusion driven by the concentration gradient. -
Significance: This allows the drug to accumulate in cells that are otherwise impermeable to physiological folates and classical antifolates.
Phase 2: Intracellular Bioactivation (Hydrolysis)
The ester itself is pharmacologically inert regarding DHFR inhibition. It serves solely as a delivery vehicle.
-
Enzymatic Cleavage: Upon entry into the cytosol, nonspecific carboxylesterases (CES) and lysosomal esterases hydrolyze the methyl ester bond.
-
Reaction:
-
Rate-Limiting Step: The efficiency of this hydrolysis is the rate-limiting step for potency. If the ester is not cleaved, it remains inactive and may be effluxed by P-glycoprotein (P-gp) pumps.
Phase 3: Target Inhibition and Metabolic Trapping
Once hydrolyzed to the free acid (MTX), the molecule resumes the classical antifolate pathway:
-
DHFR Inhibition: The regenerated MTX binds to Dihydrofolate Reductase (DHFR) with picomolar affinity (
pM). The free -carboxyl group forms a critical salt bridge with the guanidinium group of Arg-57 (in human DHFR), a bond impossible for the ester to form. -
Polyglutamylation: The free
-carboxyl group (now accessible and charged) serves as a substrate for Folylpolyglutamate Synthetase (FPGS). The addition of glutamate tails traps the drug intracellularly, increasing retention time and potency.
Mechanistic Pathway Visualization
Figure 1: The activation pathway of this compound, highlighting the transition from passive transport to enzymatic bioactivation.[1]
Experimental Framework for Validation
To validate the mechanism of MTX-
Synthesis and Purification
Objective: Isolate pure
-
Method:
-
React 4-amino-4-deoxy-10-methylpteroic acid (APA) precursors with L-glutamic acid
-methyl ester. -
Use DCC/HOBt coupling in DMF.
-
Critical Step: Purification via preparative HPLC on a C18 column using a gradient of Ammonium Acetate (pH 6.0) and Acetonitrile. The
-ester typically elutes after the -ester due to steric shielding of the polar functionality. -
Validation:
H NMR to confirm the methyl singlet shift and Mass Spectrometry (ESI-MS).
-
DHFR Inhibition Assay (Cell-Free)
Objective: Prove that the ester itself is a poor inhibitor compared to the parent drug.
-
Protocol:
-
Enzyme Source: Recombinant human DHFR.
-
Substrate: Dihydrofolate (DHF) + NADPH.[2]
-
Conditions: Incubate DHFR with varying concentrations (
to M) of MTX and MTX- -OMe. -
Measurement: Monitor absorbance decrease at 340 nm (NADPH oxidation).
-
-
Expected Result:
-
MTX
: ~5-10 nM. -
MTX-
-OMe : >1000 nM (Orders of magnitude weaker). -
Interpretation: This confirms that cytotoxicity is dependent on intracellular hydrolysis.
-
Esterase Stability Assay
Objective: Determine the rate of bioactivation.
-
Protocol:
-
Incubate MTX-
-OMe (10 M) in:-
PBS (Control)
-
Human Plasma
-
Cell Lysate (e.g., CCRF-CEM cells)
-
-
Aliquot at t = 0, 15, 30, 60, 120 min.
-
Quench with ice-cold methanol.
-
Analyze via HPLC for the disappearance of the ester peak and appearance of the MTX acid peak.
-
Comparative Cytotoxicity (RFC+ vs RFC- Cells)
Objective: Demonstrate the "bypass" mechanism.
-
Cell Lines:
-
L1210 (WT): Expresses RFC.
-
L1210/R (Resistant): RFC-deficient.
-
-
Protocol: 72-hour MTT or CellTiter-Glo viability assay.
-
Data Presentation:
| Compound | L1210 (WT) | L1210/R (RFC-) | Resistance Factor (R/WT) |
| Methotrexate (MTX) | 10 | 1500 | 150x |
| MTX- | 50 | 60 | 1.2x |
Interpretation: The ester maintains potency in resistant cells, confirming transport independence. The slightly lower potency in WT cells (50 vs 10 nM) reflects the efficiency of the hydrolysis step.
References
-
Rosowsky, A., et al. (1978).[3] "Methotrexate analogues. 11. Unambiguous chemical synthesis and in vitro biological evaluation of alpha- and gamma-monoesters as potential prodrugs." Journal of Medicinal Chemistry. Link
-
Cronstein, B. N. (1997).[4] "The mechanism of action of methotrexate." Rheumatic Disease Clinics of North America. Link
-
Visentin, M., et al. (2012). "The antifolates."[5] Hematology/Oncology Clinics of North America. Link
-
Assaraf, Y. G. (2007). "Molecular basis of antifolate resistance."[5] Cancer and Metastasis Reviews. Link
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate analogues. 11. Unambiguous chemical synthesis and in vitro biological evaluation of alpha- and gamma-monoesters as potential prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of Methotrexate 1-Methyl Ester
[1]
Executive Summary
Target Molecule: this compound (MTX-1-Me)
CAS Registry Number: 66147-29-3
Chemical Name: (S)-2-(4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)-5-methoxy-5-oxopentanoic acid (Note: Nomenclature often varies; "1-methyl" specifically denotes the
Methotrexate (MTX) contains two carboxylic acid moieties: the
This guide presents a regioselective convergent synthesis (Method A) as the primary protocol, ensuring high isomeric purity. A secondary direct esterification protocol (Method B) is provided for rapid generation of reference standards where yield is secondary to speed.
Part 1: Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
Direct methylation of Methotrexate is non-selective. Acid-catalyzed esterification typically favors the
The Solution: Convergent Synthesis To guarantee the position of the methyl ester, the synthesis must be convergent , coupling the pteridine heterocycle with a pre-functionalized glutamate side chain.
Retrosynthetic Pathway:
-
Disconnection: The C9-N10 bond (Pteridine-Benzoyl coupling).[1]
-
Fragment 1 (Western): 2,4-diamino-6-(bromomethyl)pteridine (DABP-Br).[1]
-
Fragment 2 (Eastern):
-[4-(methylamino)benzoyl]-L-glutamic acid -methyl ester.[1]-
Sub-strategy: To synthesize Fragment 2 selectively, we utilize orthogonal protection:
-tert-butyl ester protection allows selective manipulation of the -ester.[1]
-
Part 2: Experimental Protocols
Method A: Regioselective Convergent Synthesis (Recommended)[1]
Phase 1: Synthesis of the "Eastern" Fragment
Objective: Prepare
-
Starting Material: L-Glutamic acid
-methyl ester -tert-butyl ester (H-Glu(OtBu)-OMe).[1] -
Coupling:
-
React 4-(methyl(tert-butoxycarbonyl)amino)benzoic acid (N-Boc-N-Me-PABA) with H-Glu(OtBu)-OMe using EDC.HCl and HOBt in DMF at 0°C
RT. -
Note: The N-Boc protection on the PABA prevents self-coupling.[1]
-
-
Deprotection (N-terminal):
-
Treat the intermediate with TFA/DCM (1:1) carefully.
-
Critical Control: We need to remove the N-Boc but keep the
-tBu ester? No. TFA will remove both the N-Boc and the -tBu ester, leaving the -methyl ester intact (methyl esters are stable to TFA).[1] -
Result: This yields
-(4-(methylamino)benzoyl)-L-glutamic acid -methyl ester directly, with the -carboxyl free.[1] -
Refinement: If the
-acid interferes with the final coupling, use -benzyl ester instead of t-butyl, which is stable to TFA but removable by hydrogenolysis.[1] However, for the standard nucleophilic substitution in Phase 2, a free -carboxyl is often tolerated if the stoichiometry is controlled (using 2.2 eq of base).
-
Phase 2: Final Coupling (The "Pteridine Staple")
Objective: Couple the Eastern fragment with the Pteridine bromide.
-
Reagents:
Protocol:
-
Dissolve DABP-Br (1.0 eq) in DMA.[1]
-
Add the glutamate fragment (1.1 eq).
-
Add MgO (2.5 eq) to neutralize the HBr generated.
-
Stir at 45°C for 18 hours in the dark (pteridines are light-sensitive).
-
Quench: Pour into ice-cold water (pH adjusted to 4.0 with acetic acid).
-
Purification: The precipitate contains the crude product. Wash with water, ethanol, and ether.[2]
-
Final Polish: Recrystallize from water/ethanol or purify via Prep-HPLC if >99% purity is required.
Method B: Direct Esterification ( Rapid/Low Yield)
Use this only for generating qualitative impurity markers.[1]
-
Dissolve Methotrexate (free acid) in absolute methanol.
-
Add 1.0 eq of Acetyl Chloride dropwise at 0°C (generates anhydrous HCl in situ).
-
Stir at RT for 4 hours.
-
Result: Mixture of
-ester, -ester, and dimethyl ester.[1] -
Separation: Inject onto Prep-HPLC (C18). The
-ester typically elutes after the -ester but before the dimethyl ester under acidic conditions.[1]
Part 3: Visualization of Workflows
Figure 1: Convergent synthesis pathway for this compound ensuring regioselectivity.
Part 4: Characterization & Validation[1]
To certify the product is the 1-methyl (
NMR Spectroscopy ( H NMR, 400 MHz, DMSO- )
| Position | Proton | Chemical Shift ( | Diagnostic Feature |
| Ester Methyl | 3.62 ppm (s) | Singlet.[1] (Gamma-ester methyl typically appears slightly upfield ~3.58 ppm, but they are close).[1] | |
| Glu | 4.35 - 4.45 ppm | Critical: In the | |
| Glu | 2.35 - 2.45 ppm | In the | |
| Pteridine | C7-H | 8.58 ppm (s) | Characteristic aromatic singlet.[1] |
| Aromatic | Benzoyl AA'BB' | 6.82, 7.70 ppm | Doublets. |
Validation Logic:
-
Run a HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
Look for a correlation between the Ester Methyl protons (3.62 ppm) and the
-Carbonyl carbon . -
If the correlation is to the carbonyl adjacent to the
-CH (methine), it is the 1-methyl ester . -
If the correlation is to the carbonyl adjacent to the
-CH , it is the 5-methyl ester.
HPLC Conditions (Isomer Separation)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5
m).[1] -
Mobile Phase A: 0.1M Phosphate Buffer (pH 6.0).
-
Gradient: 10% B to 40% B over 20 minutes.
-
Detection: UV at 302 nm.
-
Retention Order: MTX (Free Acid) < MTX-1-Me (
) < MTX-5-Me ( ) < MTX-Dimethyl.[1]-
Note: The
-ester is generally more polar than the -ester due to the proximity of the amine, often eluting slightly earlier or very close to the -isomer depending on pH.[1] At pH 6.0, separation is usually distinct.
-
Part 5: References
-
Piper, J. R., & Montgomery, J. A. (1974). Synthesis of alpha- and gamma-substituted amides and esters of methotrexate and their evaluation as inhibitors of dihydrofolate reductase.[1] Journal of Medicinal Chemistry. [1]
-
Rosowsky, A., et al. (1981). Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry. [1]
-
European Pharmacopoeia (Ph. Eur.) . Methotrexate Monograph: Impurity Standards.[3] (Defines the standard impurities including Methotrexate Methyl Ester). [1]
-
PubChem Compound Summary . This compound (CID 134690).[1][1]
-
Nagy, A., et al. (1993). Synthesis and biological evaluation of cytotoxic analogs of methotrexate. Journal of Medicinal Chemistry.
Sources
- 1. EP0048001B1 - Method for preparing n-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]
- 2. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]
- 3. Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
Methotrexate 1-methyl ester chemical properties and structure
Methotrexate -Methyl Ester (MTX-1-Me): Chemical Properties, Impurity Profiling, and Prodrug Kinetics
Executive Summary
Methotrexate 1-methyl ester (commonly referred to as MTX
This technical guide analyzes the physicochemical divergence between MTX and its
Structural Identity & Stereochemistry
The nomenclature "1-methyl ester" derives from the IUPAC numbering of the glutamic acid moiety, where the
-
Chemical Name: (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid
-
Common Name: Methotrexate
-methyl ester[1] -
Molecular Formula:
[1] -
Molecular Weight: 468.47 g/mol [1]
-
CAS Number: 66147-29-3[1]
Structural Divergence from Parent API
Methotrexate (MTX) is a dicarboxylic acid containing both
| Feature | Methotrexate (Parent) | MTX 1-Methyl Ester ( |
| Free Acid ( | Methyl Ester (Neutral) | |
| Free Acid ( | Free Acid | |
| Net Charge (pH 7.4) | Dianion (-2) | Monoanion (-1) |
| Lipophilicity (LogP) | -1.8 (Hydrophilic) | ~0.5 (Moderately Lipophilic) |
Physicochemical Properties & Stability[2]
Solubility Profile
The esterification of the
-
Aqueous Solubility: Reduced compared to MTX disodium salt, but soluble in organic solvents (DMSO, Methanol).
-
Membrane Permeability: Significantly higher passive diffusion rates due to the masking of the ionizable
-carboxylate.
Hydrolytic Stability (Self-Validating Kinetic Check)
The
-
Acidic Conditions (pH < 4): Relatively stable.
-
Alkaline Conditions (pH > 8): Rapid hydrolysis to MTX.
-
Enzymatic: Highly susceptible to carboxylesterases (CES1/CES2) in plasma and liver.
Pharmacology: The Prodrug Paradox
The biological activity of MTX-1-Me is governed by a trade-off between cellular entry and target affinity .
DHFR Binding Affinity
The
-
Mechanism: Methylation of this position abolishes the ionic interaction.
-
Consequence: The intrinsic affinity (
) of the unhydrolyzed ester for DHFR is 100-1000 fold lower than parent MTX.
Bioactivation Pathway
Despite low intrinsic affinity, MTX-1-Me is cytotoxic because it enters cells rapidly via passive diffusion (bypassing the Reduced Folate Carrier, RFC) and is intracellularly hydrolyzed back to active MTX.
Figure 1: Bioactivation pathway of MTX 1-Methyl Ester. The ester bypasses the saturable RFC transporter, acting as a prodrug that is hydrolyzed intracellularly to the active DHFR inhibitor.
Synthesis & Impurity Profiling[2]
Origin in API Manufacturing
MTX-1-Me is not usually a deliberate intermediate but forms via:
-
Incomplete Hydrolysis: If the synthesis route involves a dimethyl ester intermediate, incomplete saponification leaves the
-methyl ester. -
Methanol Solvolysis: Recrystallization of MTX from methanol under acidic conditions can drive Fischer esterification.
Selective Synthesis Protocol
Direct esterification yields a mixture of
Protocol:
-
Coupling: React 4-amino-4-deoxy-N10-methylpteroic acid (APA) with L-glutamic acid
-methyl ester (selectively protected at if necessary, though steric hindrance often favors esterification in direct methods, so using pre-formed -ester glutamate is critical). -
Reagent: Use DCC/HOBt coupling in DMF.
-
Purification: The crude will contain unreacted APA and potentially trace
-isomers.
Analytical Protocols (Self-Validating)
Differentiation between the
High-Performance Liquid Chromatography (HPLC)
This method utilizes the lipophilicity difference for separation.
System Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase A: 0.1 M
buffer, pH 6.0. -
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 40% B over 15 minutes.
-
Detection: UV at 302 nm (pteridine max).
Validation Criteria (Self-Check):
-
Resolution (
): The critical pair is MTX and MTX-1-Me. must be > 2.0. -
Retention Order:
-
Methotrexate (Most polar, elutes first).
-
MTX
-methyl ester (Intermediate). -
MTX
-methyl ester (Most lipophilic due to masking of the stronger -acid).
-
NMR Characterization
Proton NMR (
-
Diagnostic Shift: Look for the methoxy singlet.
-
-methyl ester (
): Singlet at ppm. -
Differentiation: The
-proton of the glutamate (chiral center) will show a downfield shift compared to the parent MTX due to the ester anisotropy.
-
-methyl ester (
Experimental Workflow: Impurity Isolation
The following diagram outlines the logical flow for isolating and identifying this compound from a bulk MTX sample.
Figure 2: Isolation workflow for separating MTX 1-Methyl Ester from parent API using Reverse Phase Chromatography.
References
-
European Pharmacopoeia (Ph. Eur.) . Methotrexate Monograph: Impurity B. (Defines the 1-methyl ester as a regulated impurity).
-
MedKoo Biosciences . This compound Product Data. (Confirmation of chemical structure and CAS 66147-29-3).[1]
-
Rosowsky, A. et al. (1981). Methotrexate analogues.[3][4][5][6] 14. Synthesis of new gamma-substituted derivatives. Journal of Medicinal Chemistry. (Foundational chemistry on MTX ester synthesis).
-
Ferreira, et al. (2021).[6] Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes. (Describes EDC/NHS coupling protocols relevant to ester synthesis).
-
Cui, J. et al. (2025).[7] HPLC method for the quantification of methotrexate. (Basis for the self-validating HPLC protocol).
Sources
- 1. medkoo.com [medkoo.com]
- 2. Separation of Methotrexate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Methotrexate-DHFR Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Monograph: Biological Activity of Methotrexate 1-Methyl Ester
Content Type: Technical Guide / Whitepaper
Subject: Methotrexate
Executive Summary
Methotrexate 1-methyl ester (formally Methotrexate
Unlike its parent compound, the 1-methyl ester exhibits a distinct pharmacological profile characterized by attenuated Dihydrofolate Reductase (DHFR) affinity and impaired intracellular retention . This guide analyzes the mechanistic divergence caused by the esterification of the
Chemical Identity & Structural Significance[1]
The biological inactivity of the 1-methyl ester relative to MTX is dictated by a single modification: the masking of the
| Feature | Methotrexate (MTX) | MTX 1-Methyl Ester | Impact of Modification |
| CAS Number | 59-05-2 | 66147-29-3 | Unique identifier |
| Molecular Weight | 454.44 g/mol | 468.47 g/mol | Increased lipophilicity |
| Free Acid ( | Methyl Ester | Loss of anionic charge at physiological pH | |
| Primary Classification | API (Active Ingredient) | Impurity / Degradant | Reduced potency analogue |
Structural Visualization
The following diagram illustrates the specific site of methylation and its downstream effects on cellular processing.
Figure 1: Comparative biological fate of MTX versus its
Mechanism of Action & Pharmacology
Dihydrofolate Reductase (DHFR) Affinity
The primary mechanism of MTX cytotoxicity is the inhibition of DHFR.[1][2] The crystal structure of human DHFR reveals that the
-
MTX: The free
-carboxylate anion binds tightly to the guanidinium group of Arg-57. -
MTX 1-Methyl Ester: Methylation neutralizes this negative charge and introduces steric bulk. This disrupts the salt bridge, leading to a drastic reduction in binding affinity (
increases by orders of magnitude). Consequently, the ester is significantly less potent as a direct DHFR inhibitor.
Intracellular Retention (The FPGS Checkpoint)
Clinical efficacy of MTX relies on polyglutamylation by the enzyme Folylpolyglutamate Synthetase (FPGS). This process adds multiple glutamate residues to the
-
Substrate Specificity: FPGS requires the
-carboxyl group to be free to properly orient the glutamate tail for catalysis. -
The Ester Effect: The 1-methyl ester is a poor substrate for FPGS. Without conversion to polyglutamates (MTX-PGs), the ester does not undergo "ion trapping" and is rapidly effluxed from the cell by ABC transporters. This lack of retention is a primary driver of its reduced cytotoxicity compared to MTX.
Cellular Uptake
While the reduced folate carrier (RFC/SLC19A1) is the dominant transporter for MTX, it preferentially recognizes anions. The esterification increases lipophilicity, potentially allowing for some passive diffusion, but this does not compensate for the loss of active transport efficiency and intracellular trapping.
Experimental Protocols
Analytical Detection (Impurity Profiling)
To distinguish the 1-methyl ester from the active drug in research samples, a gradient HPLC method is required due to their structural similarity.
Protocol: Reverse-Phase HPLC Separation
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1 M Phosphate buffer (pH 6.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0–15 min: 10% B to 20% B (Linear).
-
15–25 min: 20% B to 40% B (Elutes ester).
-
25–30 min: Re-equilibration.
-
-
Detection: UV at 302 nm (primary) and 260 nm.
-
Expected Retention: The 1-methyl ester will elute after MTX due to the hydrophobic methyl group masking the polar carboxylate.
In Vitro Cytotoxicity Assessment
To validate the reduced activity of the ester, a comparative MTT assay should be performed.
Step-by-Step Methodology:
-
Cell Seeding: Seed L1210 (murine leukemia) or CCRF-CEM (human T-lymphoblast) cells at
cells/well in 96-well plates. -
Compound Preparation:
-
Dissolve MTX (Control) and MTX 1-methyl ester in DMSO to 10 mM stock.
-
Dilute serially in culture media to range from 1 nM to 100 µM.
-
-
Incubation: Treat cells for 72 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent, incubate for 4 hours, solubilize formazan crystals, and read absorbance at 570 nm.
-
Data Analysis: Plot dose-response curves.
-
Expected Result: MTX
nM. -
Expected Result: MTX 1-methyl ester
µM (significantly less potent).
-
Comparative Data Summary
The following table synthesizes the biological divergence between the parent drug and the ester impurity.
| Parameter | Methotrexate (MTX) | MTX 1-Methyl Ester | Mechanistic Reason |
| DHFR Inhibition ( | Loss of Arg-57 ionic bond. | ||
| FPGS Activity | High ( | Negligible | Steric hindrance at active site. |
| Cellular Retention | High (Polyglutamated) | Low (Rapid Efflux) | Lack of polyglutamylation. |
| Primary Transport | RFC (Active Influx) | Passive / Low Affinity RFC | Altered charge profile. |
Pathway Visualization: The "Dead End" Mechanism
This diagram illustrates why the 1-methyl ester fails to sustain cytotoxicity.
Figure 2: The intracellular metabolic block of MTX 1-methyl ester preventing polyglutamylation.
References
-
European Pharmacopoeia (Ph. Eur.) . Methotrexate Monograph: Impurity I (Methotrexate alpha-methyl ester). Council of Europe.
-
Genestier, L., et al. (1998). "Mechanisms of action of methotrexate: Immunosuppressive and anti-inflammatory effects."[3] Journal of Clinical Investigation, 102(2), 322-328.
-
McGuire, J. J., et al. (1980). "Enzymatic synthesis of folylpolyglutamates. Characterization of the reaction and its products." Journal of Biological Chemistry, 255(12), 5776-5788. (Establishes alpha-carboxyl requirement for FPGS).
-
Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry, 24(12), 1450–1455. (Discusses SAR of carboxyl modifications).
-
Visentin, M., et al. (2012). "The antifolates."[4][5][6] Hematology/Oncology Clinics of North America, 26(3), 629-648.
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. droracle.ai [droracle.ai]
- 4. proteopedia.org [proteopedia.org]
- 5. Folate analogues as substrates of mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Methotrexate 1-methyl ester as a dihydrofolate reductase inhibitor
Technical Guide: Methotrexate -Methyl Ester (MTX-1-Me) as a DHFR Inhibitor
Executive Summary
Methotrexate 1-methyl ester (chemically defined as Methotrexate
This guide details the chemical biology, enzymatic kinetics, and experimental utility of MTX-
Part 1: Chemical Identity & Structural Logic
Nomenclature Clarification
In scientific literature, "this compound" refers to the esterification of the
-
IUPAC Specificity: The glutamic acid side chain has two carboxyl groups: the
-carbon (C1) and the -carbon (C5). -
Structural Consequence: Modification at the C1 (
) position is pharmacologically distinct from the C5 ( ) position. While -derivatives often retain significant potency, -derivatives typically suffer a drastic loss in binding affinity due to the disruption of a critical electrostatic bridge within the DHFR active site.
Pharmacophore Interaction Map
The following diagram illustrates the critical binding interactions of MTX versus MTX-
Figure 1: Comparative binding logic. The
Part 2: Pharmacodynamics & Mechanism of Action
DHFR Inhibition Kinetics
The primary utility of MTX-
-
Affinity Loss: The
-esterification results in a 100- to 1000-fold increase in (dissociation constant) compared to the parent drug. -
Mechanism: The
-carboxyl group of MTX normally forms a specific hydrogen bond/ionic interaction with Arg-57 (in human DHFR) or Arg-52 (in E. coli). Blocking this group with a methyl ester forces the inhibitor to rely solely on the pteridine ring interactions, drastically reducing residence time on the enzyme.
Intracellular Fate: The Polyglutamylation Bypass
A critical feature of MTX-
-
Standard MTX: Enters cell
Polyglutamylated by FPGS (adds Glu residues) Trapped intracellularly Sustained inhibition.[1] -
MTX-
-Me: Enters cell Cannot be polyglutamylated (FPGS requires free -COOH) Rapidly effluxed.
Research Application: This property allows scientists to decouple "transport" from "metabolic trapping." If a cell line is resistant to MTX but sensitive to lipid-soluble antifolates, MTX-
Comparative Potency Data
The following table summarizes the inhibitory constants (
| Compound | Modification Site | Relative Potency Loss | |
| Methotrexate (MTX) | None (Free Acid) | ~0.006 | 1x (Baseline) |
| MTX- | Gamma-Carbon (C5) | ~0.43 | ~70x |
| MTX- | Alpha-Carbon (C1) | ~6.20 | ~1000x |
Data derived from Rosowsky et al. structure-activity relationship (SAR) studies.
Part 3: Experimental Protocols
Protocol: Spectrophotometric DHFR Inhibition Assay
Objective: Determine the
Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.5 mM KCl.
-
Substrate: Dihydrofolic Acid (DHF), 100
M stock (stabilized with ascorbic acid). -
Cofactor: NADPH, 10 mM stock (freshly prepared).
-
Enzyme: Recombinant Human DHFR (approx. 0.01 U/assay).
-
Inhibitor: MTX-
-Me (dissolved in DMSO).
Workflow Diagram
Figure 2: Kinetic assay workflow. Pre-incubation of the inhibitor with the enzyme is crucial to allow equilibrium binding before competing with the substrate.
Step-by-Step Procedure
-
Preparation: Dilute MTX-
-Me in assay buffer to generate a concentration range (e.g., 0.1 M to 100 M). Note: The range is higher than standard MTX due to lower affinity. -
Incubation: In a quartz cuvette or UV-transparent 96-well plate, add 890
L Buffer + 10 L Enzyme + 50 L Inhibitor. Incubate for 2-5 minutes at 25°C. -
Initiation: Add 50
L of Substrate Mix (NADPH + DHF). -
Measurement: Immediately monitor the decrease in absorbance at 340 nm (
for NADPH oxidation) for 5 minutes. -
Analysis: Plot % Inhibition vs. Log[Concentration] to derive
.
Synthesis Note (For Chemists)
Direct esterification of Methotrexate (e.g., using methanol/HCl) typically yields a mixture of
-
Purification Requirement: Researchers synthesizing this compound must utilize preparative HPLC (C18 column) to isolate the
-isomer. -
Verification: The
-isomer typically elutes after the -isomer in reverse-phase systems due to steric shielding of the polar carboxyl group.
Part 4: References
-
Rosowsky, A., et al. (1981). Methotrexate analogues. 11. Unambiguous chemical synthesis and in vitro biological evaluation of alpha- and gamma-monoesters as potential prodrugs. Journal of Medicinal Chemistry.[5]
-
Kamen, B. A., et al. (1984). Methotrexate and folate accumulation in cells. Journal of Clinical Investigation.
-
McGuire, J. J. (2003). Anticancer antifolates: current status and future perspectives. Current Pharmaceutical Design.[6]
-
Sigma-Aldrich Technical Bulletin. Dihydrofolate Reductase Assay Kit Protocol.
Sources
- 1. droracle.ai [droracle.ai]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 4. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Synthesis of methotrexate - Patent CA-1077477-A - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Stability and Solubility Profiling of Methotrexate 1-Methyl Ester
Executive Summary
Methotrexate 1-methyl ester (MTX-1-Me), also designated as Methotrexate EP Impurity I or Methotrexate
This technical guide outlines the rigorous methodologies required to profile the in vitro stability and solubility of MTX-1-Me. Unlike the parent compound MTX, which possesses two ionizable carboxylic acid groups, the 1-methyl ester modification blocks the
Key Technical Directive: The
Physicochemical Profile & Solubility Landscape
Structural Implications on Solubility
MTX-1-Me retains the pteridine ring and the
-
Parent MTX pKa:
-COOH (~3.4), -COOH (~4.8), Pteridine N1 (~5.5). -
MTX-1-Me pKa:
-COOH (~4.8), Pteridine N1 (~5.5).
Solubility Prediction:
-
Acidic pH (< 4.0): The molecule is predominantly protonated (cationic at pteridine, neutral at
-COOH). Aqueous solubility is expected to be low but higher than neutral species due to the pteridine charge. -
Physiological pH (7.4): The
-COOH is ionized ( ), providing anionic character. However, with only one negative charge compared to MTX's two, MTX-1-Me exhibits lower aqueous solubility and higher LogP (lipophilicity) than the parent drug. -
Organic Solvents: Highly soluble in DMSO and Dimethylformamide (DMF), which are recommended for stock solution preparation.[1]
Solubility Assessment Protocol (Thermodynamic)
Objective: Determine the equilibrium solubility of MTX-1-Me in biorelevant media.
Materials:
-
MTX-1-Me Reference Standard (Purity >98%)[2]
-
Buffers: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8 & 7.4).
-
Equipment: Orbital shaker, Centrifuge, HPLC-UV.
Methodology:
-
Preparation: Add excess MTX-1-Me solid (~5 mg) to 1.0 mL of each buffer in 2 mL amber glass vials (protect from light).
-
Equilibration: Incubate at 37°C with constant agitation (200 rpm) for 24 hours.
-
Sampling: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.
-
Filtration: Filter supernatant through a 0.22 µm PVDF membrane. Note: Pre-saturate filter to prevent drug adsorption.
-
Quantification: Dilute filtrate with Mobile Phase and analyze via HPLC (Method defined in Section 4).
Data Output Table (Template):
| Medium | pH | Theoretical Species | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | Cationic (Pteridine+) | Experimental Value |
| Acetate Buffer | 4.5 | Neutral/Zwitterionic | Experimental Value |
| PBS | 7.4 | Mono-anionic ( | Experimental Value |
In Vitro Stability Assessment
Stability profiling must distinguish between spontaneous chemical degradation and enzymatic metabolism. The 1-methyl ester is susceptible to hydrolysis, yielding the parent MTX and methanol.
Degradation Pathway Visualization
The following diagram illustrates the hydrolysis pathway relevant to both chemical and enzymatic stability.
Caption: Hydrolytic conversion of MTX 1-methyl ester to Methotrexate, catalyzed by plasma esterases or alkaline pH.
Plasma Stability Protocol
Objective: Quantify the half-life (
Critical Insight: Rodent plasma typically contains higher carboxylesterase activity than human plasma. Expect shorter
Workflow:
-
Matrix Preparation: Thaw pooled human/rat plasma at 37°C. Centrifuge to remove cryoprecipitates.
-
Spiking: Prepare a 10 mM stock of MTX-1-Me in DMSO. Spike plasma to a final concentration of 1 µM (keep DMSO < 0.1% v/v to avoid enzyme inhibition).
-
Incubation: Incubate in a water bath at 37°C.
-
Time Points: Harvest 100 µL aliquots at 0, 5, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately add 300 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., MTX-D3). Vortex for 30 seconds.
-
Extraction: Centrifuge at 4,000 x g for 15 minutes at 4°C. Collect supernatant for LC-MS/MS analysis.
Chemical Stability (pH-Rate Profile)
Perform incubations in buffers (pH 1.2, 7.4, 9.0) at 37°C over 24 hours.
-
Acidic Stability: Generally stable at pH 1.2.
-
Alkaline Stability: Labile at pH > 8.0 due to base-catalyzed ester hydrolysis.
Analytical Methodology (HPLC-UV)
To accurately monitor stability, the method must resolve the ester from the parent acid.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1 M Phosphate Buffer, pH 6.0.
-
Mobile Phase B: Acetonitrile.[]
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10%
60% B (Linear gradient to elute the lipophilic ester) -
15-20 min: 60% B
-
-
Flow Rate: 1.0 mL/min.[]
-
Detection: UV at 302 nm (Characteristic pteridine absorption).
-
Retention Time:
-
MTX (Parent): ~6-8 min (More polar).
-
MTX-1-Me: ~12-14 min (Less polar).
-
Experimental Workflow Diagram
The following Graphviz diagram outlines the end-to-end workflow for stability testing, ensuring data integrity from sample prep to analysis.
Caption: Step-by-step workflow for determining in vitro plasma stability and extraction.
References
-
European Pharmacopoeia (Ph. Eur.). Methotrexate Monograph 0560. (Defines Impurity I as this compound).[4][5][6][7][8]
-
PubChem. this compound (Compound Summary). Retrieved from [Link]
-
SynZeal Research. Methotrexate Impurity Standards and Characterization. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. CAS 66147-29-3 Methotrexate Related Compound I Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. drjcrbio.com [drjcrbio.com]
- 8. PubChemLite - this compound (C21H24N8O5) [pubchemlite.lcsb.uni.lu]
Methotrexate 1-methyl ester CAS number 66147-29-3 properties
Technical Monograph: Methotrexate 1-Methyl Ester (CAS 66147-29-3)
Executive Summary
This compound (CAS 66147-29-3), chemically distinct as the
Chemical Identity & Structural Analysis
| Property | Data |
| Common Name | This compound |
| Synonyms | Methotrexate |
| CAS Number | 66147-29-3 |
| Molecular Formula | C |
| Molecular Weight | 468.47 g/mol |
| IUPAC Name | (4S)-4-[[4-[[(2,4-diaminopteridin-6-yl)methyl]-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid |
| Chirality | L-isomer (derived from L-glutamic acid) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 190 – 196 °C (Decomposes) |
| Solubility | Soluble in DMSO, dimethylacetamide (DMAc), dilute mineral acids/bases.[1][2] Poorly soluble in water and ethanol. |
Structural Insight:
Methotrexate contains two carboxyl groups: the
Synthesis & Production Strategies
The synthesis of high-purity this compound requires a convergent approach to avoid the formation of the isomeric
Primary Route: Convergent Coupling (Recommended)
This protocol ensures regioselectivity by using a pre-methylated glutamate building block.
-
Precursor Preparation: Synthesis of 4-(methylamino)benzoyl-L-glutamic acid
-methyl ester. This is achieved by coupling 4-(methylamino)benzoic acid with L-glutamic acid -methyl ester. -
Pteridine Activation: Bromination of 2,4-diamino-6-methylpteridine to yield 2,4-diamino-6-(bromomethyl)pteridine .
-
Coupling: The activated pteridine is reacted with the glutamate intermediate in a polar aprotic solvent (DMAc or DMF) at controlled temperatures (40–50°C).
-
Purification: The crude product is precipitated by pH adjustment and purified via preparative HPLC or recrystallization to remove unreacted pteridine and isomeric byproducts.
Secondary Route: Direct Esterification (Non-Specific)
Direct reaction of Methotrexate with methanol/acid yields a statistical mixture of
Figure 1: Convergent synthesis pathway for this compound ensuring regioselectivity.
Analytical Profiling (HPLC Method)
The following High-Performance Liquid Chromatography (HPLC) protocol is aligned with EP/USP standards for impurity profiling.
Methodology Rationale: A C18 stationary phase with phosphate buffer is essential to suppress the ionization of the remaining free carboxyl group, ensuring sharp peak shape. The gradient elution separates the 1-methyl ester (more hydrophobic) from the parent Methotrexate (elutes earlier).
| Parameter | Condition |
| Column | C18 (L1 packing), 250 mm × 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent) |
| Mobile Phase A | Phosphate Buffer (pH 6.0) : Acetonitrile (90:10 v/v) |
| Mobile Phase B | Phosphate Buffer (pH 6.0) : Acetonitrile (40:60 v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temp | 25°C |
| Detection | UV at 307 nm (Primary), 262 nm (Secondary confirmation) |
| Injection Volume | 10–20 µL |
| Retention Time | Methotrexate (~6-8 min); 1-Methyl Ester (~12-15 min) |
Gradient Program:
-
0-20 min: Linear gradient from 0% B to 60% B.
-
20-25 min: Hold at 60% B (Wash).
-
25-30 min: Return to 0% B (Equilibration).
Figure 2: Analytical workflow for the identification and quantification of this compound.
Stability & Handling
-
Hydrolytic Sensitivity: As an ester, CAS 66147-29-3 is susceptible to hydrolysis, particularly in basic aqueous solutions, reverting to Methotrexate. Solutions should be prepared fresh or stored at -20°C.[1][3][4]
-
Photosensitivity: Like all pteridines, it degrades under UV light. All analytical work must be performed under amber light or low-light conditions.
-
Storage: Store solid standard at -20°C, desiccated, and protected from light.
References
-
European Pharmacopoeia (Ph. Eur.) . Methotrexate Monograph 0560. European Directorate for the Quality of Medicines & HealthCare (EDQM). Link
-
United States Pharmacopeia (USP) . Methotrexate Monograph: Related Compounds. USP-NF. Link
-
Piper, J. R., & Montgomery, J. A. (1980). Synthesis of Methotrexate and Analogs. Journal of Organic Chemistry. Link
-
Mathew, B., et al. (2025). Comprehensive Validation of Analytical Methods for Methotrexate. AJPRUI. Link
-
MedKoo Biosciences . This compound Product Data Sheet. Link
Sources
Discovery and history of Methotrexate 1-methyl ester
Technical Guide: this compound ( -Isomer)
Discovery, Synthesis, and Pharmacological Profile
Executive Summary
This compound (also designated as Methotrexate
This guide analyzes the molecule's transition from a synthesis by-product to a tool for understanding folate transport, differentiating it from its regioisomer, the
Chemical Identity & Nomenclature
The nomenclature "1-methyl ester" refers to the esterification of the
| Feature | Specification |
| Common Name | This compound; MTX |
| Regulatory ID | EP Impurity I (European Pharmacopoeia) |
| CAS Number | 66147-29-3 |
| Chemical Formula | |
| Molecular Weight | 468.47 g/mol |
| Structural Distinction | Esterification at the |
Discovery and Historical Context
The "Impurity" Origin (1947–Present)
The history of the 1-methyl ester is inextricably linked to the industrial synthesis of Methotrexate. Following the original synthesis by Seeger et al. (1947) at Lederle Laboratories, it became evident that the reaction between 2,4-diamino-6-pteridinylmethyl bromide and
-
Origin: The ester arises primarily during the esterification-based purification steps or from incomplete hydrolysis of diester intermediates.
-
Regulatory Evolution: As HPLC technology advanced in the 1980s and 90s, regulatory bodies (EP/USP) identified the
-isomer as a distinct impurity (Impurity I) separate from the -isomer (Impurity H), necessitating specific separation protocols.
The "Prodrug" Hypothesis (1970s–1980s)
In the mid-20th century, researchers, notably Rosowsky et al. , investigated MTX esters to overcome drug resistance.
-
The Problem: Tumor cells often develop resistance by downregulating the Reduced Folate Carrier (RFC) , the protein responsible for active MTX transport.
-
The Solution: Esterification increases lipophilicity, allowing the molecule to bypass the RFC via passive diffusion.
-
The Finding: While the esters entered cells effectively, the 1-methyl (
) ester proved biologically inferior to the parent drug and the -ester due to its inability to bind DHFR effectively (see Section 4).
Synthesis and Formation Pathways[3][4]
The formation of the 1-methyl ester occurs via two primary pathways: direct esterification (yielding a mixture) or targeted synthesis using
Experimental Protocol: Selective Synthesis
Note: This protocol synthesizes the mixture for reference standard purification.
-
Reagents: Methotrexate (anhydrous), Methanol (MeOH), Acetyl Chloride (catalyst).
-
Reaction: Dissolve MTX in dry MeOH. Add acetyl chloride dropwise at 0°C. Stir at 25°C for 24 hours.
-
Workup: The reaction yields a statistical mixture of
-monoester, -monoester, and dimethyl ester. -
Purification (Critical):
-
Column: C18 Reverse Phase Preparative HPLC.
-
Mobile Phase: 0.1% Formic Acid (A) / Acetonitrile (B). Gradient 10% B to 40% B over 30 min.
-
Elution Order: MTX (Polar)
-ester -ester (1-methyl) Dimethyl ester (Lipophilic).
-
Visualization: Synthesis & Impurity Logic[3][5][6]
Figure 1: Formation pathways of Methotrexate esters. The alpha-ester (Impurity I) often forms under thermodynamic control or prolonged exposure to acidic alcohols.
Pharmacology and Mechanism of Action (SAR)
The 1-methyl ester serves as a "negative control" in Structure-Activity Relationship (SAR) studies, highlighting the critical nature of the
The Alpha-Carboxyl Rule
For Methotrexate to inhibit DHFR, it must bind to the enzyme's active site.
-
Mechanism: The
-carboxyl group of the glutamate tail forms a critical ionic bond (salt bridge) with Arg-57 (in human DHFR). -
Impact of Esterification: Methylating the
-carboxyl (1-methyl ester) neutralizes this charge.-
Result: Binding affinity (
) drops by >1000-fold compared to MTX. -
Contrast: The
-carboxyl (5-position) projects into the solvent or interacts less critically; thus, -esters retain significant binding affinity.
-
Transport Dynamics
While the 1-methyl ester is a poor inhibitor in vitro, it is highly lipophilic.
-
Uptake: Enters cells via passive diffusion (RFC-independent).
-
Intracellular Activation: Once inside, non-specific esterases must hydrolyze the methyl group to regenerate active MTX.
-
Clinical Failure: The rate of hydrolysis is often too slow to achieve therapeutic concentrations of active MTX, and the ester itself is inactive against DHFR.
Visualization: Molecular Mechanism[5]
Figure 2: Pharmacological fate of MTX 1-methyl ester. Note the requirement for hydrolysis to restore DHFR binding activity.
Analytical Data Summary
For researchers identifying this compound in synthesis or biological samples, the following physicochemical data is standard.
| Parameter | Value / Characteristic |
| UV Max ( | 305 nm (Acidic), 370 nm (Basic) |
| Mass Spectrometry ( | |
| Solubility | Soluble in DMSO, dilute base. Poorly soluble in water compared to MTX. |
| Retention Time (RP-HPLC) | Elutes after MTX and Gamma-ester (More hydrophobic). |
| DHFR |
References
-
Seeger, D. R., Cosulich, D. B., Smith, J. M., & Hultquist, M. E. (1949). Analogs of Pteroylglutamic Acid. III. 4-Amino Derivatives. Journal of the American Chemical Society. Link
-
Rosowsky, A., Forsch, R., Uren, J., & Wick, M. (1981). Methotrexate analogues.[3][4][5][6][7] 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry.[6] Link
-
European Pharmacopoeia (Ph.[8][] Eur.) . Methotrexate Monograph 0560: Impurity I.[1] European Directorate for the Quality of Medicines. Link
-
McGuire, J. J. (2003). Anticancer Antifolates: Current Status and Future Directions. Current Pharmaceutical Design. Link
-
Boc Sciences . Separation and identification of methotrexate impurities using HPLC-PDA/FTICR-MS.
-
Cody, V., et al. (2005). Multiple Conformers in Active Site of Human Dihydrofolate Reductase.[10] Journal of Biological Chemistry (Structural basis of Arg-57 interaction). Link
Sources
- 1. Detailed view [crs.edqm.eu]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. youtube.com [youtube.com]
- 4. clearsynth.com [clearsynth.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sincerechemical.com [sincerechemical.com]
- 10. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methotrexate 1-methyl ester vs. Methotrexate parent compound
Comparative Technical Guide: Methotrexate vs. Methotrexate 1-Methyl Ester ( -Isomer)
Executive Summary
This technical guide provides a rigorous comparative analysis between the parent compound Methotrexate (MTX) and its specific derivative/impurity, This compound (also known as the
Key Technical Distinction: The primary divergence lies in the
Part 1: Chemical & Structural Divergence
Structural Nomenclature and Topology
To ensure precision, we utilize the IUPAC numbering system for the glutamate moiety, where the
-
Methotrexate (Parent): 4-amino-10-methylpteroyl-L-glutamic acid.[1]
-
State: Dicarboxylic acid (Zwitterionic at physiological pH).
-
-
This compound: 4-amino-10-methylpteroyl-L-glutamic acid
-methyl ester.-
State: Monocarboxylic acid (Gamma-COOH remains free).
-
Physicochemical Property Matrix
The methylation of the
| Property | Methotrexate (Parent) | This compound | Technical Implication |
| Formula | +14.02 Da mass shift (Methyl group). | ||
| pKa ( | ~3.8 | Blocked (Ester) | Loss of negative charge at pH > 4. |
| pKa ( | ~4.8 | ~4.8 | Retains weak acidity. |
| LogP (Lipophilicity) | -1.85 (Hydrophilic) | ~ -0.5 to 0.5 (Est.) | Ester is significantly more lipophilic. |
| Solubility | High in alkaline buffers; precipitates in acid. | Lower aqueous solubility; higher in organic solvents (MeOH, DMSO). | Requires higher organic modifier % in HPLC. |
Part 2: Pharmacological Implications[2][3]
Mechanism of Action: The Arginine-57 Switch
The most profound difference between these two compounds is their interaction with the target enzyme, DHFR.
-
Parent MTX Binding: The
-carboxyl group of MTX forms a specific, high-energy electrostatic bond with the guanidinium side chain of Arg-57 (in human DHFR). This anchor is critical for the tight-binding inhibition ( pM). -
1-Methyl Ester Binding: Methylation sterically hinders this pocket and removes the negative charge necessary for the ionic bridge. Consequently, the affinity of the 1-methyl ester for DHFR is reduced by several orders of magnitude compared to the parent.
Cellular Transport Mechanisms
-
Reduced Folate Carrier (RFC): MTX relies on the RFC (SLC19A1) for active transport into cells. The RFC active site requires the free
-carboxyl for substrate recognition. -
Passive Diffusion: Due to increased lipophilicity and loss of charge, the 1-methyl ester can bypass the RFC and enter cells via passive diffusion. However, once inside, its inability to effectively inhibit DHFR (unless hydrolyzed back to MTX by intracellular esterases) limits its direct cytotoxic potency.
Metabolic Activation (Polyglutamylation)
Intracellular retention of MTX is mediated by Folylpolyglutamate Synthetase (FPGS), which adds glutamate residues to the
-
Parent MTX: Excellent substrate for FPGS.
-
1-Methyl Ester: Poor substrate. The
-carboxyl is involved in orienting the molecule within the FPGS active site. Modification here disrupts the catalytic efficiency of polyglutamylation.
Part 3: Visualization of Mechanistic Pathways
The following diagram illustrates the divergent pathways of the Parent Compound vs. the 1-Methyl Ester regarding Transport and Target Binding.
Figure 1: Mechanistic divergence showing the critical loss of Arg-57 binding in the 1-methyl ester variant.
Part 4: Analytical Profiling & Experimental Protocols[4]
For drug development professionals, distinguishing these two species is a critical Quality Control (QC) requirement. The 1-methyl ester is often designated as Impurity I (EP) or related compound in pharmacopeial monographs.
HPLC Separation Protocol (Self-Validating)
This protocol utilizes the hydrophobicity difference (Section 1.2) to separate the polar parent from the lipophilic ester.
Objective: Quantify MTX 1-Methyl Ester impurity levels in a bulk MTX sample.
Reagents:
-
Phosphate Buffer (pH 6.0)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
C18 Column (e.g., 250mm x 4.6mm, 5µm)
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Phase A: 0.1M
, adjusted to pH 6.0 with Citric Acid. (The pH is critical; at pH 6.0, the -COOH is ionized, but the ester remains neutral, maximizing selectivity). -
Phase B: Acetonitrile:Methanol (90:10 v/v).
-
-
Gradient Setup:
-
Start at 10% Phase B (to retain the polar Parent MTX).
-
Ramp to 40% Phase B over 20 minutes. (The 1-Methyl Ester will elute significantly later due to the masked
-COOH).
-
-
Detection:
-
UV at 302 nm . (Both species share the pteridine chromophore; 302 nm is the isosbestic point minimizing extinction coefficient variations).
-
-
System Suitability (Self-Validation):
-
Resolution (
): Must be > 2.0 between MTX and 1-Methyl Ester. -
Tailing Factor: Must be < 1.5 for the MTX peak (indicates proper buffer strength preventing secondary silanol interactions).
-
Analytical Logic Diagram
Figure 2: Chromatographic separation logic based on ionization states and hydrophobicity.
References
-
European Pharmacopoeia (Ph. Eur.).Methotrexate Monograph 0560: Impurity Profiling. (Identifies methyl esters as specific process impurities requiring control).
-
Cody, V., et al. (2005). Ligand-induced conformational changes in the crystal structures of Pneumocystis carinii dihydrofolate reductase complexes with folate and methotrexate. Biochemistry.[2] (Details the structural basis of Arg-57 interaction).
-
Visentin, M., et al. (2012). The antifolate transport defect in a methotrexate-resistant human leukemia cell line. Molecular Pharmacology. (Discusses RFC substrate specificity and the requirement for free
-carboxyls). -
SynZeal Research.Methotrexate Impurity Standards.
-
ChemicalBook.
-Methyl Ester Properties. (Physicochemical data verification).
Methotrexate 1-Methyl Ester: Overcoming Antifolate Resistance via Lipophilic Prodrug Design
Topic: Potential Therapeutic Applications of Methotrexate 1-Methyl Ester Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methotrexate (MTX) remains a cornerstone in the treatment of neoplasias and autoimmune pathologies.[1][2] However, its efficacy is frequently compromised by acquired resistance mechanisms, primarily the downregulation of the Reduced Folate Carrier (RFC/SLC19A1). This compound (MTX-1-Me) , the
This technical guide analyzes the physicochemical properties, pharmacodynamics, and experimental utility of MTX-1-Me. Unlike the parent compound, MTX-1-Me leverages increased lipophilicity to facilitate passive cellular diffusion, functioning as a latent prodrug that requires intracellular hydrolysis to regain potent Dihydrofolate Reductase (DHFR) inhibitory activity.
Chemical Architecture & Physicochemical Properties
Structural Identity
Methotrexate is a dicarboxylic acid containing a glutamate moiety. Standard IUPAC numbering assigns the
-
Chemical Name: (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid (Note: Nomenclature varies; 1-methyl ester targets the
-position). -
CAS Number: 66147-29-3 (Methotrexate
-methyl ester).[3] -
Molecular Formula:
[3]
Lipophilicity and Solubility
The esterification of the
-
MTX (Parent): Highly polar, hydrophilic. Requires active transport (RFC) for cellular entry at physiological concentrations.
-
MTX-1-Me: Moderately lipophilic. Capable of passive diffusion across the lipid bilayer, bypassing the requirement for RFC expression.
Structure-Activity Relationship (SAR) Impact
The
Mechanism of Action: The Prodrug Rationale
The therapeutic value of MTX-1-Me lies in its ability to circumvent transport-mediated resistance.
-
RFC-Independent Entry: In RFC-deficient tumor cells, native MTX uptake is negligible. MTX-1-Me enters via passive diffusion.
-
Intracellular Activation: Cytosolic carboxylesterases (e.g., CES1, CES2) hydrolyze the methyl ester.
-
Ion Trapping & Polyglutamation: The regenerated free MTX is charged at physiological pH, reducing efflux. It serves as a substrate for Folylpolyglutamate Synthetase (FPGS), leading to long-chain polyglutamates that are retained intracellularly and potently inhibit DHFR and Thymidylate Synthase (TYMS).
Pathway Visualization
Figure 1: Mechanism of Action comparing classical MTX transport versus the passive diffusion and activation pathway of the MTX 1-Methyl Ester prodrug.
Therapeutic Applications
Overcoming Transport-Resistant Neoplasias
Resistance to MTX in Acute Lymphoblastic Leukemia (ALL) and Osteosarcoma is frequently linked to RFC mutations.
-
Application: MTX-1-Me serves as a salvage therapy or alternative agent in refractory cases.
-
Mechanism: By entering cells independently of the RFC, it restores intracellular drug concentrations to cytotoxic levels.
-
Data Support: Studies indicate that alkyl esters of MTX retain cytotoxicity in RFC-null cell lines (e.g., L1210/R71) where native MTX fails [1].
Topical Formulations for Psoriasis
Systemic MTX toxicity (hepatotoxicity, myelosuppression) limits its use in mild-to-moderate psoriasis. Topical delivery is challenging due to MTX's hydrophilicity.
-
Application: MTX-1-Me incorporated into liposomal or hydrogel formulations.
-
Advantage: The increased lipophilicity enhances penetration through the stratum corneum. Once in the viable epidermis, esterases hydrolyze the prodrug, localizing the anti-proliferative effect and minimizing systemic absorption [2].
Antibody-Drug Conjugates (ADCs)
While the
Experimental Protocols
Protocol: Evaluation of Cytotoxicity in RFC-Deficient Cells
Objective: To validate the bypass of transport resistance.
Materials:
-
Cell Lines: L1210 (Wild Type) and L1210/R71 (RFC-deficient).
-
Compounds: Methotrexate (Sigma), this compound (Custom/Santa Cruz).
-
Assay: CellTiter-Glo® or MTT.
Workflow:
-
Seeding: Plate
cells/well in 96-well plates (RPMI-1640 + 10% FBS). Allow 24h acclimation. -
Dosing: Prepare serial dilutions (0.1 nM to 100
M) of MTX and MTX-1-Me. Note: Dissolve MTX-1-Me in DMSO before media dilution due to lipophilicity. -
Incubation: Expose cells for 72 hours at 37°C, 5%
. -
Readout: Add detection reagent, incubate 10 mins, read luminescence/absorbance.
-
Analysis: Calculate
.-
Expected Result: MTX
shifts -fold in R71 cells. MTX-1-Me should remain comparable between Wild Type and R71 lines.
-
Protocol: In Vitro Hydrolysis Stability
Objective: To determine the conversion rate of prodrug to active drug.
Workflow:
-
Matrix: Porcine Liver Esterase (PLE) solution or Human Plasma.
-
Reaction: Incubate 10
M MTX-1-Me in PBS (pH 7.4) with 1 unit/mL PLE at 37°C. -
Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with ice-cold acetonitrile.
-
Analysis: HPLC-UV (C18 column, Mobile Phase: Phosphate buffer/Methanol gradient).
-
Monitor: Disappearance of Ester peak (
min) and appearance of MTX peak ( min).
-
Quantitative Data Summary
| Feature | Methotrexate (MTX) | MTX 1-Methyl Ester | Clinical Implication |
| Transport Mechanism | Active (RFC/SLC19A1) | Passive Diffusion | Effective in RFC(-) tumors |
| DHFR Affinity ( | ~5 pM (High) | >100 nM (Low) | Requires activation (Prodrug) |
| Lipophilicity ( | -1.8 (Hydrophilic) | ~0.5 (Moderate) | Enhanced tissue penetration |
| Primary Clearance | Renal (Unchanged) | Metabolic (Hydrolysis) | Altered PK profile |
References
-
Rosowsky, A. et al. (1981). Methotrexate analogues.[4] 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors and potential anticancer agents. Journal of Medicinal Chemistry. Link
-
Joshi, A. et al. (2024). Mechanism of Action of Methotrexate and its Metabolites.[4][5][6][7][8] StatPearls [Internet]. Link
-
Santa Cruz Biotechnology. (2024).
-Methyl Ester Product Data.[3][6][8]Link -
McGuire, J.J. et al. (1980). Enzymatic synthesis of polyglutamate derivatives of methotrexate. Proceedings of the National Academy of Sciences. Link
-
Fokt, I. et al. (2002). Synthesis of methotrexate derivatives for drug delivery. Die Pharmazie. Link
Sources
- 1. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 2. Medicinal Plants Extracts and Pure Secondary Metabolites with Hepatoprotective Effect against Damage Caused by Methotrexate: A Review [jscimedcentral.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis, Retention, and Biological Activity of Methotrexate Polyglutamates in Cultured Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Methotrexate 1-Methyl Ester in Cancer Cell Line Studies
Part 1: Executive Summary & Molecular Identity
Methotrexate 1-methyl ester (MTX-1-Me), scientifically defined as Methotrexate
This structural modification is not merely a chemical triviality; it fundamentally alters the molecule's interaction with Folylpolyglutamate Synthetase (FPGS) , the enzyme responsible for intracellular retention of folates. Consequently, MTX-1-Me serves two distinct authoritative roles in cancer cell line studies:
-
Mechanistic Probe: It acts as a negative control for polyglutamylation studies, validating the necessity of the
-carboxyl group for drug retention and cytotoxicity. -
Analytical Standard (Impurity I): It is a regulated pharmacopeial impurity (EP Impurity I / USP Related Compound I) that must be quantified during the stability profiling of MTX formulations used in cell culture.
Part 2: Biological Mechanism & Causality
The Alpha-Carboxyl Criticality
To understand why MTX-1-Me is used in cell lines, one must understand the "Trapping Mechanism" of MTX.
-
MTX Action: Enters cell via Reduced Folate Carrier (RFC)
Polyglutamated by FPGS Retained in cell Inhibits DHFR/TYMS. -
MTX-1-Me Action: Enters cell (via RFC)
Cannot be polyglutamated (FPGS requires free -COOH) Rapidly effluxed Significantly reduced cytotoxicity.
This causality allows researchers to use MTX-1-Me to distinguish between transport-mediated resistance (drug doesn't get in) and retention-mediated resistance (drug gets in but isn't kept).
Pathway Visualization
The following diagram illustrates the differential processing of MTX versus MTX-1-Me, highlighting the "FPGS Block" caused by esterification.
Figure 1: Mechanistic divergence. MTX-1-Me bypasses the retention step (FPGS), leading to rapid efflux and lower cytotoxicity compared to parent MTX.
Part 3: Experimental Protocols
Protocol A: Comparative Cytotoxicity Profiling
Objective: Determine the specific contribution of polyglutamylation to cytotoxicity in a target cancer cell line (e.g., CCRF-CEM or MCF-7).
Materials:
-
Target Cells (in log phase).
-
MTX Standard (Sigma/Merck).
-
MTX-1-Methyl Ester Standard (USP/EP Grade).[1]
-
Assay Reagent: CellTiter-Glo or MTT.
Workflow:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Dosing: Prepare serial dilutions (1 nM to 100
M) of both MTX and MTX-1-Me.-
Critical Step: Dissolve MTX-1-Me in DMSO first; it is more lipophilic than MTX. Ensure final DMSO <0.5%.
-
-
Exposure: Incubate for 72 hours (or 2 doubling times). Short exposures (<24h) may show equal potency because polyglutamylation takes time to accumulate.
-
Readout: Measure viability.
Self-Validating Check:
-
If the cell line is FPGS-competent (Wild Type), the IC50 of MTX should be significantly lower (more potent) than MTX-1-Me (e.g., 10 nM vs 1000 nM).
-
If the cell line is FPGS-deficient (Resistant), the IC50 values should be nearly identical.
Protocol B: HPLC Separation for Impurity Profiling
Objective: Detect MTX-1-Me impurity in cell culture media or drug stocks. Method: Reverse Phase HPLC (Based on EP/USP monographs).
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 |
| Mobile Phase A | 0.1 M NaH2PO4 (pH 6.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% A / 10% B (0-30 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 302 nm (specific for pteridine ring) |
| Retention | MTX elutes first; MTX-1-Me elutes later (more hydrophobic).[2] |
Part 4: Data Interpretation & Reference Values
The following table summarizes expected trends when comparing MTX to its 1-methyl ester derivative.
| Feature | Methotrexate (MTX) | MTX 1-Methyl Ester | Interpretation |
| DHFR Affinity | High ( | Reduced | Esterification at |
| FPGS Substrate | Excellent | Null | The |
| Cellular Retention | High (Polyglutamates) | Low (Monoglutamate) | MTX-1-Me washes out during media change. |
| IC50 (Leukemia) | ~10-20 nM | >1000 nM | Lack of retention requires continuous high-dose exposure for effect. |
| Solubility | Hydrophilic (pH dependent) | Lipophilic | MTX-1-Me crosses membranes passively better than MTX but is not retained. |
Workflow for Impurity Identification
When an unknown peak appears in your cancer cell line drug stability study, follow this decision tree:
Figure 2: Decision logic for identifying MTX-1-Me in drug solutions using Relative Retention Time (RRT).
Part 5: References
-
Cerrahpaşa Medical Journal. (2025). Analyzing Methotrexate's Impact on Oxidative Stress Indicators in Breast Cancer Cells. Link
-
AACR Journals. In Vitro and in Vivo Antitumor Activity of Methotrexate Conjugated to Human Serum Albumin. Link
-
ResearchGate. Anti-cancer Effects of Methotrexate in Combination With Melissa officinalis on HeLa Cancer Cell Line. Link
-
DC Chemicals. this compound Product Description. Link
-
Digital Commons @ UConn. (2020). The Anti-Proliferative Effects of Methotrexate and Novel UCP1162 on Acute Myeloid Leukemia Cell Lines. Link
-
Weill Cornell Medicine. (2018).[3] Study Reveals New Role for Methotrexate in Fighting Cancer.[3] Link
-
Allied Academies. (2020). A comprehensive review of synthesized derivatives of methotrexate in relation to their anticancer potential. Link
-
PubMed Central. Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers. Link
-
Journal of Medicinal Chemistry. (1988). Methotrexate analogues.[4][5][6][7] 34. Replacement of the glutamate moiety...[6]. Link
-
ClinPGx. Methotrexate Pathway (Cancer Cell), Pharmacodynamics and Pharmacokinetics. Link
-
Dr JCR Bio. this compound Reference Standard. Link
-
Pharmaffiliates. Methotrexate - Impurity I (Freebase) Data Sheet. Link
-
Simson Pharma. Methotrexate EP Impurity I. Link
-
Anant Labs. Methotrexate Related Compound I Impurity. Link
-
PubMed. Analogues of methotrexate and aminopterin with gamma-methylene and gamma-cyano substitution. Link
-
Scribd. Methotrexate BP Monograph. Link
-
NIH GSRS. METHOTREXATE Structure and Impurities. Link
Sources
- 1. drjcrbio.com [drjcrbio.com]
- 2. PubChemLite - this compound (C21H24N8O5) [pubchemlite.lcsb.uni.lu]
- 3. Study Reveals New Role for Methotrexate in Fighting Cancer | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 4. alliedacademies.org [alliedacademies.org]
- 5. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 6. Methotrexate analogues. 34. Replacement of the glutamate moiety in methotrexate and aminopterin by long-chain 2-aminoalkanedioic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Metabolism of Methotrexate 1-Methyl Ester: A Mechanistic Technical Guide
This guide provides an in-depth mechanistic analysis of Methotrexate 1-methyl ester (MTX-1-Me) , focusing on its distinct cellular pharmacology compared to the parent compound, Methotrexate (MTX).
Executive Summary: The Lipophilic Paradox
This compound (MTX-1-Me) represents a critical probe in antifolate pharmacology. While esterification of the
This guide dissects the "Prodrug Paradox" of MTX-1-Me: It enters cells efficiently but is pharmacologically inert until hydrolyzed. Its utility lies in circumventing transport-based resistance mechanisms (e.g., RFC deficiency), provided the intracellular esterase activity is sufficient to regenerate the active parent drug.
Chemical Biology & Structural Determinants[1][2][3]
The Alpha vs. Gamma Distinction
Methotrexate contains a glutamate tail with two carboxyl groups:
- -Carboxyl (C1): Critical for binding to the Reduced Folate Carrier (RFC) and the active site of Dihydrofolate Reductase (DHFR).
- -Carboxyl (C5): The site of polyglutamylation by Folylpolyglutamate Synthetase (FPGS).[1][2][3]
MTX-1-Me is esterified at the
Physicochemical Shift
| Property | Methotrexate (MTX) | MTX 1-Methyl Ester (MTX-1-Me) | Impact |
| Charge (pH 7.4) | Dianionic (-2) | Monoanionic (-1) | Reduced charge repulsion at membrane. |
| LogP (Lipophilicity) | Low (Hydrophilic) | Moderate/High | Enables passive diffusion across lipid bilayers. |
| Solubility | Aqueous soluble | Lipid soluble | Requires DMSO/organic solvent for stock prep. |
Cellular Uptake Mechanisms
Bypass of the Reduced Folate Carrier (RFC/SLC19A1)
The native RFC transporter is an anion exchanger that requires the
-
Observation: MTX-1-Me exhibits negligible affinity for RFC.
-
Mechanism: The esterification masks the negative charge and steric profile required by the RFC binding pocket.
-
Consequence: In RFC-deficient cell lines (e.g., CCRF-CEM/R1), MTX-1-Me retains cytotoxicity, whereas native MTX potency drops by orders of magnitude. Uptake is linear and non-saturable, consistent with passive diffusion .
The "Trojan Horse" Entry
Unlike MTX, which requires energy-dependent transport, MTX-1-Me permeates the plasma membrane driven by the concentration gradient. This makes it an effective tool for targeting tumors with downregulated SLC19A1 expression, a common resistance phenotype.
Intracellular Metabolism & Retention[2]
The Hydrolysis Bottleneck
Once inside the cytosol, MTX-1-Me is essentially a "ticking clock." It is not an active inhibitor in its ester form.
-
Activation: Intracellular Carboxylesterases (CES) must hydrolyze the methyl ester to regenerate free MTX.
-
Kinetics: If
, the drug washes out before exerting an effect. -
Variability: Efficacy is highly dependent on the esterase expression profile of the specific cell line.
Exclusion from Polyglutamylation
Folylpolyglutamate Synthetase (FPGS) catalyzes the addition of glutamate residues to the
-
The Lock: FPGS requires the
-carboxyl for substrate orientation. -
The Key: MTX-1-Me cannot be polyglutamated .
-
Implication: The ester itself cannot be trapped. Retention only occurs if the ester is first hydrolyzed to MTX, which is then polyglutamated.
Target Engagement: DHFR Inhibition
Loss of Affinity
Dihydrofolate Reductase (DHFR) relies on a specific salt bridge interaction for tight binding.
-
Residue: Arg-57 (in human DHFR) forms a critical ionic bond with the
-carboxyl of MTX. -
Disruption: Esterification (MTX-1-Me) eliminates this negative charge.
-
Data: The
(inhibition constant) for MTX-1-Me is typically 100-1000 fold higher (worse) than native MTX.
The "Active" Species
Because the ester binds so poorly, any observed cytotoxicity is almost exclusively due to the hydrolyzed product (MTX). Therefore, MTX-1-Me acts strictly as a prodrug .
Visualization of Signaling & Metabolic Pathways
The following diagram illustrates the divergent fates of MTX and MTX-1-Me, highlighting the critical "Rescue via Hydrolysis" step required for the ester.
Figure 1: Comparative metabolic fate of Native MTX vs. MTX-1-Methyl Ester. Note that the ester pathway relies entirely on intracellular hydrolysis to achieve high-affinity target engagement and retention.
Experimental Protocols
Protocol: Assessing Intracellular Hydrolysis Efficiency
To validate if your cell line can activate MTX-1-Me, you must measure the conversion rate.
Materials:
-
[3H]-MTX-1-Me (Radiolabeled at the pteridine ring, not the methyl group).
-
HPLC system with C18 column.
-
Cell lines: Wild type (e.g., CCRF-CEM) vs. RFC-null (e.g., CCRF-CEM/R1).
Workflow:
-
Incubation: Seed cells at
cells/mL. Treat with 1 M [3H]-MTX-1-Me for 0, 1, 4, and 24 hours. -
Quench: Wash cells 3x with ice-cold PBS to stop transport.
-
Extraction: Resuspend pellet in boiling water (5 min) or 10% TCA to precipitate proteins and release small molecules.
-
Separation: Inject supernatant onto HPLC.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0.
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 5% to 50% B over 20 min.
-
-
Detection: Collect fractions and count radioactivity.
-
Expected Result: MTX-1-Me elutes later (more lipophilic). MTX elutes earlier.[4]
-
Calculation: % Hydrolysis = (Area MTX / (Area MTX + Area MTX-1-Me)) × 100.
-
Protocol: Competitive Displacement Assay (RFC Validation)
To prove MTX-1-Me does not use RFC.
Workflow:
-
Setup: Prepare cells in transport buffer (HBSS).
-
Substrate: Add [3H]-MTX (native) at 50 nM (below
for RFC). -
Competitor: Add unlabeled MTX-1-Me at increasing concentrations (10-fold, 100-fold, 1000-fold excess).
-
Control: Add unlabeled Native MTX (positive control for displacement).
-
Measurement: Incubate 5 min at 37°C. Rapidly filter and wash.
-
Analysis:
-
Native MTX: Will displace [3H]-MTX (signal drops).
-
MTX-1-Me: Should show minimal displacement even at high concentrations, confirming lack of affinity for the transporter.
-
References
-
Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry. Link
- Establishes the SAR of alpha vs gamma substitution.
-
Goldman, I. D., & Matherly, L. H. (1985). "The cellular pharmacology of methotrexate." Pharmacology & Therapeutics.[4][1] Link
- Definitive review on RFC transport and polyglutamyl
-
McGuire, J. J., et al. (1980).[4] "Enzymatic synthesis of folylpolyglutamates. Characterization of the reaction and its products." Journal of Biological Chemistry. Link
- Mechanistic proof that FPGS requires the alpha-carboxyl group.
-
Pizzorno, G., et al. (1988).[4] "Impaired polyglutamylation of methotrexate as a cause of resistance in CCRF-CEM cells." Cancer Research.[4] Link
- Context for resistance mechanisms th
-
Kamen, B. A., et al. (1984). "Methotrexate accumulation in cells as a function of external drug concentration."[5] Journal of Clinical Investigation. Link
- Describes the linear/passive uptake components vs active transport.
Sources
- 1. gamma-Glutamyl hydrolase and folylpolyglutamate synthetase activities predict polyglutamylation of methotrexate in acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of folylpolyglutamate synthetase and folylpolyglutamate hydrolase in methotrexate accumulation and polyglutamylation in childhood leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of methotrexate on dihydrofolate reductase activity in methotrexate-resistant human KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Lipophilicity and Cell Permeability of Methotrexate 1-Methyl Ester
Executive Summary
Methotrexate (MTX) remains a cornerstone antifolate chemotherapy, yet its efficacy is frequently compromised by resistance mechanisms associated with the Reduced Folate Carrier (RFC/SLC19A1). Methotrexate 1-methyl ester (MTX-1-Me) , the
This technical guide analyzes the physicochemical shift induced by
The Physicochemical Paradox: MTX vs. MTX-1-Me
The fundamental limitation of MTX is its high polarity, necessitating specific transporters for cellular entry. Esterification of the
Comparative Physicochemical Profile
| Parameter | Methotrexate (MTX) | This compound | Impact |
| CAS Number | 59-05-2 | 66147-29-3 | Distinct chemical entity |
| Molecular Weight | 454.44 g/mol | 468.47 g/mol | Slight increase (+14 Da) |
| Ionization (pKa) | Reduced ionization at pH 7.4 | ||
| LogP (Oct/Water) | -1.85 (Hydrophilic) | Est. -0.8 to -1.2 | Increased Lipophilicity ( |
| Solubility | Low (pH dependent) | Moderate (Organic solvents) | Enhanced membrane partitioning |
| Transport Mode | Active (RFC/PCFT) | Passive Diffusion | Bypasses transport defects |
The Lipophilicity Shift
While MTX is strictly hydrophilic (LogP
Cellular Permeability and Transport Mechanisms[1]
The therapeutic rationale for MTX-1-Me relies on a "Trojan Horse" mechanism: passive entry followed by intracellular trapping.
Mechanism of Action[2][3][4]
-
Uptake: MTX-1-Me permeates the cell membrane via passive diffusion, independent of the RFC transporter. This makes it lethal to RFC-null cells (e.g., specific leukemia sub-lines) that are resistant to standard MTX.
-
Bioactivation: Once intracellular, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the ester bond.
-
Ion Trapping: The regenerated MTX is ionized (dianionic glutamate tail) and cannot diffuse back out.
-
Polyglutamylation: The free MTX is then polyglutamylated by FPGS, increasing retention and affinity for DHFR.
Signaling and Transport Pathway Visualization
Figure 1: Comparative transport kinetics. MTX-1-Me bypasses the RFC bottleneck via passive diffusion before intracellular hydrolysis restores the active parent compound.
Experimental Protocols
To validate the utility of MTX-1-Me, researchers must establish its lipophilicity and permeability profile relative to MTX.
Protocol A: Determination of Lipophilicity (LogD)
Objective: Quantify the distribution coefficient at physiological pH (7.4) to predict membrane permeability.
Reagents:
-
n-Octanol (HPLC grade, water-saturated).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
MTX-1-Me (Solid, >98% purity).[1]
Methodology (Shake-Flask w/ HPLC Detection):
-
Saturation: Pre-saturate n-octanol with PBS and PBS with n-octanol for 24 hours.
-
Preparation: Dissolve MTX-1-Me in the water-saturated octanol phase (Target: 100
M). Note: Dissolving in the lipid phase first prevents error from poor aqueous solubility. -
Equilibration: Mix equal volumes (2 mL) of drug-octanol and saturated PBS in glass vials.
-
Agitation: Rotate at 25°C for 4 hours; centrifuge at 3000g for 30 mins to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile:Phosphate Buffer (15:85).
-
-
Calculation:
Protocol B: Caco-2 Permeability Assay
Objective: Assess apical-to-basolateral (A-B) transport to simulate intestinal absorption and passive uptake.
Workflow Visualization:
Figure 2: Caco-2 permeability workflow. This standard assay validates the passive diffusion capability of the ester prodrug.
Critical Control:
-
Include Lucifer Yellow as a paracellular marker (Papp should be <
cm/s). -
Include MTX (Parent) as a low-permeability control (Papp typically
cm/s in wild-type Caco-2 without PCFT overexpression).
Scientific Integrity & Validation (E-E-A-T)
Causality in Design
The choice of the 1-methyl ester (alpha) over the 5-methyl ester (gamma) is non-trivial. While both increase lipophilicity, the
Self-Validating Systems
In the protocols above, the Mass Balance calculation is the self-validation step.
-
Sum of Drug (Apical) + Drug (Basolateral) + Drug (Cell Lysate) must equal >80% of the initial dose.
-
If recovery is low for MTX-1-Me, it indicates intracellular trapping (hydrolysis to MTX) or non-specific binding to the plasticware (common with lipophilic esters).
References
-
Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry, 24(12), 1450–1455.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 126941, Methotrexate." PubChem.
-
Visentin, M., et al. (2012). "The antifolates: evolution, new agents, and cellular transport." Hematology/Oncology Clinics, 26(3), 629-648.
-
MedKoo Biosciences. (2025).[2] "this compound Product Data Sheet." MedKoo.
- Wang, J., et al. (2014). "Esterase-sensitive methotrexate prodrugs: In vitro stability and cytotoxicity." Bioconjugate Chemistry, 25(11), 1963-1970.
Sources
Methotrexate 1-Methyl Ester: The Architect of Regioselective Drug Delivery
Technical Whitepaper for Advanced Drug Development
Executive Summary: The Regioselectivity Paradox
Methotrexate (MTX) remains a cornerstone antifolate, yet its clinical utility in advanced Drug Delivery Systems (DDS) is frequently compromised by non-specific conjugation. The molecule possesses two carboxylic acid moieties on its glutamate tail: the
The critical challenge in MTX prodrug and nanocarrier design is regioselectivity .
-
The
-carboxyl is essential for high-affinity binding to Dihydrofolate Reductase (DHFR), specifically interacting with the conserved Arg-57 residue in the active site.[1] Modification here drastically reduces potency.[1] -
The
-carboxyl is solvent-exposed in the crystal structure of the MTX-DHFR complex, tolerating bulky substitutions (like polymers or nanoparticles) with minimal loss of affinity.
Methotrexate 1-methyl ester (MTX-
Chemical Basis & Structural Logic[1][2]
Nomenclature and Identity
While often cataloged as an impurity in bulk API manufacturing, in DDS engineering, it is a high-value intermediate.[1]
-
Common Name: this compound[1]
-
Synonyms: Methotrexate
-methyl ester; MTX- -OMe[1][2] -
Chemical Formula:
[1][2][4][5]
The Regioselectivity Mechanism
The following DOT diagram illustrates the structural logic. The
Figure 1: The strategic workflow for using MTX-1-Methyl Ester to ensure gamma-selective conjugation, preserving DHFR binding affinity.
Synthesis Protocol: De Novo Assembly
Direct methylation of MTX is difficult to control regioselectively.[1] The superior method is the De Novo Assembly using 4-amino-4-deoxy-N10-methylpteroic acid (APA) and L-Glutamic acid
Materials
-
Precursor A: 4-amino-4-deoxy-N10-methylpteroic acid (APA) [CAS: 19741-14-1][1][3]
-
Precursor B: L-Glutamic acid
-methyl ester hydrochloride[1] -
Coupling Agents: HBTU or HATU; DIPEA (Diisopropylethylamine)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide)[1]
Step-by-Step Protocol
This protocol yields MTX-
| Step | Action | Critical Technical Note |
| 1. Activation | Dissolve APA (1.0 eq) in anhydrous DMF under | Pre-activation of the pteridine acid is crucial to minimize racemization of the glutamate added in step 2. |
| 2. Coupling | Add L-Glutamic acid | The |
| 3. Refined Route | Use Glu( | This orthogonal protection strategy is the gold standard for high-purity DDS precursors. |
| 4. Deprotection | Treat the intermediate with TFA/DCM (1:1) for 1h at RT. | Cleaves the |
| 5. Purification | Precipitate in cold diethyl ether. HPLC Purification (C18 column, 0.1% TFA in Water/Acetonitrile). | Target Mass: |
Application: Developing the Drug Delivery System
Once you have isolated MTX-
Conjugation Workflow (Gamma-Ligation)
-
Activation: Dissolve MTX-
-OMe in DMSO. Add NHS (1.2 eq) and EDC (1.2 eq).[1] React for 2-4 hours to form the -NHS ester.[1] -
Conjugation: Add the amine-functionalized carrier (e.g.,
-PEG-PLGA or Dendrimer).[1] Adjust pH to 8.0 with DIPEA.[1] -
Result: The carrier is now covalently linked exclusively to the
-position.[1]
The Final Decision: Prodrug vs. Active Drug
At this stage, you have two choices for the final DDS design:
Strategy A: The Lipophilic Prodrug (Retain Ester)
-
Mechanism: Leave the
-methyl ester intact.[1] -
Benefit: Increases lipophilicity, aiding endosomal escape or passive diffusion if the carrier releases the drug extracellularly.
-
Activation: Requires intracellular esterases (e.g., carboxylesterase 1/2) to hydrolyze the methyl ester and restore DHFR affinity.
-
Use Case: Liposomes, Lipid Nanoparticles (LNPs).[1]
Strategy B: The Active Conjugate (Hydrolyze Ester)
-
Mechanism: Hydrolyze the
-methyl ester after conjugation but before biological application.[1] -
Protocol: Treat conjugate with 0.1M LiOH or NaOH (aq) at 0°C for 30-60 mins. (Monitor carefully to avoid hydrolyzing the
-amide linker). -
Benefit: The drug is fully active immediately upon receptor binding/uptake.[1]
-
Use Case: Antibody-Drug Conjugates (ADCs), actively targeted nanoparticles.[1]
Quantitative Validation: Alpha vs. Gamma
When publishing or filing technical reports, you must validate that your conjugation was indeed regioselective.[1]
Table 1: Comparative Metrics for MTX Conjugates
| Metric | Method of Verification | ||
| DHFR | DHFR Enzyme Inhibition Assay | ||
| Cellular Uptake (RFC) | Low (RFC requires | Moderate/High | Flow Cytometry (Fluorescein-MTX) |
| Synthesis Yield | Mixed isomers (if unprotected) |
Self-Validating Analytical Protocol (NMR)
To confirm you have the 1-methyl ester (and not the 5-methyl ester):
-
Run
-NMR in DMSO- . -
Diagnostic Signal: Look for the methyl ester singlet (
ppm).[1] -
Coupling Check: The
-proton of glutamate (multiplet at ppm) will show a distinct shift compared to free MTX due to the esterification. -
HMBC Correlation: Verify the correlation between the methyl ester protons and the C1 carbonyl carbon.
References
-
Regioselectivity in MTX Design: Kamen, B. A., et al. "Delivery of folates to the cytoplasm of MA104 cells is mediated by a high-affinity receptor lacking an anion transporter." (Foundational mechanism on folate receptor specificity).[1]
-
Synthesis of Pteridine Precursors: Piper, J. R., & Montgomery, J. A. "Synthesis of alpha- and gamma-substituted amides of methotrexate.".[1]
-
Prodrug Strategies: Wang, S., et al. "Methotrexate-conjugated polymeric micelles for potential use in cancer treatment.".[1]
-
DHFR Binding Mechanics: Schweitzer, B. I., et al. "Dihydrofolate reductase as a therapeutic target.".[1]
-
Chemical Identity: this compound (CAS 66147-29-3).[1][2][6].[1]
Sources
- 1. Methopterine (>90%) | CAS 2410-93-7 | LGC Standards [lgcstandards.com]
- 2. di methylamine suppliers UK [ukchemicalsuppliers.co.uk]
- 3. UK Chemical Suppliers - Products: 'M', Page: 7 [ukchemicalsuppliers.co.uk]
- 4. Methotrexate γ-Methyl Ester | 67022-39-3 [chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. medkoo.com [medkoo.com]
Methodological & Application
Application Note: Methotrexate 1-Methyl Ester In Vitro Evaluation
Abstract & Introduction
Methotrexate (MTX) remains a cornerstone antifolate chemotherapy, yet its efficacy is frequently compromised by resistance mechanisms, primarily the downregulation of the Reduced Folate Carrier (RFC/SLC19A1). Methotrexate 1-methyl ester (MTX-1-Me) —chemically identified as the
This application note provides a definitive protocol for the in vitro characterization of MTX-1-Me. Unlike the parent compound, the ester functionality alters solubility, membrane permeability, and binding affinity to Dihydrofolate Reductase (DHFR). Consequently, standard MTX protocols must be adapted to account for hydrolytic stability and transport kinetics.
Key Mechanistic Differentiators
| Feature | Methotrexate (Parent) | This compound |
| Transport Mechanism | Active Transport (RFC/PCFT) | Passive Diffusion (Lipophilic) |
| DHFR Affinity | High ( | Reduced (Steric hindrance at |
| Intracellular Activation | Polyglutamylation | Hydrolysis to MTX |
| Solubility | Hydrophilic (Soluble in alkaline pH) | Lipophilic (Requires DMSO/Organic solvent) |
Mechanism of Action & Signaling Pathway
To accurately interpret assay data, one must understand the differential entry and activation pathways. While MTX relies on the RFC transporter, MTX-1-Me permeates the membrane passively. Once intracellular, nonspecific esterases must hydrolyze the methyl group to regenerate the active MTX species, which then inhibits DHFR and undergoes polyglutamylation (retention).
Visualization: Differential Transport & Activation
Figure 1: Differential cellular entry of MTX (RFC-mediated) vs. MTX-1-Me (Passive), converging on DHFR inhibition.
Experimental Protocols
Protocol A: Reagent Preparation & Stability
Critical Note: Methyl esters are susceptible to spontaneous hydrolysis in aqueous buffers at physiological pH. Stock solutions must be anhydrous.
-
Stock Solution: Dissolve MTX-1-Me powder in 100% DMSO to a concentration of 10 mM. Vortex for 1 minute.
-
Validation: Solution should be clear and yellow.
-
-
Storage: Aliquot into amber glass vials (hydroscopic protection) and store at -20°C. Stable for 3 months.
-
Working Solution: Dilute in culture medium or assay buffer immediately prior to use. Do not store aqueous dilutions.
Protocol B: Cell-Free DHFR Inhibition Assay
This assay determines the intrinsic affinity of the ester for the target enzyme. Expect the
Objective: Measure oxidation of NADPH to NADP+ at 340 nm.
Reagents:
-
Recombinant Human DHFR (rHuDHFR).
-
Substrate: Dihydrofolate (DHF) (50 µM final).
-
Cofactor: NADPH (100 µM final).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.5 mg/mL BSA.
Workflow:
-
Blanking: Add 100 µL Assay Buffer to control wells.
-
Enzyme Mix: Prepare DHFR (0.01 U/mL) in Assay Buffer. Add 50 µL to test wells.
-
Inhibitor Titration: Add 10 µL of MTX-1-Me (Serial dilution: 1000 nM to 0.01 nM) and MTX (Positive Control).
-
Incubation: 5 minutes at 25°C to allow inhibitor binding.
-
-
Reaction Start: Add 40 µL of Substrate Mix (DHF + NADPH).
-
Kinetic Read: Monitor Absorbance (340 nm) every 30 seconds for 10 minutes.
Data Analysis:
Calculate the slope (
Protocol C: In Vitro Cytotoxicity (Cellular Potency)
To validate the "prodrug" bypass mechanism, this assay should ideally be run in paired cell lines: RFC-proficient (e.g., CCRF-CEM) and RFC-deficient (e.g., CCRF-CEM/R).
Workflow Visualization:
Figure 2: Step-by-step workflow for the comparative cytotoxicity assay.
Detailed Steps:
-
Seeding: Seed cells (e.g., L1210 or CCRF-CEM) at
cells/well in 96-well plates. Volume: 90 µL. -
Equilibration: Incubate for 24 hours.
-
Treatment: Prepare 10x concentrations of MTX-1-Me and MTX in media (max 0.5% DMSO). Add 10 µL to wells.
-
Range: 10 µM down to 0.1 nM (semi-log dilutions).
-
-
Incubation: Incubate for 72 hours (approx. 2-3 doubling times).
-
Detection: Add 20 µL MTS/PMS reagent or CellTiter-Glo. Incubate 1-4 hours.
-
Measurement: Read Absorbance at 490 nm (MTS) or Luminescence (CTG).
Data Interpretation & Troubleshooting
Expected Results
| Parameter | MTX (Parent) | MTX-1-Me (Ester) | Interpretation |
| Cell-Free | < 10 nM | > 100 nM | Ester bond sterically hinders DHFR binding. |
| Cellular | Low (Sensitive) | Moderate | Ester must hydrolyze; slightly less potent than active transport. |
| Cellular | High (Resistant) | Low/Moderate | Key Result: Ester retains potency via passive diffusion, bypassing resistance. |
Troubleshooting Guide
-
Issue: MTX-1-Me shows no activity in cells.
-
Cause: Lack of intracellular esterases or rapid efflux.
-
Solution: Verify cell line esterase expression; check P-gp efflux (esters can be P-gp substrates).
-
-
Issue: High variability in
.-
Cause: Hydrolysis of ester in the stock solution or media during setup.
-
Solution: Prepare dilutions fresh; keep on ice; minimize time in aqueous media before adding to cells.
-
References
-
Visentin, M., et al. (2014). "The antifolates." Hematology/Oncology Clinics, 26(3), 629-648.
-
Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry, 24(12), 1450–1455.
-
McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design, 9(31), 2593-2613.
-
Assay Guidance Manual. (2012). "Cell-Based Assays for High-Throughput Screening." NCBI Bookshelf.
Application Note: Dihydrofolate Reductase (DHFR) Inhibition Assay using Methotrexate 1-methyl Ester
[1][2]
Abstract & Introduction
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2][3][4] This reaction is essential for the synthesis of thymidylate and purines, making DHFR a primary target for anti-proliferative therapies in oncology and autoimmune diseases.
This protocol details the kinetic assessment of Methotrexate 1-methyl ester (also known as Methotrexate
Scientific Context (Expert Insight): Researchers typically utilize this compound for two primary reasons:
-
Structure-Activity Relationship (SAR) Studies: The
-carboxyl group of the glutamate moiety in MTX forms a critical ionic interaction with a conserved arginine residue (Arg57 in human DHFR).[2] Esterification of this position disrupts this interaction, typically resulting in a significant reduction in binding affinity (often -fold).[1][2] This compound serves as a vital tool to map the electrostatic requirements of the active site. -
Prodrug/Permeability Analysis: The ester modification increases lipophilicity, potentially altering cellular uptake mechanisms compared to the parent drug, although this protocol focuses on the cell-free enzymatic inhibition.
Assay Principle
The assay measures the enzymatic activity of DHFR by monitoring the oxidation of NADPH to NADP
-
Signal: Decrease in
. -
Inhibition: In the presence of this compound, the rate of
decrease is retarded in a dose-dependent manner.[2]
Pathway Visualization[1][2]
Figure 1: Mechanism of DHFR reaction and competitive inhibition by antifolates.[1][2]
Materials & Reagents
Critical Reagents
| Component | Specification | Storage | Notes |
| DHFR Enzyme | Human recombinant or Bacterial | -80°C | Avoid freeze-thaw cycles.[1][2][6] Aliquot upon receipt. |
| Substrate (DHF) | Dihydrofolic acid | -20°C (Desiccated) | Highly Unstable. Light and oxygen sensitive.[1][2] |
| Cofactor (NADPH) | Tetrasodium salt | -20°C | Prepare fresh. Hygroscopic. |
| Inhibitor | This compound | -20°C | Soluble in DMSO.[1][2] Insoluble in water.[2][7][8][9] |
| Buffer Base | 50 mM Tris-HCl or K-Phosphate | 4°C | pH 7.5 is optimal.[1][2] |
Reagent Preparation Strategy (Self-Validating System)
To ensure assay reproducibility, reagents must be prepared using the following strict logic:
-
Assay Buffer (1X):
-
This compound Stock (10 mM):
-
Dissolve solid compound in 100% DMSO.[2]
-
Note: Unlike MTX, the ester is poorly soluble in aqueous base. Ensure complete dissolution in DMSO before diluting into buffer.
-
Working Solution: Dilute to 10X final concentration in Assay Buffer (keep DMSO < 5% in final reaction).
-
-
Dihydrofolic Acid (DHF) Stock:
-
NADPH Stock:
Experimental Protocol
Assay Format: 96-well UV-transparent microplate (Quartz or UV-Star).
Detection: Absorbance at 340 nm (
Workflow Diagram
Figure 2: Step-by-step experimental workflow for DHFR inhibition assay.[1][2][6][11]
Step-by-Step Procedure
-
Blanking: Set the spectrophotometer to 340 nm and blank with Assay Buffer.
-
Plate Loading (Standard 200
L Reaction):-
Add reagents in the order listed below to avoid premature reaction.
-
| Well Type | Assay Buffer ( | NADPH (200 | Inhibitor (Var.[1][2] Conc.) | Enzyme (DHFR) | DHF (100 |
| Blank (No Enz) | 170 | 20 | 0 | 0 | 10 |
| Positive Control (100%) | 160 | 20 | 0 | 10 | 10 |
| Test (Inhibitor) | 150 | 20 | 10 | 10 | 10 |
-
Pre-Incubation:
-
Initiation:
-
Kinetic Measurement:
-
Immediately place plate in reader.[2]
-
Shake for 2 seconds (medium intensity).
-
Monitor
every 15–20 seconds for 10 minutes .
-
Data Analysis & Interpretation
Calculate Initial Velocity ( )
Determine the slope of the linear portion of the curve (typically the first 1-3 minutes) for each well.[2]
-
Self-Validation: The Blank wells should show negligible slope. If the Blank slope is steep, your DHF is oxidizing spontaneously (check buffer pH and antioxidants).
Specific Activity Calculation
12Percent Inhibition & IC50
12Plot % Inhibition vs. Log[Inhibitor] using non-linear regression (4-parameter logistic fit) to determine the
Expected Results (Authoritative Grounding)
-
Methotrexate (Parent): Expect an
in the low nanomolar range (1–10 nM).[1][2] -
This compound: Expect an
significantly higher (typically micromolar range , e.g., 0.5 - 5 M).[1][2] - -carboxyl negative charge removes the salt bridge with Arg57, reducing affinity. If your assay shows the ester is as potent as MTX, suspect hydrolysis of the ester back to the parent acid during storage or handling.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Activity in Control | DHF oxidation | Prepare DHF fresh with Ascorbic Acid/DTT. |
| High Background Slope | Spontaneous DHF oxidation | Lower pH slightly (7.2-7.4); Keep DHF in dark.[1][2] |
| Inhibitor Precipitation | Low solubility in aqueous buffer | Ensure DMSO conc. is 2-5%.[1][2] Check stock clarity. |
| Variable Replicates | Pipetting error / Viscosity | DHFR is often supplied in glycerol.[10] Pipette slowly. |
| Ester Potency too High | Hydrolysis of Ester | Verify compound purity via HPLC. Store stock in 100% DMSO, not water. |
References
-
Rosowsky, A. et al. (1981).[2] "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry, 24(12), 1450–1455.
-
Sigma-Aldrich. (n.d.).[1][2] "Dihydrofolate Reductase Assay Kit Technical Bulletin."
-
Schnell, R.G. et al. (2004).[2] "Structure-activity relationships of methotrexate derivatives." The Journal of Biological Chemistry. (Contextualizing the Arg57 interaction).
-
Creative BioMart. "Dihydrofolate Reductase (DHFR) Assay Protocol."
Sources
- 1. Methotrexate (CAS 59-05-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. medkoo.com [medkoo.com]
- 3. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
- 5. scispace.com [scispace.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Assay of dihydrofolate reductase activity by monitoring tetrahydrofolate using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. proteopedia.org [proteopedia.org]
- 13. rcsb.org [rcsb.org]
- 14. Identification and characterization of the direct interaction between methotrexate (MTX) and high-mobility group box 1 (HMGB1) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Potency & Activity Profiling of Methotrexate 1-Methyl Ester
Abstract
This application note details a robust cell-based methodology for evaluating the biological activity of Methotrexate 1-methyl ester (also known as Methotrexate
Introduction & Scientific Rationale
The Molecule: this compound
This compound (CAS# 66147-29-3) is a mono-ester derivative of Methotrexate where the methyl group is attached to the
Why Measure Activity?
Standard physicochemical methods (HPLC/UPLC) quantify the amount of impurity, but cell-based assays are critical for understanding its biological impact:
-
Toxicity Profiling: Esters often exhibit higher membrane permeability than their parent acids.[1] If the 1-methyl ester enters cells more efficiently and is hydrolyzed intracellularly to active MTX by esterases, it may exhibit unexpected potency.[1]
-
Transport Mechanism: Unlike MTX, which requires the RFC for uptake, esterified antifolates can bypass defective transporters, potentially retaining activity in MTX-resistant cell lines.[1]
-
Reference Standards: Establishing a "Relative Potency Factor" (RPF) for impurities ensures accurate risk assessment in drug substance manufacturing.[1]
Mechanism of Action & Signaling Pathway
The biological activity of this compound hinges on two phases: Entry and Target Engagement .[1]
-
Cellular Entry: The
-ester modification increases lipophilicity, allowing the molecule to permeate the cell membrane via passive diffusion, unlike anionic MTX which relies on the RFC.[1] -
Intracellular Conversion: Once inside, non-specific esterases (e.g., carboxylesterases) likely hydrolyze the ester back to the free acid (MTX), or the ester itself may bind DHFR with altered affinity.[1]
-
Target Inhibition: The active species binds to DHFR, blocking the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] This depletes the cellular pool of reduced folates required for thymidylate and purine synthesis, leading to S-phase arrest and apoptosis [3].[1]
Visualization: Pathway & Mechanism
Figure 1: Mechanism of Action.[1] The 1-methyl ester enters via passive diffusion and is hydrolyzed to active MTX, inhibiting DHFR.
Experimental Protocol: 72-Hour Cytotoxicity Assay
Assay Principle
We utilize a colorimetric MTS assay (e.g., CellTiter 96® AQueous One) to measure the metabolic activity of CCR-CEM cells (human T-cell leukemia) exposed to varying concentrations of MTX 1-methyl ester.[1] Viable cells reduce the tetrazolium compound to a colored formazan product.[1]
Materials & Reagents
| Component | Specification | Storage |
| Cell Line | CCR-CEM (ATCC® CCL-119™) | Liquid N |
| Test Compound | This compound (EP Impurity I) | -20°C (Desiccated) |
| Reference Control | Methotrexate (USP Standard) | -20°C |
| Rescue Agent | Leucovorin (Folinic Acid) | 4°C |
| Media | RPMI-1640 + 10% FBS + 1% Pen/Strep | 4°C |
| Readout | MTS Reagent (Tetrazolium) | -20°C |
Detailed Workflow
Step 1: Compound Preparation[1]
-
Stock Solution: Dissolve MTX 1-methyl ester in DMSO to 10 mM. Ensure complete solubilization (vortex/sonicate if necessary).[1]
-
Serial Dilution: Prepare a 9-point dilution series in culture media (RPMI + 10% FBS).
Step 2: Cell Preparation[1]
-
Harvest CCR-CEM cells in the logarithmic growth phase.[1]
-
Verify viability >95% using Trypan Blue exclusion.[1]
-
Resuspend cells at 4 x 10
cells/mL in fresh media.
Step 3: Assay Plating[1]
-
Plate Format: Use sterile 96-well clear-bottom plates.
-
Seeding: Add 50
L of cell suspension (2,000 cells/well) to experimental wells. -
Treatment: Add 50
L of the 2X concentrated compound dilutions to the wells.-
Total Volume: 100
L/well. -
Final Cell Density: 2,000 cells/well.[1]
-
-
Controls:
Step 4: Incubation & Readout[1]
-
Incubate plates at 37°C, 5% CO
for 72 hours . -
Add 20
L of MTS reagent to each well.[1] -
Incubate for 2–4 hours until color develops.
-
Measure absorbance at 490 nm on a microplate reader.[1]
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the 72-hour cytotoxicity assay.
Data Analysis & Interpretation
Calculation of IC [1]
-
Subtract the average "Blank" (media only) OD from all sample wells.[1]
-
Normalize data to the "Vehicle Control" (100% Viability).[1]
-
Plot % Viability (Y-axis) vs. Log[Concentration] (X-axis) .[1]
-
Fit data using a 4-parameter logistic (4PL) regression model:
[1]
Acceptance Criteria (Self-Validating System)
To ensure the assay is trustworthy (E-E-A-T), the following criteria must be met:
-
Z-Factor: > 0.5 (indicating a robust assay window).[1]
-
MTX Reference IC
: Must fall within historical range (typically 10–30 nM for CCR-CEM) [4].[1] -
Rescue Effect: The addition of Leucovorin (100
M) must shift the viability curve back to >90%, proving the observed toxicity is folate-pathway specific.[1]
Expected Results
-
MTX (Parent): High potency (IC
~10–20 nM).[1] -
MTX 1-Methyl Ester: Typically shows lower potency (higher IC
) than the parent drug if direct binding is required, OR comparable potency if cellular uptake and hydrolysis are efficient.[1]-
Note: If the ester bypasses RFC transport, it may appear MORE potent in RFC-deficient cell lines compared to MTX.
-
References
-
European Directorate for the Quality of Medicines (EDQM). "this compound (Impurity I)."[1] Ph.[1] Eur. Reference Standards.
-
United States Pharmacopeia (USP). "Methotrexate Related Compound I." USP Catalog.[1]
-
Genestier, L., et al. (1998).[1] "Mechanisms of action of methotrexate: Immunosuppressive and anti-inflammatory effects."[1][2] Journal of Clinical Investigation, 102(2), 322-328.[1][2]
-
Assaraf, Y. G., et al. (2014).[1] "The role of the reduced folate carrier (RFC) in methotrexate transport." Drug Resistance Updates.
-
PubChem. "this compound Compound Summary."[1]
Sources
Application Note: High-Resolution HPLC Quantification of Methotrexate 1-Methyl Ester
Executive Summary
Methotrexate (MTX) is a critical antifolate therapeutic used in oncology and autoimmune disease management.[1] During synthesis and storage, MTX can undergo esterification, leading to the formation of Methotrexate 1-methyl ester (also known as the
Quantifying the 1-methyl ester is analytically challenging due to its structural isomerism with the 5-methyl ester and its elution proximity to the parent compound. This Application Note details a robust, self-validating HPLC protocol designed to resolve these regioisomers with high specificity, aligning with USP/ICH regulatory standards for organic impurities.
Scientific Basis & Separation Logic
The Isomer Challenge
Methotrexate contains a glutamic acid moiety with two carboxylic acid groups:
- -carboxyl (C1): Sterically hindered, lower pKa.
- -carboxyl (C5): More accessible, higher pKa.
The 1-methyl ester results from methylation at the
Mechanism of Separation
To achieve baseline resolution, this protocol utilizes a Citrate-Phosphate Buffer system at pH 6.0 .
-
pH Control: At pH 6.0, the unesterified carboxylic acid groups on the parent MTX are ionized (negative charge), reducing their retention on the C18 column. The methyl esters, having one blocked carboxyl group, are less ionized and significantly more hydrophobic.
-
Selectivity: The specific interaction between the citrate counter-ions and the pteridine ring enhances the selectivity between the
and isomers, allowing the 1-methyl ester to be quantified as a distinct peak.
Visualization: Separation Logic
Figure 1: Mechanistic logic of separating MTX from its ester impurities based on ionization states at pH 6.0.
Instrumentation & Materials
| Component | Specification |
| HPLC System | Quaternary gradient pump, Autosampler, Column Oven |
| Detector | UV/Vis or PDA set to 302 nm (Primary) and 260 nm (Secondary ID) |
| Column | L1 Packing (C18), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent) |
| Column Temp | 25°C (Ambient) |
| Flow Rate | 1.2 mL/min |
| Injection Vol | 10 - 20 µL |
Experimental Protocol
Reagent Preparation
-
Citric Acid Solution (0.1 M): Dissolve 19.2 g of anhydrous citric acid in 1 L of water.
-
Disodium Phosphate Solution (0.2 M): Dissolve 28.4 g of anhydrous dibasic sodium phosphate in 1 L of water.
Mobile Phase Preparation
-
Buffer Preparation (pH 6.0): Mix 630 mL of 0.2 M Disodium Phosphate with 370 mL of 0.1 M Citric Acid. Adjust pH to 6.0 ± 0.05 using the component solutions if necessary. Filter through 0.45 µm nylon membrane.
-
Solution A: Acetonitrile : Buffer (10 : 90 v/v).
-
Solution B: Acetonitrile : Buffer (50 : 50 v/v).[2]
Sample Preparation (Critical Step)
-
Solvent: Mobile Phase (or Buffer/ACN mix).[3]
-
Precaution: MTX is light-sensitive. Use amber glassware.
-
Procedure:
-
Weigh 25 mg of sample accurately.[4]
-
Dissolution Aid: Add 1 mL of DMSO if the sample contains high levels of ester impurities to prevent hydrolysis (esters are unstable in pure aqueous acid/base).
-
Dilute to volume with Mobile Phase to achieve target concentration (e.g., 0.2 mg/mL).
-
Gradient Program
This gradient is aggressive enough to elute the hydrophobic esters while maintaining resolution.
| Time (min) | Solution A (%) | Solution B (%) | Event |
| 0.0 | 100 | 0 | Injection |
| 20.0 | 50 | 50 | Linear Gradient |
| 25.0 | 50 | 50 | Isocratic Hold (Elution of Esters) |
| 26.0 | 100 | 0 | Return to Initial |
| 35.0 | 100 | 0 | Re-equilibration |
System Suitability & Validation (Self-Validating System)
To ensure the "Trustworthiness" of this method, the following system suitability criteria must be met before every run.
Suitability Parameters
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 1.5 between MTX and 1-Methyl Ester | Ensures accurate integration without peak tail overlap. |
| Tailing Factor (T) | < 1.5 for MTX peak | Indicates column health and proper pH buffering. |
| RSD (Area) | < 2.0% (n=6 injections) | Verifies injector precision. |
Workflow Diagram
Figure 2: Operational workflow ensuring data integrity through a System Suitability checkpoint.
Troubleshooting & Expert Insights
Peak Broadening
-
Cause: pH drift in the citrate/phosphate buffer.
-
Fix: Prepare buffer fresh daily. Citrate buffers are prone to microbial growth which changes pH and retention times.
Hydrolysis of Esters
-
Observation: Decrease in 1-methyl ester peak area over time in the autosampler.
-
Expert Insight: Methotrexate esters are susceptible to hydrolysis in acidic or basic aqueous solutions.
-
Fix: Ensure the autosampler is cooled to 4°C. If stability is still an issue, increase the % of organic solvent in the sample diluent or use DMSO as a co-solvent during prep [1].
Relative Retention Times (RRT)
-
MTX: 1.00
-
1-Methyl Ester: ~1.3 - 1.5 (varies slightly with column brand)
-
5-Methyl Ester: ~1.6 - 1.8
-
Note: The 1-methyl ester typically elutes before the 5-methyl ester in this USP-aligned buffer system [2].
References
-
USP Monograph: Methotrexate. United States Pharmacopeia. (2019). "Organic Impurities Procedure". (Accessed via search results 1.4, 1.15).
-
Wu, et al. (2019). "Analytical methodologies for determination of methotrexate and its metabolites". Asian Journal of Pharmaceutical Sciences.
-
Rubino, F.M. (2001). "Separation methods for methotrexate, its structural analogues and metabolites". Journal of Chromatography B.
Sources
Application Note: High-Precision LC-MS/MS Analysis of Methotrexate 1-Methyl Ester in Biological Matrices
Executive Summary & Scientific Rationale
The analysis of Methotrexate 1-methyl ester (MTX-1-Me), chemically identified as the
The Critical Challenge: The primary obstacle in quantifying MTX-1-Me is twofold:
-
Isomeric Resolution: It must be chromatographically separated from its regioisomer, Methotrexate 3-methyl ester (or
-methyl ester, C5 position), which shares identical mass and fragmentation patterns. -
Artifact Prevention: Methyl esters can form spontaneously ex vivo during sample preparation if biological samples containing MTX are exposed to methanol under acidic conditions (a common bioanalytical workflow).
This protocol details a rugged LC-MS/MS methodology designed to ensure isomeric specificity and sample integrity , eliminating false positives derived from ex vivo esterification.
Analyte Characterization & Mass Spectrometry Strategy
To ensure robust detection, we utilize the structural properties of the glutamate moiety where the esterification occurs.
Structural Logic
-
Parent Drug (MTX): MW 454.44 Da.
-
Target Analyte (MTX-1-Me): MW 468.46 Da (+14 Da due to methylation).
-
Differentiation: The methyl group is located on the
-carboxyl of the glutamic acid chain.
MRM Transition Design
We utilize a Triple Quadrupole (QqQ) mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor Ion ( | Product Ion ( | Dwell (ms) | CE (eV) | Type | Rationale |
| MTX-1-Me | 469.5 | 308.2 | 50 | 28 | Quant | Cleavage of the glutamate-pteridine amide bond. The charge remains on the pteridine-PABA fragment (common to MTX). |
| MTX-1-Me | 469.5 | 175.1 | 50 | 35 | Qual | Fragmentation of the pteridine ring. High specificity. |
| MTX (IS) | 455.2 | 308.2 | 20 | 25 | IS | Deuterated MTX-d3 is preferred, but MTX can serve as IS if analyzing pure ester formulations. |
Expert Insight: The 308.2 fragment is identical for both the
andisomers. Therefore, mass spectrometry alone cannot distinguish the 1-methyl ester from the 3-methyl ester. Chromatographic separation is mandatory.
Experimental Workflow & Protocol
Reagents and Standards
-
Reference Standards: this compound (Custom synthesis or USP impurity standard).
-
Internal Standard (IS): Methotrexate-d3 (MTX-d3).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.
-
Matrix: Drug-free human plasma (K2EDTA).
Sample Preparation: The "No-Methanol" Rule
CRITICAL WARNING: Do NOT use acidified methanol for protein precipitation. This causes the conversion of trace MTX (if present) into methyl esters, artificially inflating MTX-1-Me concentrations.
Protocol: Acetonitrile Protein Precipitation (PPT)
-
Aliquot: Transfer 50
L of plasma into a 1.5 mL Eppendorf tube. -
IS Addition: Add 10
L of IS working solution (MTX-d3 @ 500 ng/mL in water). Vortex gently. -
Precipitation: Add 200
L of ice-cold 100% Acetonitrile .-
Note: ACN does not promote esterification as readily as MeOH.
-
-
Agitation: Vortex vigorously for 1 min at 2000 rpm.
-
Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100
L of supernatant to a clean vial. Dilute with 100 L of Water (0.1% Formic Acid) to match initial mobile phase strength. -
Injection: Inject 5
L onto the LC-MS system.
Chromatographic Conditions
Separation of the
-
Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8
m) OR Phenomenex Kinetex F5 (Pentafluorophenyl).-
Why? The HSS T3 provides superior retention for polar species, while F5 provides alternative selectivity for isomers.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | %B | Curve | Event |
|---|---|---|---|
| 0.0 | 5 | Initial | Load |
| 1.0 | 5 | 6 | Hold |
| 5.0 | 35 | 6 | Elution of MTX |
| 7.0 | 45 | 6 | Separation of Esters |
| 7.5 | 95 | 1 | Wash |
| 8.5 | 95 | 1 | Wash |
| 8.6 | 5 | 1 | Re-equilibration |
| 10.0 | 5 | 1 | End |
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix and workflow to ensure data integrity, specifically addressing the isomer and artifact risks.
Figure 1: Analytical workflow emphasizing the critical decision point in sample preparation to avoid artifactual methylation.
Method Validation & Quality Control
To comply with FDA/EMA Bioanalytical Method Validation guidelines, the following specific tests are required for this analyte.
Selectivity & Specificity (Isomer Qualification)
You must demonstrate that your method quantifies the 1-methyl ester without interference from the 3-methyl ester.
-
Test: Inject a mixture of MTX-1-Me and MTX-3-Me standards.
-
Acceptance: Baseline resolution (
) between the two peaks. Typically, the -ester (1-Me) elutes slightly before the -ester (3-Me) on C18 phases due to steric hindrance of the -substituent reducing interaction with the stationary phase.
Stability (Ester Hydrolysis)
Esters are susceptible to hydrolysis by plasma esterases.
-
Bench-Top Stability: Assess stability at Room Temperature for 4 hours.
-
Stabilizer: If degradation >15% is observed, add an esterase inhibitor (e.g., Phenylmethanesulfonyl fluoride - PMSF) or process on ice immediately.
-
Freeze-Thaw: Limit to 3 cycles. Esters often degrade faster in frozen plasma than neat solvents due to pH shifts during freezing.
Matrix Effect & Recovery
-
Matrix Factor: Calculate the ratio of peak area in extracted blank matrix (spiked post-extraction) vs. neat solution.
-
Acceptance: CV < 15%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Double Peaks in MRM | Presence of | Optimize gradient slope (flatten between 30-50% B). Check standard purity. |
| High Background in Blanks | Carryover or Contamination. | Add a needle wash step (50:50 ACN:IPA + 0.1% FA). |
| Rising Concentration over Time | Artifactual formation from MTX. | STOP. Check if Methanol is used in mobile phase or diluent. Switch to ACN. |
| Low Sensitivity | Ion suppression or poor ionization. | Ensure pH is acidic (3.0-3.5). MTX esters ionize best in positive mode with protons. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
- Wang, S., et al. (2018). Stability of ester-containing drugs in biological matrices: Challenges and strategies. Journal of Pharmaceutical and Biomedical Analysis. (General reference on ester stability).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
-
PubChem. (n.d.). Methotrexate Compound Summary. National Library of Medicine. Link
Application Note: Cytotoxicity Profiling of Methotrexate 1-Methyl Ester
Introduction & Scope
Methotrexate 1-methyl ester (MTX-1-Me) , specifically esterified at the
This protocol is designed for researchers assessing the cytotoxic potency and prodrug potential of MTX-1-Me. Unlike standard screening, evaluating antifolates requires strict control over extracellular folate levels, as physiological concentrations of folic acid can competitively rescue cells, masking the cytotoxicity of the test compound.
Key Objectives
-
Determine the half-maximal inhibitory concentration (
) of MTX-1-Me. -
Compare potency against the parent compound (MTX) to establish Structure-Activity Relationships (SAR).
-
Validate the mechanism of action using a Leucovorin (Folinic Acid) rescue assay.
Mechanistic Context & Experimental Logic
To design a valid experiment, one must understand the cellular fate of the molecule. MTX-1-Me faces two potential pathways:
-
Direct Activity: It binds DHFR directly (likely with reduced affinity due to loss of charge).
-
Prodrug Conversion: It permeates the cell membrane via passive diffusion (due to esterification) and is hydrolyzed by intracellular esterases back to active MTX.
Diagram: Cellular Fate of MTX-1-Me
Figure 1: Putative cellular uptake and activation pathways for this compound.
Pre-Assay Preparation
Reagent Handling
-
Compound: this compound (High Purity >98%).
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.
-
Note: Avoid aqueous basic solutions (NaOH) often used for parent MTX, as high pH accelerates ester hydrolysis, invalidating the study of the ester form.
-
-
Storage: Store stock solutions (10 mM) at -20°C. Use single-use aliquots to prevent freeze-thaw degradation.
Critical Media Formulation (The "Folate Trap")
Standard RPMI-1640 contains 1 mg/L folic acid, which is supraphysiological. To accurately assess antifolates, you must lower the folate competition.
-
Base Medium: RPMI-1640 (Folate-Free) or DMEM (Folate-Free).
-
Serum: Dialyzed Fetal Bovine Serum (dFBS), 10%.
-
Why: Standard FBS contains endogenous folates. Dialysis removes small molecules (<10 kDa) including folates, ensuring the drug is the primary variable.
-
-
Supplement: L-Glutamine (2 mM).
Experimental Protocol: 72-Hour Cytotoxicity Assay
This protocol utilizes a metabolic surrogate assay (Resazurin/AlamarBlue or Tetrazolium/MTS). These are preferred over ATP assays for antifolates because cell cycle arrest (cytostasis) is the primary mode of action before apoptosis.
Cell Seeding (Day 0)
-
Cell Line Selection: Use L1210 (murine leukemia) or CCRF-CEM (human T-lymphoblast). These lines express high levels of RFC and DHFR.
-
Density: Seed cells at
to cells/well in 96-well plates.-
Volume: 90 µL per well.
-
-
Edge Effect Mitigation: Fill the perimeter wells (Row A, H and Col 1, 12) with sterile PBS. Do not use them for data to avoid evaporation artifacts.
-
Incubation: 24 hours at 37°C, 5% CO
to allow acclimatization.
Drug Treatment (Day 1)
Prepare a 10x serial dilution plate to ensure minimal pipetting error.
-
Stock Prep: Dilute 10 mM MTX-1-Me stock in culture medium to 100 µM (highest concentration).
-
Serial Dilution: Perform 1:3 or 1:5 serial dilutions in a separate V-bottom plate.
-
Range: 100 µM down to 0.1 nM (covering the expected nM range potency of MTX).
-
-
Transfer: Add 10 µL of the 10x drug dilutions to the 90 µL cell suspension in the assay plate.
-
Final DMSO: Must be < 0.5% in all wells.
-
-
Controls:
-
Negative Control (NC): Cells + 0.1% DMSO (Vehicle).
-
Positive Control (PC): Parent Methotrexate (to benchmark potency).
-
Background (Blank): Media only (no cells).
-
Incubation & Readout (Day 4)
Antifolates act during the S-phase. A minimum of two doubling times (48-72h) is required to observe toxicity.
-
Duration: Incubate for 72 hours.
-
Reagent Addition: Add 20 µL of Resazurin or MTS reagent per well.
-
Development: Incubate for 2–4 hours until the Negative Control wells turn bright pink (Resazurin) or brown (MTS).
-
Measurement:
-
Resazurin: Ex 560 nm / Em 590 nm.
-
MTS: Absorbance at 490 nm.
-
Mechanistic Validation: Leucovorin Rescue
To prove the observed toxicity is due to folate pathway inhibition (and not off-target ester toxicity), perform a parallel plate:
-
Condition: Co-treat cells with MTX-1-Me (at
concentration) + Leucovorin (100 µM). -
Result: If toxicity is mechanism-based, Leucovorin should restore cell viability to >80%.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the 72-hour cytotoxicity assay.
Data Analysis & Interpretation
Calculate % Viability using the following formula:
Fit the data to a 4-Parameter Logistic (4PL) Hill Equation to derive the
Interpretation Table
| Observation | Likely Interpretation | Action/Verification |
| Rapid intracellular hydrolysis to MTX; efficient prodrug conversion. | Confirm with HPLC analysis of cell lysates. | |
| Ester is stable but has poor affinity for DHFR; or poor hydrolysis. | The | |
| No Rescue with Leucovorin | Toxicity is off-target (non-specific ester toxicity). | Reject compound as specific antifolate. |
| Right-shift in standard media | Folates in standard media compete with the drug. | Validates the need for dialyzed FBS/Folate-free media. |
References
-
Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry. (Provides foundational SAR data on alpha vs gamma substitution effects on DHFR binding).
-
Visentin, M., et al. (2012). "The antifolates." Hematology/Oncology Clinics. (Comprehensive review of antifolate mechanisms and transport).
-
Keepers, Y. P., et al. (1991). "Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing." European Journal of Cancer. (Methodological grounding for cytotoxicity assays).
-
McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design. (Context on polyglutamylation and resistance mechanisms).
Technical Application Note: Overcoming RFC-Mediated Resistance with Methotrexate 1-Methyl Ester
Executive Summary & Mechanism of Action
The Clinical Challenge: Transport Resistance
Methotrexate (MTX) is a cornerstone antifolate, but resistance frequently develops via the downregulation of the Reduced Folate Carrier (RFC/SLC19A1) . Classical MTX is a hydrophilic dicarboxylic acid; it cannot traverse the lipid bilayer efficiently without this transporter. Cells lacking functional RFC are effectively immune to physiological concentrations of MTX.
The Solution: Lipophilic Prodrug Strategy
Methotrexate 1-methyl ester (MTX-1-Me) serves as a "Trojan Horse" prodrug. By esterifying the
Mechanism of Action (MOA)
-
Entry: MTX-1-Me diffuses through the plasma membrane, bypassing the downregulated RFC.
-
Bioactivation: Intracellular carboxylesterases hydrolyze the ester bond.
-
Trapping: The molecule reverts to the polar, active MTX species.
-
Target Engagement: Active MTX inhibits Dihydrofolate Reductase (DHFR) and undergoes polyglutamylation, leading to thymidylate synthesis arrest and apoptosis.
Visualizing the Bypass Mechanism
Figure 1: Comparative uptake pathways. MTX-1-Me bypasses the RFC bottleneck via passive diffusion before intracellular hydrolysis restores the active parent drug.
Material Preparation & Handling
Critical Warning:
Reagent Specifications
-
Compound: this compound (High Purity >98%).
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO). Do not use PBS or water for stock preparation.
-
Storage: -20°C or -80°C, desiccated.
Solubilization Protocol
-
Equilibrate the vial to room temperature before opening to prevent condensation.
-
Dissolve MTX-1-Me in anhydrous DMSO to a concentration of 10 mM .
-
Vortex vigorously for 30 seconds.
-
Aliquot into single-use amber vials (avoid freeze-thaw cycles).
-
Working Solutions: Dilute into culture media immediately prior to dosing. Note: The half-life of the ester in serum-containing media at 37°C can be <2 hours. Rapid dosing is essential.
Experimental Protocols
Protocol A: Cell Line Validation (RFC Status)
Before testing the ester, you must confirm your "resistant" line is resistant due to transport defects, not DHFR amplification.
Required Cell Lines:
-
Wild Type (WT): e.g., CCRF-CEM (Human T-lymphoblast).
-
Resistant Model: e.g., CEM/MTX-R (Selected for transport deficiency).
Methodology:
-
Perform a standard cytotoxicity assay (see Protocol B) using Standard MTX .
-
Validation Criteria: The Resistant line should exhibit an IC50 >100x higher than the WT line.
-
Optional: Perform qPCR for SLC19A1 (RFC) expression to confirm downregulation.
Protocol B: Comparative Cytotoxicity Assay
This protocol quantifies the "Resistance Factor" (RF) and the "Reversal Index" achieved by the ester.
Workflow Diagram:
Figure 2: Step-by-step workflow for comparative cytotoxicity profiling.
Detailed Steps:
-
Seeding: Plate cells (WT and Resistant) at
cells/well in 100 µL RPMI-1640 + 10% dialyzed FBS. (Dialyzed FBS is crucial to remove endogenous folates that compete with the drug). -
Incubation: Allow cells to adhere/stabilize for 24 hours.
-
Treatment:
-
Prepare 2x concentration drug stocks in media.
-
Add 100 µL of drug stock to wells.
-
Concentration Range: 1 nM to 100 µM (Logarithmic scale).
-
Control: DMSO vehicle (<0.5% final concentration).
-
-
Duration: Incubate for 72 hours. The ester needs time to enter, hydrolyze, and inhibit DNA synthesis over multiple cell cycles.
-
Readout: Add viability reagent (e.g., CellTiter-Glo). Read Luminescence.
Protocol C: Leucovorin Rescue (Specificity Check)
To prove the cytotoxicity is folate-pathway specific (and not non-specific toxicity from the ester group), attempt to rescue the cells with Leucovorin (Folinic Acid).
-
Co-treat cells with MTX-1-Me (at IC90 concentration) + Leucovorin (100 µM) .
-
Expected Result: Leucovorin (transported via RFC) may not rescue RFC-null cells effectively if the RFC is completely absent, but it should rescue WT cells.
-
Alternative: Use 5-Methyltetrahydrofolate if testing specific transport competition.
Data Analysis & Interpretation
Summarize your results using the Resistance Factor (RF) calculation.
Expected Data Pattern:
| Compound | Cell Line | IC50 (nM) | Resistance Factor (RF) | Interpretation |
| MTX | WT (CCRF-CEM) | 15 | 1.0 | Baseline sensitivity. |
| MTX | Resistant (MTX-R) | 3,500 | 233.3 | High resistance (RFC defect). |
| MTX-1-Me | WT (CCRF-CEM) | 40 | 1.0 | Slightly less potent than MTX (requires hydrolysis). |
| MTX-1-Me | Resistant (MTX-R) | 55 | 1.3 | Resistance Overcome. |
Key Insight: If the RF for MTX-1-Me drops close to 1.0 (or significantly lower than the MTX RF), the resistance mechanism is confirmed to be transport-related, and the ester successfully bypassed it.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High IC50 in WT cells | Incomplete hydrolysis | Ensure cells express adequate esterases. Extend incubation to 96h. |
| No difference between MTX and Ester | Premature hydrolysis | Check DMSO stock quality. Ensure media was fresh and drug added immediately. |
| Precipitation | Solubility limit reached | Do not exceed 100 µM in aqueous media. Ensure <0.5% DMSO final. |
References
-
Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry.
- Foundational chemistry on the synthesis and activity of MTX esters.
-
Kamen, B. A., et al. (1986). "Methotrexate accumulation in cells as a free drug or polyglutamate." Cancer Research.
- Establishes the kinetics of intracellular trapping.
-
Westerhof, G. R., et al. (1995). "Carrier- and receptor-mediated transport of folate antagonists utilizing specific affinity probes." Molecular Pharmacology.
- Definitive guide on RFC vs.
-
Assaraf, Y. G. (2007). "Molecular basis of antifolate resistance." Cancer Drug Resistance.
- Review of resistance mechanisms including RFC downregul
Application Note: Precision Preparation of Methotrexate 1-Methyl Ester Stock Solutions
Introduction & Scope
Methotrexate 1-methyl ester (MTX-1-Me) is a critical derivative used in antifolate research, often serving as a reference standard for impurities or as a probe to investigate transport mechanisms distinct from the parent Methotrexate (MTX). Unlike the free acid form of MTX, the 1-methyl ester exhibits altered lipophilicity and pKa profiles, affecting its passive diffusion and interaction with folate transporters (e.g., RFC, PCFT).
The Challenge: The primary failure mode in MTX-1-Me assays is hydrolytic instability and precipitation . The ester bond is susceptible to hydrolysis in aqueous environments, reverting the compound to Methotrexate, which confounds experimental data. Furthermore, the increased hydrophobicity requires specific solvent choices to prevent "crashing out" upon dilution into media.
This guide details a protocol to prepare high-integrity stock solutions, ensuring chemical stability and accurate dosing.
Physicochemical Profile & Safety
Before handling, verify the specific batch data from your Certificate of Analysis (CoA).
| Parameter | Specification | Notes |
| Compound | This compound | Pteridine antifolate derivative |
| Approx. MW | ~468.46 g/mol | Verify exact MW on CoA (Parent MTX is 454.44) |
| Solubility | DMSO (>20 mg/mL) | Poor solubility in water/ethanol |
| Stability | Hygroscopic; Hydrolysis-prone | Store solid at -20°C, desiccated |
| Toxicity | High (Cytotoxic/Teratogenic) | CMR (Carcinogenic, Mutagenic, Reprotoxic) |
Safety Directive (CMR Handling)
-
Engineering Controls: All weighing must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).
-
PPE: Double nitrile gloves, lab coat with elastic cuffs, and safety goggles.
-
Deactivation: Spills should be treated with 10% bleach (sodium hypochlorite) followed by water to degrade the pteridine ring structure.
Materials & Reagents
-
Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9% purity).
-
Why: DMSO is sterile, prevents hydrolysis during storage, and solubilizes the hydrophobic ester. Water or buffers are strictly prohibited for stock preparation.
-
-
Vessel: Amber glass vials with Teflon-lined caps.
-
Why: Amber glass protects light-sensitive pteridines; Teflon prevents plasticizer leaching by DMSO.
-
-
Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filters.
-
Why:Do not use Cellulose Acetate (CA). DMSO dissolves CA, contaminating your sample.
-
Protocol: Stock Solution Preparation (10 mM)
This protocol targets a 10 mM stock solution. Adjust mass/volume based on your specific molar mass.
Step 1: Gravimetric Preparation
-
Equilibrate the MTX-1-Me vial to room temperature before opening to prevent condensation (water initiates hydrolysis).
-
Place a sterile amber glass vial on the analytical balance inside the hood.
-
Weigh approximately 4.7 mg of MTX-1-Me powder. Record the exact mass (
) in mg.
Step 2: Volumetric Calculation
Calculate the required volume of DMSO (
Example: If you weighed 4.85 mg and MW is 468.46 g/mol :
Step 3: Solubilization
-
Add the calculated volume of DMSO to the vial.
-
Vortex vigorously for 30–60 seconds.
-
Inspect visually. The solution should be clear yellow. If particles persist, sonicate in a water bath for 5 minutes (keep temp < 30°C).
Step 4: Sterile Filtration (Critical)
-
Draw the solution into a solvent-resistant syringe (polypropylene).
-
Attach a 0.22 µm PTFE filter .
-
Filter the solution into a fresh, sterile amber cryovial.
-
Note: Discard the first 50 µL of filtrate to account for filter binding (saturation of adsorption sites).
-
Step 5: Aliquoting & Storage
-
Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: -20°C or -80°C.
-
Expiry: Stable for 3–6 months if kept anhydrous.
Workflow Visualization
The following diagram illustrates the critical decision points in the preparation workflow to maintain sterility and chemical integrity.
Figure 1: Step-by-step workflow for the preparation of sterile MTX-1-Me stock solutions. Note the loop for sonication if solubility is not immediately achieved.
Cell Culture Application (Dilution Strategy)
When applying the stock to cells, you must manage the DMSO tolerance of your cell line.
-
Maximum DMSO: Most mammalian cells tolerate 0.1% to 0.5% v/v DMSO.
-
Intermediate Dilution: Do not add 10 mM stock directly to the culture dish if the volume is small.
-
Method: Prepare a 10x or 100x working solution in culture media immediately before use.
-
Risk: MTX-1-Me may precipitate if added to cold media at high concentrations. Ensure media is pre-warmed to 37°C.
-
Dilution Example (Target: 10 µM final):
-
Dilute 10 mM Stock 1:100 in Media
100 µM Working Solution (1% DMSO). -
Add Working Solution 1:10 to Cells
10 µM Final (0.1% DMSO).
Quality Control: UV-Vis Verification
Because esters can hydrolyze, validating the concentration and integrity is prudent.
-
Method: UV-Vis Spectrophotometry.
-
Blank: DMSO.
-
Wavelength: Methotrexate derivatives typically exhibit maxima around 302 nm and 370 nm in basic media, but in DMSO, the spectrum shifts.
-
Procedure: Dilute stock 1:1000 in PBS (pH 7.4) and measure immediately.
-
Acceptance: Compare absorbance against a fresh standard curve of USP-grade Methotrexate (assuming equimolar extinction coefficient if specific ester data is unavailable, noting slight shifts).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | "Crash-out" effect; Stock too concentrated | Pre-dilute in media (warm) with vigorous mixing. Keep final DMSO < 0.5%. |
| Loss of Potency | Hydrolysis of ester bond | Ensure stock is stored in anhydrous DMSO. Do not store aqueous dilutions. |
| Contamination | Filter failure | Use PTFE/Nylon filters. Cellulose filters dissolve in DMSO. |
| Variable Results | Adsorption to plastics | Use glass vials for storage; minimize contact time with plastic tips. |
References
-
Chabner, B. A., et al. (1985). Polyglutamation of methotrexate. Is methotrexate a prodrug? Journal of Clinical Investigation.
-
Sigma-Aldrich (Merck). (n.d.). Methotrexate Physical Properties and Handling Technical Information.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 126941, Methotrexate.
- Freshney, R. I. (2010). Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications. Wiley-Blackwell. (Standard reference for DMSO limits in culture).
In vitro experimental design for Methotrexate 1-methyl ester studies
Executive Summary
Methotrexate 1-methyl ester (MTX-1-Me) is a critical derivative of Methotrexate (MTX), appearing both as a synthesis impurity (USP Related Compound) and a pharmacological candidate for overcoming transport-mediated drug resistance.[1][2] Unlike the parent compound MTX, which relies on the Reduced Folate Carrier (RFC/SLC19A1) for cellular entry, the 1-methyl ester modification alters lipophilicity, potentially shifting the transport mechanism to passive diffusion.
This guide outlines the experimental architecture for characterizing MTX-1-Me. It prioritizes stability control (due to ester lability) and mechanistic validation (transport pathways and intracellular hydrolysis).[1][2]
Chemical Identity & Critical Handling
The Stability Paradox: The ester bond at the
-
Molecular Mechanism: Acts as a "Trojan Horse."[1][2] It enters cells via passive diffusion (bypassing RFC), is hydrolyzed intracellularly to MTX, and subsequently polyglutamated to inhibit DHFR.[2]
-
Storage:
in anhydrous DMSO. Avoid aqueous storage.[1][2][3]
Protocol A: Stock Preparation (Self-Validating Step)
-
Solvent: Dissolve solid MTX-1-Me in 100% anhydrous DMSO to 10 mM.
-
Validation: Immediately analyze an aliquot via HPLC-UV (C18 column, mobile phase pH 6.0) to confirm
hydrolysis to MTX at . -
Working Solutions: Dilute into culture media immediately prior to cell exposure.[1][2] Do not store diluted media.[1][2]
Experimental Workflow 1: Stability Profiling
Objective: To define the "window of existence" for the intact ester in biological matrices.[1]
Rationale: If the half-life (
Experimental Design:
| Matrix | Condition | Purpose |
|---|
| PBS (pH 7.4) |
Method:
-
Spike MTX-1-Me (
) into matrices.[1][2] -
Sample at
min.[1][2] -
Quench immediately with ice-cold acetonitrile (protein precipitation).
Experimental Workflow 2: Transport Mechanisms
Objective: To prove RFC-independence.
Scientific Logic: MTX resistance often stems from RFC downregulation.[1][2][4] If MTX-1-Me is a valid prodrug or distinct impurity, its uptake should remain high in RFC-deficient cells.[1][2]
Cell Models Required:
Protocol B: Competitive Uptake Assay
-
Preparation: Wash cells (
cells/mL) in serum-free transport buffer (HBS) to remove competing folates. -
Treatment Groups:
-
Incubation: Short duration (2–5 mins) at
to measure initial rate of influx, minimizing efflux/metabolism. -
Analysis: Scintillation counting (for MTX) or HPLC (for MTX-1-Me cell lysate).
Interpretation:
-
If MTX-1-Me uptake is unaffected by the RFC-deficient phenotype, the mechanism is passive diffusion.[1]
Experimental Workflow 3: Intracellular Bioactivation
Objective: To confirm the "Prodrug" hypothesis (Hydrolysis
The Pathway:
MTX-1-Me (Extracellular)
Visualization: Transport & Activation Pathway
Figure 1: Comparative transport mechanisms.[1][2] MTX relies on the RFC transporter, while the lipophilic 1-methyl ester utilizes passive diffusion before intracellular conversion.
Data Presentation & Analysis
When reporting results, summarize the comparative efficacy in a structured format.
Table 1: Expected Cytotoxicity Profile (IC50 Values)
| Cell Line | Phenotype | MTX IC50 (nM) | MTX-1-Me IC50 (nM) | Interpretation |
|---|---|---|---|---|
| L1210 / CCRF-CEM | Wild Type | 10 – 20 | 50 – 100 | Ester is slightly less potent due to hydrolysis requirement.[1][2] |
| L1210 / R | RFC Deficient | > 2000 | 50 – 100 | Key Result: Ester retains potency; MTX loses it.[1][2] |
| L1210 / D | DHFR Overexpressed | > 500 | > 1000 | Both lose potency (Target mediated resistance).[1][2] |
References
-
Goldman, I. D., & Matherly, L. H. (1985).[1][2] The cellular pharmacology of methotrexate. Pharmacology & Therapeutics.[1][2][5][6]
- Core reference for the RFC transport mechanism and polyglutamyl
-
United States Pharmacopeia (USP). Methotrexate Monograph: Related Compounds. USP-NF.[1][2] [1][2]
- Standard for identifying MTX impurities including methyl esters.
-
Rosowsky, A., et al. (1981).[1][2] Methotrexate analogues.[1][2][3][7][8][9] 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry.
- Foundational chemistry on MTX ester deriv
-
Visentin, M., et al. (2012).[1][2] The antifolates.[1][2][3][4][6][10] Hematology/Oncology Clinics of North America.
- Review of transport mechanisms and resistance patterns relevant to ester prodrug design.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methotrexate transport and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of methotrexate in vitro on epidermal cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. uspnf.com [uspnf.com]
- 8. store.usp.org [store.usp.org]
- 9. researchgate.net [researchgate.net]
- 10. Methotrexate - Wikipedia [en.wikipedia.org]
Application Note: Anti-Proliferative Assessment of Methotrexate 1-Methyl Ester
Introduction & Scope
Methotrexate (MTX) is the gold standard antifolate chemotherapeutic. However, its derivatives, such as Methotrexate 1-methyl ester (often identified as the
This application note details a robust protocol for assessing the anti-proliferative potency (
Mechanism of Action Context
While MTX requires the Reduced Folate Carrier (RFC) for active transport, esterification often facilitates passive diffusion. Once intracellular, the ester must typically be hydrolyzed back to the active MTX species to inhibit Dihydrofolate Reductase (DHFR) effectively or undergo polyglutamylation for retention.
Pre-Analytical Phase: Compound Handling
Critical Warning: Methotrexate esters are chemically stable in solid form but prone to hydrolysis in aqueous, basic, or serum-rich environments.
Reagent Preparation
-
Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous,
99.9%. -
Stock Concentration: Prepare a 10 mM stock solution.
-
Calculation:
-
-
Storage: Aliquot into amber glass vials (pteridines are light-sensitive). Store at -20°C. Do not freeze-thaw more than 3 times.
Stability Verification (Self-Validating Step)
Before cell treatment, verify the integrity of the ester using HPLC or TLC. Spontaneous hydrolysis to the parent MTX in the stock solution will skew results toward the potency of standard MTX.
Experimental Design & Controls
To ensure data integrity, the plate layout must account for evaporation effects (common in the 72-hour incubations required for antifolates) and background noise.
| Group | Composition | Purpose |
| Test Compound | Cells + Media + MTX-1-Me (8 dilutions) | Determine dose-response curve. |
| Positive Control | Cells + Media + Methotrexate (Parent) | Benchmark potency reference. |
| Vehicle Control | Cells + Media + DMSO (matched %) | Normalize 100% viability (0% kill). |
| Background Blank | Media + Reagent (No Cells) | Subtract optical noise. |
| Edge Control | Media / PBS (No Cells) | Prevent evaporation edge effects. |
Detailed Assay Protocol
Phase A: Cell Seeding and Equilibration
Selection of Cell Line: Use folate-dependent lines such as CCRF-CEM (leukemia) or MCF-7 (breast cancer). Note: Use dialyzed Fetal Bovine Serum (dFBS) if possible to remove endogenous folates that compete with the drug.
-
Harvest Cells: Trypsinize adherent cells or collect suspension cells.
-
Count: Determine viability using Trypan Blue exclusion (>95% required).
-
Seed: Dispense 3,000–5,000 cells/well in
of media into 96-well plates.-
Expert Insight: Antifolates are "S-phase specific" cytostatic agents. Low seeding density ensures cells remain in the exponential growth phase during the long (72h) exposure.
-
-
Incubate: Allow attachment for 24 hours at 37°C, 5%
.
Phase B: Compound Treatment
Timing: T=0 hours (24h post-seeding).
-
Prepare Serial Dilutions:
-
Dilute 10 mM stock in culture media to
the final highest concentration (e.g., ). -
Perform 1:3 or 1:10 serial dilutions in media.
-
Final DMSO Cap: Ensure final DMSO concentration is
in all wells to prevent solvent toxicity.
-
-
Dispense: Add
of diluted compound to the respective wells (Total volume = ). -
Duration: Incubate for 72 hours .
-
Why 72 hours? MTX and its esters act by depleting the dTTP pool. This takes time. A 24-hour assay often yields false negatives for antifolates.
-
Phase C: Readout (MTT Assay)
Alternative: Use CellTiter-Glo (Promega) for higher sensitivity, but MTT is standard for metabolic activity.
-
Reagent Prep: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS at 5 mg/mL. Filter sterilize.
-
Pulse: Add
of MTT stock to each well. -
Incubate: 3–4 hours at 37°C. Observe formation of purple formazan crystals.
-
Solubilize:
-
Carefully aspirate media (for adherent cells).
-
Add
DMSO. -
Shake plate on an orbital shaker for 10 minutes (protected from light).
-
-
Measure: Read Absorbance (OD) at 570 nm (reference 630 nm).
Workflow Visualization
The following diagram illustrates the critical pathway from compound preparation to data acquisition, highlighting the ester-specific checkpoints.
Figure 1: Experimental workflow emphasizing the Quality Control (QC) step critical for ester derivatives.
Mechanistic Pathway & Rescue Validation
To prove the observed cytotoxicity is due to the specific antifolate mechanism (and not general toxicity of the ester moiety), a Leucovorin Rescue control is recommended.
Figure 2: Pharmacological pathway. Leucovorin bypasses the DHFR block, rescuing cells if the mechanism is specific.
Data Analysis & Troubleshooting
Calculation
Calculate % Viability using the formula:
Fit the data to a 4-parameter logistic (4PL) regression model :
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background | Precipitated MTT or fingerprints. | Use isopropanol/HCl for solubilization; wipe plate bottom. |
| Low Sensitivity | Cells not in log phase. | Optimize seeding density; ensure 72h incubation. |
| Curve Shift (Potency Loss) | Ester hydrolysis in media. | Crucial: Use heat-inactivated FBS (56°C, 30 min) to deactivate serum esterases. |
| Edge Effect | Evaporation in outer wells. | Fill outer wells with PBS; do not use for data. |
References
Application Note: High-Resolution Flow Cytometric Profiling of Cellular Responses to Methotrexate 1-Methyl Ester
Abstract & Introduction
Methotrexate (MTX) is a cornerstone antifolate chemotherapeutic that inhibits dihydrofolate reductase (DHFR), leading to the depletion of tetrahydrofolate cofactors required for nucleotide synthesis. Methotrexate 1-methyl ester (MTX-1-Me) —often chemically synonymous with the
Unlike the free acid form of MTX, esterification at the
This Application Note provides a rigorous, self-validating flow cytometry workflow to quantify the biological activity of MTX-1-Me. We focus on three critical parameters:
-
S-Phase Arrest: The hallmark of DHFR inhibition.
-
Early Apoptosis: Phosphatidylserine externalization.
-
Mitochondrial Membrane Potential (
): An early indicator of irreversible cell death.
Experimental Design & Controls
To ensure scientific integrity, the following control hierarchy is mandatory for all assays described.
| Control Type | Description | Purpose |
| Unstained Control | Cells treated with vehicle (DMSO) only; no fluorophores. | Define autofluorescence baseline and voltage settings. |
| Vehicle Control | Cells treated with 0.1% DMSO (or solvent used for MTX-1-Me). | Normalize basal apoptosis/cell cycle profile. |
| Positive Control | Cells treated with 100 nM standard Methotrexate (Parent). | Validate biological responsiveness of the cell line. |
| FMO Controls | Fluorescence Minus One (for multi-color panels). | Correct for spectral overlap/spillover. |
| Compensation Beads | Single-stained capture beads. | Calculate compensation matrix. |
Reagent Preparation: this compound
-
Solubility: MTX-1-Me is hydrophobic compared to MTX. Dissolve in high-grade DMSO to create a 10 mM stock solution.
-
Storage: Aliquot and store at -20°C, protected from light. Avoid freeze-thaw cycles to prevent hydrolysis of the ester bond.
-
Working Solution: Dilute in culture media immediately prior to treatment. Ensure final DMSO concentration is <0.5%.
Mechanism of Action & Workflow Visualization
Understanding the pathway is critical for selecting timepoints. MTX-1-Me must likely be hydrolyzed to the free acid or act directly to inhibit DHFR, causing a lag in DNA synthesis (S-phase).
Figure 1: Pharmacological pathway of MTX-1-Me leading to measurable flow cytometric outputs.
Protocol 1: Cell Cycle Analysis (S-Phase Arrest)
Rationale: Antifolates like MTX-1-Me cause cells to accumulate in the S-phase due to nucleotide starvation. Propidium Iodide (PI) staining of ethanol-fixed cells provides a quantitative DNA content histogram.
Materials
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free.
-
70% Ethanol (ice-cold).
-
Propidium Iodide (PI) Staining Solution:
PI + RNase A in PBS.
Step-by-Step Methodology
-
Treatment: Seed cells (
cells/well). Treat with MTX-1-Me (e.g., 10 nM – 1 M) for 24 hours . (Note: S-phase arrest is most distinct at 18–24h). -
Harvest: Collect supernatant (floating cells) and trypsinize adherent cells. Combine to ensure all populations are analyzed.
-
Wash: Centrifuge at 300 x g for 5 min. Wash 1x with cold PBS.
-
Fixation (Critical Step):
-
Resuspend pellet in
PBS. -
While vortexing gently, add
of ice-cold 70% ethanol dropwise. (Prevents clumping). -
Incubate at -20°C for
hours (overnight is preferred).
-
-
Staining:
-
Pellet fixed cells (higher speed may be needed: 500 x g, 5 min).
-
Wash 1x with PBS to remove ethanol.
-
Resuspend in
PI/RNase Staining Solution . -
Incubate 30 minutes at 37°C in the dark.
-
-
Acquisition: Analyze on a flow cytometer using 488 nm excitation and a >575 nm bandpass filter (PE/PI channel). Acquire in Linear Mode.
Data Analysis
-
Gating:
-
FSC-A vs. SSC-A (Cells).
-
FSC-H vs. FSC-A (Single Cells – Critical to remove doublets).
-
Histogram of PI Fluorescence (Linear).
-
-
Expected Result: MTX-1-Me treated cells should show a significant increase in the "S-phase" region (between G1 and G2 peaks) compared to Vehicle Control.
Protocol 2: Apoptosis Assay (Annexin V / PI)
Rationale: To determine if the S-phase arrest translates to cytotoxicity. Annexin V binds exposed phosphatidylserine (early apoptosis), while PI enters cells with compromised membranes (late apoptosis/necrosis).
Materials
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Annexin V-FITC (or similar fluorophore).
-
Propidium Iodide (PI).
Step-by-Step Methodology
-
Treatment: Treat cells with MTX-1-Me for 48 hours (Apoptosis usually follows the arrest).
-
Harvest: Do not trypsinize vigorously. Use Accutase or collect floating cells + gentle wash. Harsh trypsinization can strip phosphatidylserine or damage membranes, causing false positives.
-
Wash: Wash 1x with cold PBS.
-
Staining:
-
Resuspend cells in
Annexin V Binding Buffer . -
Add
Annexin V-FITC. -
Add
PI ( stock). -
Incubate 15 min at RT in the dark.
-
-
Final Prep: Add
Binding Buffer. Analyze immediately. -
Acquisition:
-
FITC: 488 nm Ex / 530/30 BP.
-
PI: 488 nm Ex / >575 BP.
-
Acquire in Logarithmic Mode.
-
Interpretation Table
| Population | Annexin V | PI | Biological Status |
| Q3 (Bottom Left) | Negative | Negative | Viable Cells |
| Q4 (Bottom Right) | Positive | Negative | Early Apoptosis (Membrane inversion) |
| Q2 (Top Right) | Positive | Positive | Late Apoptosis / Secondary Necrosis |
| Q1 (Top Left) | Negative | Positive | Primary Necrosis (Rare in MTX treatment) |
Protocol 3: Mitochondrial Membrane Potential (JC-1)
Rationale: MTX-induced oxidative stress often triggers the intrinsic apoptotic pathway. JC-1 is a ratiometric dye; it forms red aggregates in healthy mitochondria and green monomers in depolarized mitochondria.
Step-by-Step Methodology
-
Treatment: Treat cells with MTX-1-Me for 24–48 hours.
-
Staining:
-
Dilute JC-1 to
in warm culture media. -
Incubate cells for 30 min at 37°C, 5% CO2.
-
-
Wash: Wash 2x with warm PBS.
-
Acquisition:
-
Green Channel (Monomers): 488 nm Ex / 530 nm Em (FITC channel).
-
Red Channel (Aggregates): 488 nm Ex / 585 nm Em (PE channel).
-
-
Analysis: Plot Red (Y-axis) vs. Green (X-axis).
-
Healthy: High Red, Low Green.
-
Apoptotic (MTX effect): Low Red, High Green (Mitochondrial collapse).
-
Experimental Workflow Diagram
Figure 2: Integrated workflow for multi-parametric analysis of MTX-1-Me treated cells.
References
-
Mechanism of Antifolates: Visentin, M., et al. "The antifolates." Hematology/Oncology Clinics 26.3 (2012): 629-648.
-
Cell Cycle Analysis Protocol: Pozarowski, P., & Darzynkiewicz, Z. "Analysis of cell cycle by flow cytometry." Methods in Molecular Biology 281 (2004): 301-311.
-
Annexin V Assay Standards: Vermes, I., et al. "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods 184.1 (1995): 39-51.
-
Mitochondrial Potential (JC-1): Cossarizza, A., et al. "Guidelines for the use of flow cytometry and cell sorting in immunological studies (second edition)." European Journal of Immunology 49.10 (2019): 1457-1973.
- Methotrexate Impurities & Esters: European Pharmacopoeia Commission. "Methotrexate Monograph 0560." European Pharmacopoeia 10.0. (Standard reference for MTX impurity profiling).
Application Note: Quantitative Analysis of Intracellular Methotrexate 1-Methyl Ester (MTX-1-Me) by LC-MS/MS
Abstract & Scientific Rationale
While Methotrexate (MTX) metabolism is traditionally studied via its polyglutamated forms (MTX-PGs), the Methotrexate 1-methyl ester (MTX-1-Me) represents a critical analyte in specific high-precision contexts:
-
Impurity Profiling: MTX-1-Me is a known synthetic impurity in MTX drug substances. Its accumulation in cells can indicate formulation quality issues.
-
Prodrug Kinetics: Methyl esters of MTX are investigated as lipophilic prodrugs designed to bypass the Reduced Folate Carrier (RFC). Measuring the intracellular hydrolysis of MTX-1-Me back to active MTX is essential for evaluating these delivery systems.
-
Transport Mechanisms: Unlike MTX, which requires active transport, the ester may enter via passive diffusion. Quantifying the ester specifically—distinct from the parent drug—requires a method capable of halting enzymatic hydrolysis immediately upon cell lysis.
This protocol details a rigorous LC-MS/MS workflow for the specific extraction and quantification of MTX-1-Me from mammalian cells, prioritizing the inhibition of intracellular esterases.
Pre-Analytical Considerations (The "Trustworthiness" Pillar)
Stability & Esterase Inhibition
The primary failure mode in ester quantification is ex vivo hydrolysis. Intracellular esterases (e.g., carboxylesterases) remain active in standard lysis buffers (PBS/Triton).
-
Critical Control: Avoid aqueous lysis buffers. Use Ice-Cold Organic Quenching (Methanol/Acetonitrile) immediately.
-
Acidification: Maintaining a pH < 4.0 during extraction stabilizes the ester bond.
Internal Standards (IS)
-
Primary Choice: Methotrexate-d3 (MTX-d3). While not an ester, it mimics the pteridine core's ionization.
-
Ideal Choice: If available via custom synthesis, MTX-1-Me-d3 is superior.
-
Note: Do not use "Methotrexate Dimethyl Ester" as an IS if you suspect it might be present as a metabolite; it will interfere.
Workflow Overview
Figure 1: Optimized workflow for labile ester extraction. The "Quench" step is the critical control point to prevent false-negative results due to hydrolysis.
Detailed Protocol
Reagents
-
MTX-1-Me Standard: Purity >98% (e.g., from specialized synthesis or impurity standards).
-
Internal Standard: MTX-d3 (final concentration 50 nM).
-
Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade) containing 0.1% Formic Acid (pre-chilled to -80°C).
-
Wash Buffer: PBS (pH 7.4), ice-cold.
Sample Preparation
-
Harvest: Aspirate culture medium completely.
-
Wash: Rapidly wash cells twice with ice-cold PBS (10 mL per T-75 flask).
-
Expert Insight: Perform washes in <10 seconds to prevent drug efflux or leaching.
-
-
Quench/Lysis: Immediately add 1.0 mL of Extraction Solvent (-80°C) directly to the flask/plate.
-
Mechanism: The organic solvent denatures esterases instantly; the cold temperature slows chemical hydrolysis; formic acid stabilizes the ester.
-
-
Scrape & Collect: Scrape cells and transfer the suspension to a 1.5 mL Eppendorf tube.
-
Freeze-Thaw: Vortex for 30s, then perform one freeze-thaw cycle (Liquid N2 -> 37°C water bath -> Ice) to ensure complete membrane rupture.
-
Clarify: Centrifuge at 15,000 x g for 10 min at 4°C.
-
Supernatant Processing:
-
Transfer supernatant to a clean tube.
-
Evaporate to dryness under a gentle stream of Nitrogen at 35°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (90:10).
-
LC-MS/MS Conditions
System: Agilent 6400 Series / Sciex QTRAP or equivalent Triple Quadrupole.
Chromatography:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% -> 95% B (Linear)
-
3.0-4.0 min: 95% B (Wash)
-
4.0-4.1 min: 95% -> 5% B
-
4.1-6.0 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MRM Parameters):
-
Ionization: ESI Positive Mode.
-
Source Temp: 500°C.
-
Capillary Voltage: 3500 V.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell (ms) | Rationale |
| MTX-1-Me | 469.2 | 308.1 | 25 | 50 | Loss of methylated glutamate (161 Da). Specific to ester.[3] |
| MTX-1-Me (Qual) | 469.2 | 175.1 | 35 | 50 | Pteridine fragment. |
| MTX (Parent) | 455.2 | 308.1 | 22 | 50 | Standard MTX transition. |
| MTX-d3 (IS) | 458.2 | 311.1 | 22 | 50 | Matches parent ionization. |
Note: MTX-1-Me (469.[4]2) and MTX (455.[1]2) share the 308.1 fragment (p-amino-N-methyl-pteroric acid). The specificity comes from the Precursor ion and chromatographic separation.
Mechanistic Pathway & Logic
The following diagram illustrates the intracellular fate of MTX esters and why specific measurement is required.
Figure 2: Intracellular activation pathway. MTX-1-Me enters passively but must be hydrolyzed to MTX to be polyglutamated (activated). The assay measures the "MTX-1-Me" node before hydrolysis occurs.
Data Analysis & Validation
Calculation
Intracellular concentration (
- : Concentration from LC-MS (ng/mL).
- : Reconstitution volume (0.1 mL).
- : Total cell count in the sample.
- : Average volume of the cell line (e.g., ~2 pL for lymphocytes).
-
Alternative: Normalize to total protein content (ng drug / mg protein).
Linearity & Limits
-
Linear Range: 0.5 nM – 1000 nM.
-
LLOQ: Typically ~0.5 nM (approx. 0.2 ng/mL) depending on matrix effects.
Troubleshooting
-
Peak Tailing: MTX and its esters are sticky. Ensure the needle wash contains 50% Methanol/Isopropanol.
-
Signal Loss: If MTX-1-Me signal is low but MTX is high in the "Ester-only" spike, hydrolysis is occurring during prep. Increase acid concentration in the quench buffer (up to 0.5% Formic Acid).
References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Ouyang, Z., et al. (2021).[5] Studies on the intracellular accumulation process of methotrexate and its correlation with the key protein using an LC-MS/MS method. Analytical and Bioanalytical Chemistry, 413(7), 1799-1807.[5] [Link]
-
Wang, R., et al. (2013). Determination of Concentration of Methotrexate Enantiomers in Intracellular and Extracellular Fluids of HepG2 Cells by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Medical Biochemistry. [Link]
-
Den Boer, E., et al. (2012). Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method. Therapeutic Drug Monitoring. [Link]
Sources
- 1. Determination of concentration of methotrexate enantiomers in intracellular and extracellular fluids of HepG2 cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. PubChemLite - this compound (C21H24N8O5) [pubchemlite.lcsb.uni.lu]
- 5. Studies on the intracellular accumulation process of methotrexate and its correlation with the key protein using an LC-MS/MS method: a novel way to realize prospective individualized medication - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Methotrexate 1-Methyl Ester (MTX-1-Me) in In Vivo Pharmacological Studies
Executive Summary & Rationale
Methotrexate (MTX) remains a cornerstone chemotherapeutic, yet its efficacy is frequently compromised by resistance mechanisms, primarily the downregulation of the Reduced Folate Carrier (RFC/SLC19A1).
Methotrexate 1-methyl ester (MTX-1-Me) represents a critical chemical probe in antifolate research. Unlike the parent compound, the esterification of the
Scientific Rationale for Use:
-
Transport Independence: The increased lipophilicity of MTX-1-Me allows it to bypass the RFC and enter cells via passive diffusion.
-
Prodrug Activation Logic: The
-carboxyl group is essential for high-affinity binding to the active site of Dihydrofolate Reductase (DHFR) (specifically interaction with Arg-57). Consequently, MTX-1-Me is pharmacologically inactive until intracellular carboxylesterases hydrolyze it back to MTX. -
The "Ion Trap" Mechanism: Once hydrolyzed intracellularly, the regenerated polar MTX is trapped, leading to accumulation levels potentially higher than those achievable by active transport alone.
This application note details the formulation, dosing, and validation protocols for using MTX-1-Me in murine xenograft models.
Mechanism of Action & Transport Pathway
To properly interpret in vivo data, researchers must understand the differential processing of MTX-1-Me versus MTX.
Visualization: Cellular Uptake and Activation
The following diagram illustrates the "Bypass and Trap" mechanism.
Caption: Comparative cellular entry pathways. MTX-1-Me utilizes passive diffusion, bypassing RFC downregulation, and relies on intracellular esterase activation.
Chemical Properties & Formulation Protocol
MTX-1-Me is significantly more hydrophobic than MTX. Standard saline formulations will result in precipitation and erratic bioavailability.
Compound Profile:
-
Molecular Weight: ~468.5 g/mol
-
Solubility: Low in water; soluble in DMSO, DMA, and acidified alcohols.
-
Stability: Susceptible to hydrolysis in alkaline pH. Store desiccated at -20°C.
Vehicle Selection Matrix
| Vehicle Component | Concentration | Role | Notes |
| DMSO | 2% - 5% | Primary Solubilizer | Essential for initial dissolution. |
| Tween 80 | 1% - 2% | Surfactant | Prevents reprecipitation upon aqueous dilution. |
| PEG 400 | 30% | Co-solvent | Increases bulk solubility and stability. |
| Saline (0.9%) | Balance | Diluent | Must be added last and slowly. |
Step-by-Step Formulation Protocol (For 10 mg/kg Dose)
Target Concentration: 1 mg/mL (assuming 10 mL/kg dosing volume). Batch Size: 5 mL.
-
Weighing: Accurately weigh 5.0 mg of MTX-1-Me into a sterile, amber glass vial (light sensitive).
-
Primary Dissolution: Add 250 µL of anhydrous DMSO. Vortex vigorously for 30 seconds until the solution is perfectly clear and yellow.
-
Co-solvent Addition: Add 1.5 mL of PEG 400. Vortex to mix.
-
Surfactant Addition: Add 100 µL of Tween 80. Swirl gently (avoid foaming).
-
Aqueous Dilution (Critical Step):
-
Place the vial on a magnetic stirrer.
-
Dropwise, add 3.15 mL of warm (37°C) sterile saline while stirring.
-
Observation: If cloudiness persists for >10 seconds, stop. The formulation may require a higher PEG ratio.
-
-
Filtration: Pass through a 0.22 µm PTFE or PES syringe filter immediately before injection.
In Vivo Experimental Protocol
This protocol is designed for a Murine Xenograft Model (e.g., L1210 leukemia or HT-29 colon cancer) to evaluate efficacy in RFC-null vs. Wild-type tumors.
Pre-Study Validation (Self-Validating System)
Before treating cohorts, verify the "Prodrug Competency" of the model:
-
Ex Vivo Assay: Harvest tumor homogenate from one sentinel mouse. Incubate with MTX-1-Me (10 µM) for 30 mins at 37°C. Analyze via HPLC for the appearance of parent MTX.
-
Pass Criteria: >20% conversion to MTX within 30 minutes. If conversion is low, the model lacks the necessary esterases, and the drug will appear inactive.
Dosing Regimen
-
Route: Intraperitoneal (IP) or Intravenous (IV - Tail Vein). Note: IP is preferred for initial PK/PD studies due to solubility limits.
-
Schedule: q3d x 4 (Every 3 days, 4 doses total).
-
Dose Groups:
-
Vehicle Control
-
MTX (Parent) - 15 mg/kg (Standard Control)
-
MTX-1-Me - 15 mg/kg (Equimolar check)
-
MTX-1-Me - 30 mg/kg (Dose escalation for lower affinity/conversion lag)
-
Experimental Workflow Diagram
Caption: Workflow for efficacy and pharmacokinetic validation of MTX-1-Me in tumor-bearing mice.
Data Reporting & Interpretation
When analyzing results, distinguish between Pharmacokinetic (PK) failure and Pharmacodynamic (PD) failure.
Recommended Data Table Structure
| Parameter | MTX Group | MTX-1-Me Group | Interpretation Logic |
| Plasma | High | Low | MTX-1-Me clears rapidly or distributes to tissues. |
| Tumor | Moderate | High | Indicates successful lipophilic entry. |
| Tumor % Hydrolysis | N/A | >50% | Success: Esterase activation occurred. |
| Tumor % Hydrolysis | N/A | <10% | Failure: Poor esterase activity; drug remains inactive. |
| Tumor Growth Inhibition (TGI) | ++ | +++ | Superior efficacy due to ion trapping. |
Troubleshooting Guide
-
Issue: Animals exhibit immediate neurological distress post-injection.
-
Cause: DMSO concentration >5% or precipitation causing micro-emboli.
-
Fix: Reduce DMSO, increase PEG 400, warm solution to 37°C before injecting.
-
-
Issue: No efficacy despite high tumor accumulation.
-
Cause: The 1-methyl ester is not hydrolyzing.
-
Fix: Verify expression of carboxylesterase 1 (CES1) or CES2 in your specific tumor model.
-
References
-
Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry, 24(12), 1450–1455.
-
Visentin, M., et al. (2012). "The antifolates." Hematology/Oncology Clinics of North America, 26(3), 629–648.
-
Westerhof, G. R., et al. (1995). "Carrier- and receptor-mediated transport of folate antagonists utilizing specific affinity probes." Molecular Pharmacology, 48(3), 459-471.
-
McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design, 9(31), 2593–2613.
Disclaimer: This protocol involves the use of hazardous cytotoxic chemicals and live animals. All procedures must be approved by your institution's IACUC and EHS departments.
Troubleshooting & Optimization
Improving solubility of Methotrexate 1-methyl ester in aqueous solutions
To: User From: Technical Support Center | Application Science Division Subject: Technical Guide: Solubilization & Handling of Methotrexate 1-Methyl Ester
Executive Summary
This compound (MTX-1-Me) presents a distinct solubility profile compared to its parent compound, Methotrexate (MTX). While MTX relies on its two carboxylic acid groups for solubility in alkaline aqueous solutions, the esterification of the
This guide provides validated protocols to solubilize MTX-1-Me while preventing the two most common failure modes: "shock" precipitation upon aqueous dilution and chemical degradation (hydrolysis) in alkaline buffers.
Part 1: The Solubility Paradox (Technical Context)
Before attempting dissolution, it is critical to understand why standard MTX protocols fail for the ester derivative.
| Feature | Methotrexate (Parent) | This compound |
| Primary Solubilization Mechanism | Ionization of carboxyl groups (pH > 7.0). | Hydrophobic interaction / Organic co-solvents. |
| Key Risk | Precipitation in acidic media. | Hydrolysis in alkaline media (pH > 8.0). |
| Standard Solvent | 0.1 N NaOH or PBS. | DMSO (Anhydrous). |
| Aqueous Stability | High.[1] | Low (Ester bond is labile). |
Critical Warning: Do NOT use the standard "dissolve in NaOH" method commonly used for MTX. High pH will rapidly hydrolyze the ester bond, reverting your compound back to parent Methotrexate, invalidating your experimental data [1, 2].
Part 2: Troubleshooting & Protocols
Q1: How do I prepare a stable high-concentration stock solution?
Answer: Use anhydrous Dimethyl Sulfoxide (DMSO). Water is the enemy of ester stability during storage. Even trace moisture can degrade the stock over time.
Protocol A: Preparation of 50 mM Stock Solution
-
Weighing: Weigh the MTX-1-Me powder in a low-humidity environment if possible.
-
Solvent: Add anhydrous DMSO (Grade:
99.9%, water content <0.005%). -
Dissolution: Vortex for 30–60 seconds. The solution should be clear and yellow.
-
Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Store at -20°C or -80°C.
-
Why Amber? MTX derivatives are photosensitive [3].[2]
-
Why Glass? DMSO can leach plasticizers from standard polypropylene tubes over long periods.
-
Q2: My compound precipitates immediately when I add the DMSO stock to my cell culture media/buffer. How do I fix this?
Answer: You are experiencing "Solvent Shock." This occurs when a hydrophobic stock hits an aqueous environment too quickly, causing local supersaturation and crashing out.
Protocol B: The "Step-Down" Dilution Method Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution.
Visual Workflow (Decision Logic):
Figure 1: Step-down dilution strategy to mitigate local supersaturation and precipitation.
Detailed Steps:
-
Prepare Buffer: Warm your PBS or Media to 37°C. Cold buffers decrease solubility.
-
Intermediate Step: Dilute your 50 mM stock 1:10 with pure DMSO first, OR prepare a 10x working solution containing 10-20% DMSO if your assay tolerates it.
-
Final Dilution: Place your pipette tip submerged in the stirring aqueous buffer and dispense the stock slowly. Do not drop it on the surface.
-
Agitate: Vortex immediately.
Q3: I need a higher aqueous concentration (>100 µM) without using toxic levels of DMSO. What are my options?
Answer: Use Cyclodextrin complexation. Cyclodextrins (CDs) form inclusion complexes, encapsulating the hydrophobic ester within a ring structure while presenting a hydrophilic exterior to the water.
Recommended Agent: Hydroxypropyl-
Protocol C: Cyclodextrin-Assisted Solubilization
-
Prepare Vehicle: Dissolve HP-
-CD in your buffer (PBS or Water) at 20–40% (w/v). Filter sterilize (0.22 µm). -
Add Compound: Add your MTX-1-Me (powder or concentrated DMSO stock) to this vehicle.
-
Equilibrate: Shake or rotate at room temperature for 1–4 hours.
Q4: How do I verify if my ester has hydrolyzed during the experiment?
Answer: Monitor via HPLC or LC-MS. If you observe a shift in retention time or mass corresponding to the loss of a methyl group (Mass change: -14 Da), your compound has degraded to MTX.
Stability Check Workflow:
Figure 2: Stability assessment logic for MTX-1-Me in aqueous buffers.
References
-
Vertex AI Search. (2024). This compound solubility properties. 1
-
Sigma-Aldrich. (n.d.). Methotrexate Product Information Sheet. 2
-
National Institutes of Health (NIH). (2022). Improved Bioavailability and High Photostability of Methotrexate. 6[7]
-
Giri, B.R., et al. (2022).[5] Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility...[5] with DM-β-CD.[5][8] Pharmaceutics. 9[7]
Sources
- 1. CN107106485A - Methotrexate preparations - Google Patents [patents.google.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tdcommons.org [tdcommons.org]
- 4. mdpi.com [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion with an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Methotrexate 1-Methyl Ester Efficacy
Topic: Troubleshooting low efficacy of Methotrexate 1-methyl ester (MTX-1-Me) in vitro
CAS Registry Number: 66147-29-3 (synonymous with Methotrexate
Compound Identification & Mechanism of Failure
Status: Critical Clarification Required
Before troubleshooting experimental conditions, we must validate the compound's identity and your pharmacological expectations. "this compound" is chemically synonymous with Methotrexate
The Core Issue:
If you are observing low efficacy (high IC
-
Mechanism 1 (Polyglutamylation Blockade): The
-carboxyl group is the obligate site for peptide bond formation by Folylpolyglutamate Synthetase (FPGS) . Esterification at this position renders the molecule a non-substrate for FPGS . Without polyglutamylation, the drug cannot be retained intracellularly and effluxes rapidly via ABCC transporters. -
Mechanism 2 (Reduced Binding Affinity): The
-carboxylate of MTX forms a critical salt bridge with Arg-57 (in human DHFR). Esterification disrupts this electrostatic interaction, potentially reducing intrinsic affinity ( ) for Dihydrofolate Reductase (DHFR). -
Mechanism 3 (Prodrug Failure): If you intend for this to act as a prodrug, the specific cell line may lack the requisite carboxylesterases to hydrolyze the ester back to the active free acid form.
Diagnostic Decision Tree
Use this flowchart to isolate the root cause of the low efficacy.
Figure 1: Diagnostic logic flow for isolating transport vs. retention vs. metabolic failure in antifolate assays.
Technical FAQs & Troubleshooting
Q1: I expected MTX-1-Me to be more potent due to increased lipophilicity. Why is it less potent?
A: While esterification increases lipophilicity (enhancing passive diffusion), it severely compromises the two pillars of MTX potency: Target Binding and Intracellular Retention .
-
The Trap: You are likely bypassing the Reduced Folate Carrier (RFC) but failing to trap the drug.
-
Resolution: Compare efficacy in a Pulse-Chase format vs. Continuous Exposure . If the ester is potent in continuous exposure but loses efficacy entirely after a washout, it confirms the compound is entering the cell but failing to polyglutamylate.
Q2: Is my compound degrading in the media?
A: MTX esters are susceptible to spontaneous hydrolysis in serum-containing media (FBS contains esterases).
-
Symptom: Variable IC
values depending on how fresh the media is. -
Test: Incubate the compound in cell-free media + 10% FBS at 37°C for 24 hours. Analyze via HPLC. If you see a peak shift to the retention time of free MTX, your "ester" efficacy is actually just delayed MTX efficacy.
Q3: Can I use this compound to select for RFC-null cells?
A: Yes, this is its primary utility.
-
Logic: MTX-1-Me enters via passive diffusion (or alternate transporters) and does not require RFC. However, because it cannot be polyglutamylated, you must use high concentrations (typically 10-100x the MTX IC
) to maintain sufficient intracellular occupancy to inhibit DHFR competitively against accumulating dihydrofolate.
Validated Experimental Protocols
Protocol A: The Retention/Washout Assay
Purpose: To confirm that low efficacy is due to lack of polyglutamylation (retention failure).
| Step | Action | Critical Parameter |
| 1 | Seed Cells | 5,000 cells/well in 96-well plate. Allow 24h attachment. |
| 2 | Pulse Treatment | Treat with dose range of MTX-1-Me vs. MTX (Control). |
| 3 | Incubation | Incubate for 4 hours only. |
| 4 | Washout | Aspirate media. Wash 3x with warm PBS (crucial to remove free drug). |
| 5 | Chase | Add drug-free media and incubate for 72 hours. |
| 6 | Readout | Assess viability (CellTiter-Glo / MTT). |
Expected Result:
-
MTX Control: High toxicity (low IC
) because MTX was polyglutamylated during the 4h pulse and retained. -
MTX-1-Me: Low toxicity (high IC
) because the drug washed out immediately, leaving DHFR uninhibited.
Protocol B: HPLC Stability & Hydrolysis Check
Purpose: To determine if the ester is hydrolyzing to MTX intracellularly or extracellularly.
-
Preparation: Prepare 10 µM MTX-1-Me in (A) PBS, (B) Media + FBS, (C) Cell Lysate.
-
Incubation: 37°C for 0, 4, and 24 hours.
-
Extraction: Precipitate proteins with cold methanol (1:1 v/v). Centrifuge 10,000 x g.
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: 10 mM Ammonium Acetate (pH 6.0) : Acetonitrile gradient (90:10 to 40:60).
-
Detection: UV 302 nm.
-
-
Analysis: MTX-1-Me will elute later (more hydrophobic) than free MTX. Quantify the conversion rate.
Comparative Data: MTX vs. MTX-1-Me
The following table summarizes expected pharmacological profiles in a standard RFC-positive cell line (e.g., CCRF-CEM or MCF-7).
| Feature | Methotrexate (MTX) | MTX 1-Methyl Ester |
| RFC Transport | High Affinity ( | Low / Passive Diffusion |
| FPGS Substrate | Excellent ( | Null (Blocked |
| DHFR Inhibition ( | ||
| Intracellular Retention | High (Polyglutamated) | Negligible |
| Washout Efficacy | High | Low |
References
-
Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry.
-
Goldman, I. D., & Matherly, L. H. (1985). "The cellular pharmacology of methotrexate." Pharmacology & Therapeutics. (Foundational text on polyglutamylation retention mechanisms).
-
McGuire, J. J., et al. (1980). "Enzymatic synthesis of folylpolyglutamates. Characterization of the reaction and its products." Journal of Biological Chemistry. (Establishes
-carboxyl requirement). -
Santa Cruz Biotechnology.
-Methyl Ester Product Data." (Confirmation of CAS 66147-29-3 identity).[1][2]
Sources
Technical Support Center: Methotrexate 1-Methyl Ester (MTX-1-Me) Optimization Guide
[1]
Ticket ID: MTX-OPT-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Cell Biology Division[1]
Executive Summary
You are likely encountering inconsistent IC50 values, precipitation in aqueous buffers, or unexpected "loss of potency" compared to standard Methotrexate (MTX).[1]
The Critical Distinction: Methotrexate 1-methyl ester (often referred to as the
This guide provides the protocols to stabilize the compound, optimize its concentration, and distinguish between the activity of the ester and its hydrolysis products.
Part 1: Reconstitution & Stability (The Foundation)[1]
Q: Why does MTX-1-Me precipitate when I add it directly to media?
A: Unlike MTX disodium salt, the ester modification reduces the compound's polarity, making it significantly less soluble in neutral aqueous buffers.[1]
The Protocol:
-
Primary Solubilization: Dissolve the powder in 100% DMSO (Dimethyl Sulfoxide).[1] Do not use NaOH; while NaOH solubilizes parent MTX, the high pH will rapidly hydrolyze the ester bond, destroying your specific reagent.[1]
-
Stock Concentration: Aim for a high-concentration stock (e.g., 10–50 mM) to minimize the final volume of DMSO added to cells.[1]
-
Aqueous Dilution: Dilute into media immediately before use. Do not store pre-diluted aqueous aliquots.[1][2]
Q: My IC50 shifts dramatically between 24h and 72h assays. Why?
A: This is the "Prodrug Effect."[1] Fetal Bovine Serum (FBS) contains esterases that cleave the methyl ester.[1]
-
At T=0h: You are treating cells with MTX-1-Me (Low affinity for DHFR).[1]
-
At T=48h: A significant fraction has hydrolyzed to Parent MTX (High affinity for DHFR).[1]
Troubleshooting Table: Solvent & Stability
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Anhydrous DMSO | Prevents premature hydrolysis and ensures complete solubility.[1] |
| Storage | -20°C, Desiccated | Esters are moisture-sensitive.[1] Freeze/thaw cycles introduce condensation.[1] |
| Media | Low-Serum or Heat-Inactivated | Standard FBS contains esterases that convert MTX-1-Me |
| Max DMSO | < 0.5% (v/v) | High DMSO affects membrane permeability, confounding transport studies.[1] |
Part 2: Experimental Optimization (The Application)
Q: What concentration range should I use?
A: You must use significantly higher concentrations than standard MTX.[1]
-
Standard MTX IC50: ~10–100 nM (depending on cell line).[1]
-
MTX-1-Me IC50: Often >1–10
M (100x–1000x shift).[1]
If you see cytotoxicity at nanomolar ranges, your compound has likely hydrolyzed, or you are observing the activity of trace impurities.[1]
Visualizing the Pathway & Experimental Artifacts
The following diagram illustrates the two competing pathways: the direct (weak) action of the ester and the indirect (strong) action of the hydrolyzed parent compound.
Caption: Figure 1: The Hydrolysis Artifact. In serum-containing media, MTX-1-Me hydrolyzes to Parent MTX, which binds DHFR 1000x more tightly.[1] This leads to "false positive" high potency results.
Part 3: Troubleshooting Specific Anomalies
Q: I am studying transport, but the cells are dying too fast. How do I fix this?
Issue: You want to measure uptake, but the cytotoxicity (apoptosis) is interfering with the assay readout. Solution: Shorten the exposure time.
-
Protocol: Perform uptake assays at 15–60 minutes . MTX-1-Me uptake is rapid.[1][3] Long incubations (24h+) allow for hydrolysis and subsequent cytotoxicity that masks transport kinetics.[1]
Q: How do I prove my effect is from the Ester and not the Parent MTX?
A: You must run a Hydrolysis Control .
-
Pre-incubate your MTX-1-Me in media (with serum) for 24 hours at 37°C without cells.
-
Add this "aged" media to fresh cells.[1]
-
Compare toxicity to "fresh" media prepared immediately before addition.[1]
-
Result: If "aged" media is significantly more toxic, your effect is driven by hydrolysis (conversion to parent MTX).[1]
-
Q: Can I use UV-Vis to verify concentration?
A: Yes, but be careful with the shift.
Summary of Optimized Protocol
-
Preparation: Dissolve MTX-1-Me in anhydrous DMSO to 20 mM. Store at -20°C.
-
Assay Buffer: Use serum-free media (or heat-inactivated FBS) if the experiment allows, to minimize esterase activity.[1]
-
Timing: Keep exposure times short (<4 hours) for transport studies.
-
Concentration: Titrate from 1
M to 100 M . (Expect activity only at the higher end). -
Control: Always run a parallel arm with standard MTX (10 nM – 100 nM) to benchmark cell sensitivity.
References
-
National Toxicology Program (NTP). Methotrexate: Chemical Properties and Toxicity Data.[1] National Institutes of Health.[1] Available at: [Link][1]
-
McGuire, J. J., et al. Enzymatic synthesis of methotrexate polyglutamates.[1] (Context on carboxyl-specificity). Journal of Biological Chemistry. (Cited for mechanistic context on glutamate tail modifications).
-
Fukushima, T., et al. Hydrolysis of methotrexate esters in biological fluids.[1] (General reference on antifolate ester stability).
Preventing degradation of Methotrexate 1-methyl ester in experimental conditions
Doc ID: TS-MTX-ME-001 | Version: 2.1 | Last Updated: 2024-05-20
Executive Summary: The Stability Paradox
Methotrexate 1-methyl ester (MTX-1-Me) is a critical synthetic intermediate and impurity standard. However, it presents a dual-stability paradox : the pteridine ring is highly photosensitive, while the ester linkage is susceptible to rapid hydrolysis in aqueous environments.
The Golden Rule: Treat MTX-1-Me as a transient species in solution. It does not exist in a static state; it is constantly equilibrating toward hydrolysis (parent Methotrexate) or photodegradation (Pteridines).
Module 1: Preventing Hydrolysis (The pH & Solvent Factor)
The Issue: Users frequently observe the appearance of "parent" Methotrexate (MTX) peaks in HPLC chromatograms within hours of sample preparation, indicating ester cleavage.
The Mechanism:
The ester bond at the C1 (alpha) position of the glutamate moiety is electrophilic. Hydroxide ions (
Troubleshooting Protocol: Solvent & Buffer Selection
| Parameter | Critical Recommendation | The "Why" (Causality) |
| Primary Solvent | Anhydrous DMSO (>99.9%) | DMSO aprotic nature suppresses nucleophilic attack. Water is the reactant in hydrolysis; removing it stops the reaction. |
| Aqueous Buffer pH | pH 6.0 – 6.5 | Hydrolysis kinetics are U-shaped. MTX esters are most stable in slightly acidic to neutral conditions. Avoid pH > 7.5 at all costs (alkaline hydrolysis is rapid). |
| Buffer Type | Ammonium Acetate (10-20 mM) | Phosphate buffers can catalyze hydrolysis. Acetate is volatile (LC-MS friendly) and buffers well in the stable range. |
| Time Window | < 4 Hours | In aqueous mixtures (e.g., mobile phase), degradation is inevitable. Analyze immediately. |
Visualizing the Degradation Pathways
The following diagram illustrates the two primary enemies of your molecule: Hydrolysis (pH-driven) and Photolysis (Light-driven).
Figure 1: Dual degradation pathways of Methotrexate esters. Note that hydrolysis yields the parent drug, while photolysis destroys the pharmacophore entirely.
Module 2: Photochemical Defense (The Light Factor)
The Issue: Samples turn yellow/brown, and LC-MS shows unknown peaks with masses corresponding to pteridine fragments (e.g., m/z ~207 for the aldehyde).
The Mechanism: The pteridine ring in MTX derivatives acts as a chromophore, absorbing UV-A and Blue light (300–450 nm). Excitation leads to a radical-mediated cleavage of the C9-N10 bond, splitting the molecule into a pteridine aldehyde and a p-aminobenzoylglutamate fragment [1].
Step-by-Step Protection Protocol
-
The "Red Light" Rule:
-
Perform all weighing and dissolution in a room equipped with Gold/Yellow fluorescent filters (cutoff < 500 nm).
-
Why? Standard laboratory fluorescent lights emit significant energy in the 350-400 nm range, which overlaps with the MTX excitation maximum.
-
-
Glassware Selection:
-
Mandatory: Low-actinic amber glassware (Class A).
-
Emergency: If amber glass is unavailable, wrap clear glass completely in aluminum foil.
-
Verification: A simple visual check is insufficient. Ensure the amber coating is not scratched or faded.
-
-
Autosampler Hygiene:
-
Most HPLC autosamplers have clear windows. Cover the window with an opaque material.
-
Turn off the internal autosampler light if the software permits.
-
Module 3: Storage & Handling Workflow
The Issue: Long-term storage of the solid or solution leads to gradual purity loss.
The Solution: A rigorous "Cold & Dry" chain of custody.
Storage Decision Matrix
| State | Temperature | Atmosphere | Container | Shelf Life (Est.) |
| Solid Powder | -20°C | Argon/Nitrogen | Amber vial + Desiccant | 2-3 Years |
| Stock Solution (DMSO) | -20°C | Argon Overlay | Amber vial (Teflon cap) | 1-3 Months |
| Working Solution (Aq) | +4°C | Air (sealed) | Amber HPLC Vial | < 24 Hours |
Experimental Workflow Diagram
Follow this decision tree to ensure sample integrity during preparation.
Figure 2: Sample preparation decision tree emphasizing solvent choice and pH control.
Module 4: Analytical Troubleshooting (HPLC/LC-MS)
Scenario: You inject a pure standard, but the chromatogram shows a split peak or a "shoulder."
Root Cause Analysis:
-
On-Column Hydrolysis: If your mobile phase is too acidic (e.g., 0.1% TFA, pH ~2) or too basic (pH 8), the ester hydrolyzes during the run.
-
Fix: Use 0.1% Formic Acid (pH ~2.7, milder than TFA) or 10mM Ammonium Acetate (pH 6.5).
-
-
Sample Diluent Mismatch: Dissolving in 100% DMSO and injecting a large volume into a high-aqueous mobile phase can cause precipitation or exothermic mixing effects that degrade the ester.
-
Fix: Dilute the DMSO stock 1:10 with the initial mobile phase immediately before injection.
-
Frequently Asked Questions (FAQ)
Q1: Can I use Methanol as a solvent?
-
Technical Answer: Use with caution. While MTX is soluble in methanol, "transesterification" can occur if the methanol is not anhydrous or if catalytic acid/base is present. Furthermore, methanol does not protect against hydrolysis if any water is present. DMSO is superior for stability.
Q2: I see a peak at [M+14] relative to my product. What is it?
-
Technical Answer: This is likely the Dimethyl ester impurity. Alternatively, if you are studying the 1-methyl ester, the [M-14] peak is the parent MTX (hydrolysis product). Always check the isotopic pattern to rule out salt adducts.
Q3: How do I thaw the DMSO stock solution?
-
Technical Answer: Thaw at room temperature in the dark. Do not heat. Vortex briefly. Once opened, purge the headspace with inert gas (Argon/Nitrogen) before resealing to prevent moisture absorption (DMSO is hygroscopic).
References
-
Chatterji, D. C., & Gallelli, J. F. (1978). Thermal and photolytic decomposition of methotrexate in aqueous solutions.[1] Journal of Pharmaceutical Sciences, 67(4), 526–531. [Link]
-
Espinosa, A., et al. (2022). Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products.[2] Environmental Science and Pollution Research, 29, 6060–6071.[2] [Link]
Sources
Overcoming cell permeability issues with Methotrexate 1-methyl ester
Topic: Overcoming Cell Permeability & Transport Resistance
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Mechanism of Action
Why you are here: You are likely working with methotrexate-resistant cell lines (e.g., transport-deficient phenotypes lacking RFC/SLC19A1) and are attempting to use Methotrexate 1-methyl ester (MTX-1-Me) to bypass this resistance.
The Core Concept: Standard Methotrexate (MTX) is a dicarboxylic acid. At physiological pH, it is negatively charged and strictly requires active transport (via RFC) to enter the cell. MTX-1-Me masks the
The Critical Failure Point: The most common user error is extracellular hydrolysis . If MTX-1-Me hydrolyzes before entering the cell, it reverts to MTX, which cannot penetrate your transport-deficient cells, leading to false-negative results.
Visualizing the Transport Bypass
The following diagram illustrates the differential uptake pathways and the critical "Serum Trap" you must avoid.
Figure 1: Mechanism of MTX-1-Me bypass. Note the "Serum Trap" where extracellular esterases can degrade the prodrug before it enters the cell.
Troubleshooting Guide: Phase 1 (Solubility & Preparation)
Issue: "My compound precipitates when I add it to the cell culture media."
Technical Analysis
MTX-1-Me is significantly more hydrophobic than MTX sodium salt. Direct addition to aqueous media (RPMI/DMEM) causes immediate micro-precipitation, which is often invisible to the naked eye but drastically reduces bioavailability.
Protocol: Correct Stock Preparation
-
Primary Solvent: Dissolve MTX-1-Me in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 100 mM).
-
Validation: The solution must be perfectly clear. Vortex vigorously.
-
-
Intermediate Dilution (The "Step-Down"): Do not pipette 1 µL of DMSO stock directly into 10 mL of media. This creates a local "shock" precipitate.
-
Correct Method: Dilute the DMSO stock 1:10 in PBS or serum-free media immediately before adding to the final vessel.
-
-
Final Concentration: Ensure the final DMSO concentration in the well is <0.5% to avoid solvent toxicity masking your results.
| Parameter | Standard MTX | MTX-1-Methyl Ester |
| Primary Solvent | Water / NaOH / PBS | DMSO (Mandatory) |
| LogP (Lipophilicity) | ~ -1.8 (Hydrophilic) | ~ 0.5 - 1.0 (Lipophilic) |
| Aqueous Solubility | High (>1 mg/mL at pH 7) | Low (Requires carrier solvent) |
Troubleshooting Guide: Phase 2 (Cellular Uptake & Stability)
Issue: "I treated the cells, but I see no difference in toxicity compared to the control, even in resistant cells."
The "Serum Trap" Diagnosis
This is the most frequent failure mode. Fetal Bovine Serum (FBS) possesses high endogenous esterase activity. If you incubate MTX-1-Me in media containing 10% FBS for 24–72 hours, the serum esterases will hydrolyze the ester into parent MTX outside the cell. The parent MTX cannot enter your transport-deficient cells, resulting in a false "no effect" observation.
Protocol: The Serum-Free Pulse Method
To ensure the ester enters the cell intact, you must minimize extracellular hydrolysis.
-
Wash: Wash cells 2x with PBS to remove residual serum.
-
Pulse: Incubate cells with MTX-1-Me in Serum-Free Media (or media with heat-inactivated serum, though serum-free is safer) for 1–4 hours .
-
Why? This window allows passive diffusion of the lipophilic ester without degradation.
-
-
Chase: Remove the drug-containing media. Wash 1x. Replace with standard growth media (containing FBS) for the duration of the assay (e.g., 48–72h).
-
Mechanism: Once the ester is inside, intracellular esterases convert it to MTX. MTX is polyglutamated and trapped (ion trapped) inside the cell. It will exert its effect even after the external drug is removed.
-
Troubleshooting Guide: Phase 3 (Analytical Validation)
Issue: "How do I prove the drug actually entered the cell and converted?"
Technical Analysis
You cannot rely solely on cell viability (MTT/CTG) assays to validate uptake mechanisms. You must use HPLC or LC-MS to verify the intracellular species.
FAQ: Distinguishing Species
Q: Can I use standard UV-Vis to distinguish MTX from MTX-1-Me? A: Difficult. The chromophore (pteridine ring) is identical. Their UV spectra overlap significantly.
Q: How do I validate conversion? A: Use Reverse-Phase HPLC (RP-HPLC).
-
Retention Time Shift: MTX-1-Me is more hydrophobic. On a C18 column, MTX will elute earlier (polar), and MTX-1-Me will elute later (non-polar).
-
Mass Spec (LC-MS): Look for the mass shift.
-
MTX Monoisotopic Mass: 454.17 Da
-
MTX-1-Me Mass: 468.19 Da (+14 Da due to methylation).
-
Protocol: Intracellular Extraction for HPLC
-
Lyse: After the "Pulse" step, wash cells 3x with ice-cold PBS (critical to remove surface-bound drug).
-
Extract: Add methanol/water (80:20) or perchloric acid to precipitate proteins.
-
Centrifuge: Spin at 14,000 x g for 10 min.
-
Analyze Supernatant: Inject into HPLC.
-
Success Criteria: You should see a peak for MTX (parent) appearing inside the cell lysate, indicating the ester entered and was hydrolyzed. If you only see the Ester peak, your cells lack intracellular esterase activity.
-
References & Authority
-
Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors and antitumor agents." Journal of Medicinal Chemistry. (Note: Foundational work on MTX ester synthesis and structure-activity relationships).
-
Goldman, I. D., & Matherly, L. H. (1985). "The cellular pharmacology of methotrexate." Pharmacology & Therapeutics. (Definitive review on RFC transport vs. passive diffusion mechanisms).
-
Wong, P. T., et al. (2018). "Nanomedicine strategies to overcome the biological barriers to methotrexate delivery." Journal of Controlled Release. (Modern context on overcoming permeability issues).
Disclaimer: This guide is for research use only. Methotrexate and its derivatives are potent cytotoxins; handle with appropriate PPE and containment.
Methotrexate 1-methyl ester stability in different cell culture media
Status: Operational Subject: Stability & Degradation Kinetics of Methotrexate 1-Methyl Ester in Biological Matrices Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Chemical Context
Welcome to the technical support hub for This compound (MTX-1-Me) . This guide addresses the stability challenges inherent to ester-based antifolate derivatives in cell culture environments.
The Core Challenge:
While the pteridine ring of Methotrexate is robust, the 1-methyl ester moiety (esterification at the
This conversion is driven by two primary factors:
-
Enzymatic Hydrolysis: Caused by non-specific esterases (e.g., carboxylesterases, paraoxonase) present in Fetal Bovine Serum (FBS).
-
Chemical Hydrolysis: Driven by pH and temperature, particularly in basic environments (
).
Failure to account for this degradation leads to experimental artifacts where the observed biological effect is actually due to the parent MTX, not the ester derivative.
Troubleshooting Guides & FAQs
Category A: Rapid Compound Loss in Culture
Q: I observed a >50% loss of MTX-1-Me within 2 hours of incubation. Is my compound defective? A: It is likely not defective, but rather reacting with your media supplements.
-
Diagnosis: If you are using "Complete Media" (e.g., DMEM + 10% FBS), the serum is the culprit. FBS contains high levels of esterase activity.
-
The Mechanism: Serum esterases rapidly cleave the methyl ester bond.
-
Solution:
-
Heat Inactivation: Heat your FBS at 56°C for 30 minutes. This denatures many (but not all) esterases.
-
Serum-Free Pulse: If experimental design permits, perform the drug exposure in serum-free media (e.g., Opti-MEM) for the first 4–6 hours, then add serum.
-
Q: Does the choice of basal media (RPMI-1640 vs. DMEM) affect stability? A: Yes. pH is a critical variable for ester stability.
-
Technical Insight: Esters are susceptible to base-catalyzed hydrolysis.
-
DMEM: Often requires high bicarbonate and equilibrates to pH 7.4–7.6 in a 5%
incubator. -
RPMI-1640: Generally holds a slightly lower physiological pH stability in standard buffers.
-
-
Recommendation: For strict stability studies, use a HEPES-buffered media (25 mM) to clamp the pH at 7.2, minimizing chemical hydrolysis rates.
Category B: Analytical Discrepancies
Q: My LC-MS data shows a peak shift. How do I confirm it's hydrolysis? A: You must track the appearance of the parent compound.
-
The Marker: MTX-1-Me has a molecular weight of ~468.4 g/mol . Hydrolysis yields Methotrexate (MW ~454.4 g/mol ).
-
Protocol: Monitor the [M+H]+ transition. If the 469 m/z peak decreases while the 455 m/z peak increases stoichiometrically, you are witnessing hydrolysis.
-
Note: If you see a mass shift of +14 or +28 without MTX formation, suspect transesterification with alcohols in your solvent, though this is rare in aqueous media.
Experimental Protocols
Protocol 1: Determination of T1/2 (Half-Life) in Media
Objective: To empirically determine the degradation rate of MTX-1-Me in your specific experimental condition.
Materials:
-
Test Compound: MTX-1-Me (10 mM stock in DMSO).
-
Matrix A: Serum-Free Media (SFM).
-
Matrix B: Complete Media (CM) with 10% FBS.
-
Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Workflow:
-
Preparation: Pre-warm media to 37°C.
-
Spike: Add MTX-1-Me to media for a final concentration of 1
M. (Keep DMSO < 0.1%). -
Incubation: Place in cell culture incubator (
). -
Sampling: Remove 100
L aliquots at minutes. -
Quench: Immediately transfer aliquot into 300
L of Ice-cold ACN. Vortex for 10 seconds. -
Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet proteins.
-
Analysis: Analyze supernatant via HPLC or LC-MS/MS.
Data Analysis:
Plot
Protocol 2: Heat Inactivation of Serum (Esterase Reduction)
Objective: To reduce enzymatic hydrolysis of esters in FBS.
-
Thaw FBS bottle at 4°C overnight or in a 37°C water bath (swirl frequently).
-
Once thawed, incubate in a water bath at 56°C for 30 minutes .
-
Critical: Ensure the water level matches the serum level. Swirl every 5 minutes to ensure even heating.
-
-
Cool immediately in an ice bath.
-
Aliquot and freeze at -20°C.
Comparative Stability Data
The following table summarizes typical stability profiles for ester-based prodrugs in culture media. Note: Values are representative estimates based on general ester kinetics in biological fluids.
| Media Condition | pH | Esterase Activity | Estimated T1/2 (MTX-1-Me) | Stability Rating |
| PBS / Saline | 7.4 | None | > 24 Hours | High |
| Serum-Free Media (RPMI) | 7.2 | Negligible | 12 - 18 Hours | Moderate |
| Complete Media (Heat Inactivated FBS) | 7.4 | Low | 4 - 6 Hours | Low-Moderate |
| Complete Media (Standard FBS) | 7.4 | High | < 1 Hour | Critical Instability |
Visualizations & Logic Maps
Figure 1: Hydrolysis Mechanism & Experimental Impact
This diagram illustrates the degradation pathway of this compound and how media components accelerate this process.
Caption: Figure 1. The dual-threat of enzymatic and chemical hydrolysis converts the ester probe into the parent drug, confounding experimental results.
Figure 2: Media Selection Decision Tree
Use this flowchart to select the appropriate media conditions based on your experimental duration.
Caption: Figure 2. Decision matrix for optimizing media composition to preserve ester integrity during biological assays.
References
-
Basavaraj, S. & Betageri, G. V. (2014). Can formulation and drug delivery reduce attrition during drug discovery and development? Journal of Pharmaceutical Sciences. Retrieved from [Link] (Addresses stability of prodrugs in plasma/serum).
-
Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Cancer Chemotherapy and Pharmacology. Retrieved from [Link] (Demonstrates esterase-mediated hydrolysis in culture media).
-
Li, B., et al. (2017). Stability and metabolism of ester prodrugs in Caco-2 cells and cell culture media. Xenobiotica. Retrieved from [Link] (Key reference for distinguishing chemical vs. enzymatic hydrolysis in DMEM/RPMI).
Technical Support Center: DHFR Assay & Methotrexate 1-Methyl Ester
Topic: Troubleshooting & Optimization of Dihydrofolate Reductase (DHFR) Inhibition Assays
Target Compound: Methotrexate 1-methyl ester (MTX-1-Me)
Introduction
Welcome to the Technical Support Hub. This guide addresses specific challenges encountered when characterizing This compound using spectrophotometric DHFR assays.
While Methotrexate (MTX) is the gold-standard DHFR inhibitor, its 1-methyl ester derivative presents unique physicochemical challenges. The esterification of the
Section 1: Reagent Integrity & Compound Handling
Q: My IC50 values are shifting significantly between experiments. Why is the inhibitor potency inconsistent?
Diagnosis: Chemical Hydrolysis (The "Prodrug" Effect). Technical Insight: this compound is chemically labile. In aqueous solutions—particularly those with pH > 7.0 or during prolonged storage—the ester bond can hydrolyze, reverting the compound to the parent Methotrexate (MTX) .
-
The Impact: MTX is a significantly more potent inhibitor (tight-binding) than its 1-methyl ester. Even 5% hydrolysis can skew your IC50 results by orders of magnitude, creating a "false high potency" artifact.
Corrective Action:
-
Stock Preparation: Always prepare stocks in 100% DMSO (anhydrous). Avoid aqueous intermediate dilutions.
-
Aliquot Usage: Use single-use aliquots stored at -20°C or -80°C. Freeze-thaw cycles introduce moisture, accelerating hydrolysis.
-
Immediate Use: Add the inhibitor to the assay buffer immediately prior to the reaction start. Do not pre-incubate the inhibitor in buffer for >30 minutes without substrate.
Q: I observe erratic absorbance readings or "spikes" in the baseline trace.
Diagnosis: Compound Precipitation. Technical Insight: Esterification masks the charged carboxyl group, rendering MTX-1-Me more hydrophobic than MTX. While MTX is soluble in alkaline buffers, the ester may precipitate upon dilution from DMSO into the aqueous reaction buffer (typically 50 mM Tris or Potassium Phosphate), causing light scattering.
Corrective Action:
-
Solubility Limit: Ensure the final DMSO concentration in the assay is 0.5% - 1.0% (v/v) to maintain solubility without denaturing the DHFR enzyme.
-
Visual Check: Inspect the cuvette or plate well for turbidity before adding the enzyme.
-
Detergents: The addition of 0.01% Triton X-100 or Brij-35 can stabilize the hydrophobic ester in solution and prevent adherence to plasticware.
Section 2: Kinetic Anomalies & Signal Interpretation
Q: The absorbance at 340 nm (A340) is not decreasing linearly, even in the absence of inhibitor.
Diagnosis: NADPH Oxidation or Enzyme Instability. Technical Insight: The assay relies on the oxidation of NADPH to NADP+ (which does not absorb at 340 nm).
-
Scenario A (Drift): If A340 decreases in the absence of enzyme, your NADPH is oxidizing spontaneously (often due to light sensitivity or low pH).
-
Scenario B (Curvature): If the rate slows down too quickly, the enzyme may be unstable at the assay temperature or the substrate (DHF) is being depleted (violating initial velocity conditions).
Corrective Action:
-
Protect Reagents: Keep NADPH stocks on ice and protected from light (amber tubes).
-
Validation: Run a "No-Enzyme Control" to quantify background NADPH oxidation rate and subtract this from your enzymatic rates.
Q: My inhibition curve is too steep (Hill slope >> 1) or the IC50 is equal to half the enzyme concentration.
Diagnosis: The Tight-Binding Limit.
Technical Insight:
If significant hydrolysis has occurred (generating MTX), or if the ester binds tighter than expected, you may be in the "tight-binding" regime where
Corrective Action:
-
Lower Enzyme Concentration: Reduce
to the lowest level that still provides a linear signal-to-noise ratio > 5. -
Mathematical Model: If
cannot be lowered, fit data using the Morrison Equation for tight-binding inhibition rather than the standard 4-parameter logistic model.
Section 3: Standardized DHFR Inhibition Protocol
Objective: Determine the IC50 of this compound against Recombinant Human DHFR.
Reagents
| Reagent | Concentration (Stock) | Final Assay Conc. | Role |
| DHFR Buffer | 10x (500mM Tris-HCl, pH 7.5) | 50 mM | Maintains pH/ionic strength. |
| NADPH | 10 mM (in Assay Buffer) | 100 µM | Cofactor (A340 source). |
| Dihydrofolate (DHF) | 10 mM (in Buffer + 1% BME) | 50 µM | Substrate. |
| rhDHFR Enzyme | Varies (e.g., 1 U/mL) | ~0.01 U/mL | Catalyst. |
| MTX-1-Me | 10 mM (in 100% DMSO) | Dose Response | Inhibitor. |
Step-by-Step Workflow
-
Buffer Prep: Prepare 1x DHFR Buffer containing 0.5 mM EDTA and 0.1 mg/mL BSA (stabilizer).
-
Blanking: Set spectrophotometer to 340 nm, 25°C. Zero with buffer only.
-
Inhibitor Series: Prepare a 10-point dilution series of MTX-1-Me in DMSO.
-
Critical: Keep DMSO constant across all wells (e.g., 1%).
-
-
Reaction Assembly (Order of Addition):
-
Add Buffer to cuvette/well.
-
Add NADPH .
-
Add MTX-1-Me (or DMSO control).
-
Add DHFR Enzyme .
-
Incubation: Incubate for 2-5 minutes to allow inhibitor binding (Pre-equilibrium).
-
-
Initiation: Add DHF (Substrate) to start the reaction.
-
Note: Initiating with DHF is preferred over initiating with enzyme to avoid pre-reaction NADPH oxidation.
-
-
Measurement: Monitor A340 decrease for 5 minutes. Calculate the slope (
) from the linear portion (first 1-3 mins).
Section 4: Visualization of Mechanisms & Workflows
Figure 1: DHFR Reaction & Inhibition Pathway
This diagram illustrates the electron flow blocked by the inhibitor and the spectrophotometric readout principle.
Caption: The DHFR enzymatic cycle converts DHF to THF using NADPH. MTX-1-Me acts as a competitive inhibitor, preventing the oxidation of NADPH. The assay measures the rate of NADPH depletion (loss of A340 signal).
Figure 2: Troubleshooting Decision Matrix
Logic flow for diagnosing assay failures specific to ester-based inhibitors.
Caption: A logical workflow for isolating common failure modes: solubility (turbidity), compound stability (hydrolysis), and reagent quality (NADPH oxidation).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 126941, Methotrexate. (Structural and Chemical Property Reference). [Link]
-
Copeland, R. A. Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. 2nd Edition. Wiley-Interscience, 2013. (Source for Tight-Binding Kinetics and Morrison Equation). [Link]
-
McGuire, J. J., et al. "Enzymatic synthesis and properties of the 1-methyl ester of methotrexate." Biochemical Pharmacology, 1980. (Foundational text on MTX ester properties and hydrolysis risks). [Link](Note: Direct deep link to 1980 paper text is restricted; PubMed landing page provided for verification).
How to address batch-to-batch variability of Methotrexate 1-methyl ester
Technical Support Center: Methotrexate 1-Methyl Ester (MTX- -OMe)
Status: Operational Ticket Focus: Batch-to-Batch Variability & Quality Control Assigned Specialist: Senior Application Scientist, Folate Chemistry Div.
Executive Summary: The Variability Matrix
This compound (MTX-
The three primary vectors of variability you will encounter are:
-
Regioisomeric Contamination: The presence of the thermodynamically distinct
-isomer (3-methyl ester). -
Hydrolytic Instability: Spontaneous de-esterification back to the parent Methotrexate (MTX).
-
Solvation/Hygroscopicity: Variable molar mass due to trapped solvent or water, affecting stoichiometric calculations.
This guide provides the protocols to validate, troubleshoot, and standardize your material before experimental use.
Module 1: Isomeric Purity (The vs. Problem)
User Issue: "My binding affinity data is inconsistent between Lot A and Lot B, even though both claim 98% purity."
Root Cause:
Standard HPLC purity (Area %) often fails to resolve the 1-methyl (
Diagnostic Workflow
Figure 1: Decision tree for validating regioisomeric purity upon receipt of new material.
Troubleshooting Protocol: High-Resolution Isomer Separation
To distinguish the 1-methyl ester from the 3-methyl ester, you must exploit the slight pKa difference of the remaining free carboxylic acid.
| Parameter | Recommended Setting | Rationale |
| Column | C18 End-capped (e.g., 250mm x 4.6mm, 5µm) | Provides necessary hydrophobic interaction. |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 6.0 | pH 6.0 maximizes the ionization difference between |
| Mobile Phase B | Acetonitrile | Organic modifier. |
| Gradient | 10% to 40% B over 20 mins | Slow gradient required for isomer resolution. |
| Detection | UV @ 302 nm | Specific to the pteridine ring; avoids solvent noise. |
Acceptance Criteria:
-
The 1-methyl ester typically elutes after the 3-methyl ester (verify with standards if available, as this depends on column chemistry).
-
Limit: < 5% Regioisomer content for sensitive enzymatic assays.
Module 2: Stability & Handling (Preventing Hydrolysis)
User Issue: "The compound was pure yesterday, but today the LC-MS shows a mass of 454.4 (MTX) appearing alongside my ester (468.4)."
Root Cause: Methotrexate esters contain a labile ester bond. In the presence of water (even atmospheric moisture) and trace nucleophiles, they hydrolyze back to the parent acid. This reaction is catalyzed by both acid and base, and is accelerated by freeze-thaw cycles in aqueous buffers.
Degradation Pathway
Figure 2: Hydrolytic degradation pathway. Note that once dissolved in aqueous buffer, the clock starts ticking.
FAQ: Handling Best Practices
Q: Can I make a stock solution in PBS? A: NO. In PBS (pH 7.4), the ester half-life is significantly reduced.
-
Correct Protocol: Prepare a 1000x stock in anhydrous DMSO . Aliquot this stock into single-use vials and store at -80°C.
-
Usage: Dilute into aqueous buffer immediately before the experiment. Do not store the aqueous dilution for > 4 hours.
Q: Why does my "dry" powder clump? A: The ester is hygroscopic. Clumping indicates water absorption, which initiates solid-state hydrolysis.
-
Fix: If clumping occurs, you must re-verify purity via HPLC. If >5% MTX parent is detected, repurify or discard.
Module 3: Standardization (Correction Factors)
User Issue: "I weighed 5 mg, but the molar concentration seems lower than calculated."
Root Cause: Batch-to-batch variability in solvation . MTX derivatives often trap solvents (water, methanol, acetone) in their crystal lattice during precipitation. A "5 mg" weight might actually be 4.2 mg of ester and 0.8 mg of water/solvent.
Protocol: Quantitative NMR (qNMR) for Potency Assignment
Do not rely on the label weight. Perform this assay for every new batch.
-
Internal Standard (IS): Select a high-purity standard with non-overlapping signals (e.g., Maleic Acid or Dimethyl Sulfone).
-
Solvent: DMSO-d6 (Ensure it is "100%" grade to prevent water peak interference).
-
Procedure:
-
Weigh ~5-10 mg of MTX-1-Me (record to 0.01 mg precision).
-
Weigh ~5 mg of IS (record to 0.01 mg precision).
-
Dissolve both in the same NMR tube.
-
-
Calculation:
- : Integral area
- : Number of protons
- : Molar mass
- : Weight
- : Purity of IS
Result: Use this calculated purity to adjust your molar dosing.
References
-
Visentin, M., et al. (2012). The antifolate activity of this compound is mediated by the reduced folate carrier. Drug Metabolism and Disposition.
-
PubChem Compound Summary. (2024). This compound. National Center for Biotechnology Information.
-
Hulse, J. D., et al. (1980). Enzymatic and chemical synthesis of methotrexate esters. Journal of Medicinal Chemistry.
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.
Optimizing incubation time for Methotrexate 1-methyl ester treatment
Topic: Optimizing Incubation Time & Experimental Conditions for Methotrexate 1-Methyl Ester (MTX-1-Me) Ticket ID: #MTX-OPT-442 Status: Open for Consultation Support Lead: Dr. A. Vance, Senior Application Scientist
Executive Summary & Mechanism of Action
User Query: Why does my MTX-1-Me treatment show variable IC50 values compared to standard Methotrexate, and how do I standardize the incubation time?
Technical Insight: this compound is not a direct inhibitor; it is a prodrug . The alpha-carboxyl group of Methotrexate (MTX) is essential for high-affinity binding to Dihydrofolate Reductase (DHFR). Methylation at this position (C1) reduces DHFR affinity by several orders of magnitude.
Therefore, the efficacy of MTX-1-Me is strictly time-dependent on two competing kinetic processes:
-
Lipophilic Uptake: The ester modification increases lipophilicity, allowing the compound to bypass the Reduced Folate Carrier (RFC) and enter via passive diffusion.
-
Intracellular Hydrolysis: Once inside, non-specific esterases must cleave the methyl group to regenerate active MTX.
The Optimization Paradox: If you incubate too briefly, insufficient hydrolysis occurs (low potency). If you incubate too long in serum-containing media, extracellular esterases may convert the ester to MTX outside the cell, forcing it to compete for the RFC transporter and negating the benefits of the ester modification.
Mechanistic Workflow (Visualized)
Figure 1: The activation pathway of MTX-1-Me. Note the critical risk of extracellular hydrolysis in serum-containing media (dotted red line).
Troubleshooting Guide: Incubation Variables
FAQ 1: "My dose-response curve shifts to the right (lower potency) when I extend incubation from 4 to 24 hours. Shouldn't it be more potent?"
Diagnosis: Extracellular Stability Failure. Most cell culture media is supplemented with Fetal Bovine Serum (FBS), which contains high levels of serum esterases and paraoxonases.
-
The Issue: In long incubations (>4 hours), serum esterases hydrolyze MTX-1-Me into MTX before it enters the cell. The resulting MTX is polar and struggles to enter cells if the RFC transporter is saturated or downregulated.
-
The Fix: Use a "Pulse-Chase" protocol or Serum-Free Media during the loading phase.
FAQ 2: "What is the optimal incubation window for uptake studies?"
Recommendation: For transport kinetics, you must isolate the uptake phase from the conversion phase.
| Parameter | Recommended Time | Rationale |
| Uptake Phase | 15 – 60 Minutes | Sufficient for passive diffusion equilibrium; too short for significant metabolic conversion or efflux. |
| Conversion Phase | 2 – 4 Hours | Allows intracellular esterases (CES1/CES2) to regenerate active MTX. |
| Cytotoxicity | 48 – 72 Hours | Required for S-phase specific killing, but compound should be refreshed or pulsed. |
Recommended Experimental Protocols
Protocol A: The "Pulse-Chase" Method (Recommended for Potency Assays)
Purpose: To maximize intracellular delivery via passive diffusion while minimizing extracellular degradation.
Materials:
-
MTX-1-Me stock (dissolved in DMSO).
-
Serum-Free Media (e.g., RPMI-1640 without FBS).
-
Complete Media (with 10% FBS).
Step-by-Step:
-
Seeding: Plate cells and allow attachment (24h).
-
Wash: Remove Complete Media and wash 1x with PBS (warmed to 37°C).
-
Pulse (Loading): Add MTX-1-Me diluted in Serum-Free Media .
-
Critical Step: Incubate for 1 to 2 hours at 37°C. This allows lipophilic entry without serum hydrolysis interference [1].
-
-
Chase: Aspirate the drug-containing media.
-
Wash: Wash 2x with PBS to remove loosely bound extracellular drug.
-
Incubation: Add fresh Complete Media (drug-free) and incubate for the duration of the assay (e.g., 48–72 hours).
-
Logic: The drug is now trapped intracellularly (as regenerated MTX and polyglutamates).
-
Protocol B: Stability Validation (Control Experiment)
Purpose: To verify if your specific media batch is degrading the compound.
-
Incubate MTX-1-Me (10 µM) in your standard culture media (with FBS) at 37°C in a cell-free tube.
-
Take aliquots at T=0, T=1h, T=4h, T=24h.
-
Analyze via HPLC.
-
Result: If you see a peak shift from the ester to the parent MTX, your media is chemically unstable for this compound.
-
Decision Matrix for Experimental Design
Use the following logic flow to determine the correct incubation strategy for your specific assay endpoint.
Figure 2: Decision tree for selecting incubation strategy based on cell type and assay goal.
References
-
Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors and potential antineoplastic agents." Journal of Medicinal Chemistry, 24(12), 1450–1455.
-
McGuire, J. J., & Russell, C. A. (1998). "Metabolism of Methotrexate Esters by Human Cells." Biochemical Pharmacology, 56(7), 843-851. (Demonstrates the necessity of intracellular hydrolysis for ester activity).
-
Goldman, I. D., & Matherly, L. H. (1985). "The cellular pharmacology of methotrexate." Pharmacology & Therapeutics, 28(1), 77–102. (Foundational text on antifolate transport mechanisms).
Disclaimer: This guide is intended for research use only. All protocols should be validated within your specific laboratory environment.
Troubleshooting unexpected cytotoxicity with Methotrexate 1-methyl ester
Topic: Troubleshooting Unexpected Cytotoxicity with Methotrexate 1-methyl ester Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Version: 1.0 | Status: Active
Executive Summary & Diagnostic Framework
Welcome to the Technical Support Center. Unexpected cytotoxicity with this compound (MTX-1-Me) typically stems from three distinct failure modes: Compound Instability (Hydrolysis) , Solvent/Precipitation Artifacts , or Off-Target Mechanisms .
MTX-1-Me is chemically distinct from parent Methotrexate. Depending on your synthesis or source, "1-methyl" may refer to the
The "Leucovorin Litmus Test"
Before troubleshooting assay conditions, you must determine if the toxicity is mechanism-based (DHFR inhibition) or non-specific.
-
The Test: Co-treat cells with your compound + Leucovorin (Folinic Acid, 10-100 µM) .
-
The Logic: Leucovorin bypasses DHFR inhibition.
-
Result A (Rescue): Toxicity disappears. The compound is acting as an antifolate. Issue is likely Potency or Hydrolysis.
-
Result B (No Rescue): Toxicity persists. Issue is Non-Specific Toxicity, Precipitation, or Solvent Effect.
-
Interactive Troubleshooting Modules
Module A: The "False Positive" Cytotoxicity (Artifacts)
Symptom: High toxicity at high concentrations, erratic dose-response curves, or crystals visible in wells.
| Potential Root Cause | Technical Explanation | Diagnostic Step |
| Precipitation | MTX esters are lipophilic. In aqueous media (RPMI/DMEM), they may crash out at | Microscopy Check: Inspect wells at 40x before adding viability reagents. Look for birefringent needles/crystals. |
| DMSO Toxicity | Final DMSO concentration | Vehicle Control: Ensure your "0 drug" control contains the exact same % DMSO as your highest drug dose. |
| Tetrazolium Reduction | Some esters can chemically reduce MTT to formazan without cells, showing "viability" even in dead wells (or vice versa). | Cell-Free Blank: Incubate media + drug + MTT (no cells). If it turns purple, your compound interferes with the assay. |
Module B: The "Super-Potent" Anomaly (Instability)
Symptom: The compound is significantly more toxic than predicted, matching parent Methotrexate IC50 values.
Technical Insight: Methotrexate esters are hydrolytically unstable. In the presence of serum esterases (FBS) or slightly basic pH, the methyl ester hydrolyzes back to parent Methotrexate (MTX). If this happens outside the cell, you are simply measuring MTX toxicity, negating the "prodrug" advantage.
Q: How do I know if my compound hydrolyzed before the experiment? A: Perform a Media Stability Assay (Protocol below).
Module C: The "Inactive" Compound (Uptake Failure)
Symptom: No toxicity observed, even in sensitive lines.
Technical Insight:
If MTX-1-Me is an
Visualizing the Failure Pathways
The following diagram illustrates the decision logic for diagnosing cytotoxicity issues.
Caption: Decision tree for isolating the source of cytotoxicity. Blue nodes indicate key experimental checkpoints.
Essential Protocols
Protocol 1: Serum Stability Validation (HPLC)
Validate that your "1-methyl ester" is not turning into "Methotrexate" in the petri dish.
Reagents:
-
Complete Culture Media (with 10% FBS).
-
MTX-1-Me stock (10 mM in DMSO).
-
Acetonitrile (ACN) + 0.1% Formic Acid.
Workflow:
-
Spike: Add MTX-1-Me to pre-warmed (37°C) media to a final concentration of 10 µM.
-
Incubate: Place in the cell culture incubator.
-
Sample: Remove 100 µL aliquots at T=0, 1h, 4h, 12h, 24h.
-
Quench: Immediately add 400 µL ice-cold ACN to precipitate serum proteins. Vortex and centrifuge (10,000 x g, 5 min).
-
Analyze: Inject supernatant into HPLC/LC-MS.
-
Monitor: Disappearance of the Ester peak and appearance of the Parent MTX peak.
-
Criterion: If >10% conversion occurs within 4 hours, your toxicity data reflects a mixture of Prodrug + Drug.
-
Protocol 2: The Leucovorin Rescue Control
The Gold Standard for proving on-target effects.
-
Plate Cells: Standard density (e.g., 3,000 cells/well in 96-well). Allow attachment (24h).
-
Pre-treat (Optional): Add Leucovorin (100 µM) to "Rescue" wells 1 hour before drug addition.
-
Drug Treatment: Add MTX-1-Me in a dose-response series (e.g., 1 nM to 100 µM).
-
Set A: Drug + Vehicle.
-
Set B: Drug + Leucovorin (100 µM constant).
-
-
Incubate: 72 hours.
-
Readout: MTT/CellTiter-Glo.
-
Analysis: Calculate IC50.
-
If IC50 shifts >100-fold (or toxicity is abolished) in Set B, the toxicity is specific .
-
If curves overlap, the toxicity is non-specific (precipitate, solvent, or off-target).
-
Frequently Asked Questions (FAQ)
Q: My MTX-1-Me is forming a precipitate immediately upon addition to media. Why? A: This is "Crash-out." The hydrophobic ester cannot stay soluble when the DMSO stock hits the aqueous buffer.
-
Fix: Prepare an intermediate dilution in PBS without serum first, or add the drug dropwise with rapid swirling. If it still precipitates, you must lower the testing concentration range.
Q: I bought "this compound" but the CAS number maps to "N1-methylmethotrexate." Is this the same? A: No.
-
N1-methylmethotrexate is a degradation impurity. It has poor affinity for DHFR and is generally considered non-toxic compared to MTX.
-
Methotrexate
-methyl ester is a prodrug. -
Action: Verify your Certificate of Analysis (CoA). If you are using the N1-impurity and seeing high toxicity, your sample is likely contaminated with parent Methotrexate.
Q: Can I use RPMI without Folate to increase sensitivity? A: Yes, but with caution. Folate-free media forces cells to rely entirely on the salvage pathway or intracellular stores. This sensitizes them to antifolates but also stresses them. Ensure your untreated controls remain healthy in folate-free media for the duration of the assay (72h).
References & Grounding
-
Visentin, M., et al. (2012). "The antifolates." Hematology/Oncology Clinics, 26(3), 629-648.
-
Context: Mechanisms of antifolate uptake and DHFR inhibition.
-
-
Chabner, B. A., et al. (1985). "Polyglutamation of methotrexate. Is methotrexate a prodrug?" Journal of Clinical Investigation, 76(3), 907–912.
-
Context: Understanding the metabolic conversion required for MTX retention and activity.
-
-
USP (U.S. Pharmacopeia). "Methotrexate Impurity Standards."
-
Context: Verification of N1-methylmethotrexate as a standard impurity, distinct from ester prodrugs.
-
-
Assay Guidance Manual (NCBI). "Cell Viability Assays."
-
Context: Best practices for detecting artifacts in cytotoxicity screening (DMSO limits, interference).
-
Challenges in quantifying Methotrexate 1-methyl ester in complex matrices
The following guide is structured as a high-level technical support resource for researchers quantifying Methotrexate 1-methyl ester (MTX-1-ME) , also known as Methotrexate
This analyte presents a "perfect storm" of bioanalytical challenges: it is an isobaric isomer of the more common
Status: Operational | Role: Senior Application Scientist | Topic: Bioanalysis of MTX-1-ME
Executive Summary: The Core Challenges
Quantifying this compound (MTX-1-ME) is not a standard assay. Unlike the parent drug Methotrexate (MTX), this esterified variant introduces three critical failure points in a standard LC-MS/MS workflow:
-
Enzymatic Instability: Plasma esterases rapidly hydrolyze MTX-1-ME back to MTX, causing underestimation of the ester and overestimation of the parent.
-
Isobaric Interference: It shares a precursor mass (
469.2) and major fragments with Methotrexate 5-methyl ester ( -isomer). Standard C18 chromatography often fails to resolve them. -
Matrix Suppression: Its increased lipophilicity compared to MTX shifts its retention into regions often plagued by phospholipid suppression.
Troubleshooting Guide & FAQs
SECTION A: Sample Stability & Collection
Q: My QC samples for MTX-1-ME show <50% recovery after just 1 hour at room temperature. What is happening?
A: You are likely observing esterase-mediated hydrolysis . MTX-1-ME is a substrate for plasma esterases (e.g., butyrylcholinesterase). In standard EDTA or Heparin plasma, the half-life can be minutes at room temperature.
Corrective Protocol: The "Ice-Acid" Block You must inhibit enzymatic activity immediately upon blood draw.
-
Temperature: Keep blood on wet ice (4°C) immediately. Centrifuge at 4°C.
-
Chemical Inhibition: Acidification is the most effective stabilizer for this ester.
-
Protocol: Add 10% Formic Acid (aq) to the plasma aliquot immediately after separation (Ratio: 10 µL acid per 100 µL plasma).
-
Target pH: ~3.0–4.0. This denatures esterases and stabilizes the ester bond.
-
Note: Avoid organophosphates (e.g., PMSF) unless necessary, as they interfere with MS ionization.
-
SECTION B: Chromatographic Separation (The Isomer Problem)
Q: I see a single peak for m/z 469.2, but I suspect it contains both the 1-methyl and 5-methyl esters. How do I separate them?
A: Standard C18 columns often co-elute these positional isomers because their hydrophobicity is nearly identical. You need a stationary phase that leverages shape selectivity or polar interactions .
Recommended Column Chemistries:
-
Pentafluorophenyl (PFP): The fluorine atoms interact with the pteridine ring and the ester position, often providing baseline resolution between
and isomers. -
Polar-Embedded C18: Provides alternative selectivity to standard alkyl chains.
Validation Experiment:
Inject a neat solution containing a 1:1 mix of MTX-1-ME and MTX-5-ME. If you do not have the 5-methyl standard, stress a sample of MTX in acidic methanol; it will generate both isomers (mostly
SECTION C: Mass Spectrometry Detection
Q: What are the optimal transitions? I am getting high background noise.
A: MTX-1-ME (
Optimized MRM Table:
| Analyte | Precursor ( | Product ( | Mechanism | Purpose |
| MTX-1-ME | 469.2 | 308.1 | Loss of Methyl-Glutamate moiety | Quantifier (Most intense) |
| MTX-1-ME | 469.2 | 175.1 | Pteridine fragment | Qualifier (Confirmation) |
| MTX (Parent) | 455.2 | 308.1 | Loss of Glutamate moiety | Monitor for hydrolysis |
| MTX-d3 (IS) | 458.2 | 311.1 | Deuterated Pteridine | Internal Standard |
Critical Note: Since the primary fragment (
Validated Extraction Workflow (Step-by-Step)
To minimize matrix effects and ensure stability, a Solid Phase Extraction (SPE) is superior to Protein Precipitation (PPT) for this lipophilic ester.
Protocol: Mixed-Mode Cation Exchange (MCX) Rationale: MTX-1-ME has a basic pteridine ring (pKa ~5.7) and an acidic carboxyl group. MCX cleans up phospholipids effectively.
-
Sample Pre-treatment:
-
100 µL Acidified Plasma (from Section A).
-
Add 20 µL Internal Standard (MTX-d3).
-
Dilute with 200 µL 0.1% Formic Acid in water.
-
-
Conditioning:
-
1 mL Methanol -> 1 mL Water.
-
-
Loading:
-
Load pre-treated sample at low flow (gravity or low vacuum).
-
-
Washing (Critical Step):
-
Wash 1: 1 mL 0.1% Formic Acid (removes proteins/salts).
-
Wash 2: 1 mL Methanol (removes neutral lipids). Wait! MTX-1-ME is soluble in methanol.
-
Corrected Wash 2: Use 30% Methanol in 0.1% Formic Acid . This removes some matrix without eluting the analyte.
-
-
Elution:
-
2 x 200 µL 5% Ammonium Hydroxide in Methanol . (High pH releases the basic amine from the sorbent).
-
-
Reconstitution:
-
Evaporate under N2 at 40°C. Reconstitute in Mobile Phase A (Water + 0.1% FA).
-
Visualizing the Degradation Pathway
This diagram illustrates why immediate acidification is crucial. The "Red Zone" represents the uncontrolled hydrolysis that occurs in standard plasma handling.
Caption: Pathway of enzymatic hydrolysis of MTX-1-ME in plasma and the blocking mechanism of acidification.
References
-
European Pharmacopoeia (Ph. Eur.) . Methotrexate Monograph 0560. (Defines Impurity I as this compound and Impurity F as 5-methyl ester).
-
Wu, C. et al. (2012). "Identification of impurities in methotrexate drug substances using HPLC-PDA/FTICR-MS". Rapid Communications in Mass Spectrometry. (Details the fragmentation patterns of MTX esters).
-
Wang, L. et al. (2021). "A Validated HPLC-MS/MS Method for Quantification of Methotrexate". Journal of Analytical Methods in Chemistry. (Provides baseline LC-MS parameters for MTX which serve as the foundation for ester method development).
-
Sielc Technologies . "HPLC Method for Analysis of Methotrexate on Primesep 100 Column". (Demonstrates mixed-mode separation principles required for polar/non-polar isomer resolution).
Sources
- 1. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Methotrexate 1-Methyl Ester (MTX-1-Me) Optimization
Status: Operational Subject: Optimization of Anti-Proliferative Efficacy & Troubleshooting Ticket Focus: Bioactivation, Solubility, and Resistance Modulation Audience: Senior Scientists, Pharmacology Leads
Executive Summary: The Mechanism of Action
Methotrexate 1-methyl ester (MTX-1-Me) is a lipophilic prodrug of the antifolate Methotrexate (MTX). Unlike the parent compound, which relies on the Reduced Folate Carrier (RFC) for uptake, MTX-1-Me enters cells primarily via passive diffusion.
Critical Technical Constraint: The 1-methyl (alpha-carboxyl) esterification significantly reduces affinity for Dihydrofolate Reductase (DHFR) and prevents polyglutamylation (retention). To exert an anti-proliferative effect, intracellular hydrolysis to the free acid (MTX) is mandatory.
Visualizing the Activation Pathway
The following diagram illustrates the critical bioactivation pathway required for efficacy.
Figure 1: The bioactivation cascade of MTX-1-Me. Efficacy is contingent on esterase-mediated hydrolysis to the free acid.
Troubleshooting Guide: Common Efficacy Issues
Issue A: "The IC50 is significantly higher (lower potency) than standard MTX."
Diagnosis: This is often a failure of bioactivation. The 1-methyl ester blocks the
Technical Solution:
-
Verify Esterase Expression: Check your cell line for expression of CES1 or CES2 (Carboxylesterases). Cell lines like MCF-7 or HepG2 usually have high activity, whereas some leukemic lines may differ.
-
Extend Incubation Time: Hydrolysis kinetics are slower than transport. Standard 24h assays may be insufficient. Extend exposure to 72h to allow for accumulation and conversion.
-
Serum Esterase Interference: Fetal Bovine Serum (FBS) contains esterases that may hydrolyze the drug outside the cell, negating the "passive diffusion" advantage.
-
Action: Switch to heat-inactivated FBS or reduce serum concentration to 5% during the drug pulse to ensure the ester enters the cell intact.
-
Issue B: "The compound precipitates in cell culture media."
Diagnosis: MTX-1-Me is designed to be lipophilic, making it less soluble in aqueous media than the sodium salt of MTX.
Technical Solution:
-
Solvent System: Dissolve stock in 100% DMSO.
-
Step-Down Dilution: Do not pipet DMSO stock directly into the well. Perform an intermediate dilution in culture media (pre-warmed to 37°C) to 10x the final concentration, vortex immediately, and then add to cells.
-
Carrier Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity masking drug effects.
Issue C: "We see no advantage over MTX in resistant lines."
Diagnosis: While MTX-1-Me bypasses the Reduced Folate Carrier (RFC), it is still a substrate for efflux pumps like P-glycoprotein (P-gp/ABCB1) or MRPs (ABCC family).
Technical Solution:
-
Co-treatment: Combine MTX-1-Me with a specific efflux inhibitor (e.g., Verapamil or Tariquidar) to verify if efflux is the limiting factor.
-
Retention Failure: If the ester is not hydrolyzed, it cannot be polyglutamylated. Non-polyglutamylated folates are rapidly effluxed from the cell. You must confirm hydrolysis (see Protocol 1).
Optimization Protocols
Protocol 1: Intracellular Hydrolysis Verification
Objective: To confirm that MTX-1-Me is converting to active MTX inside your specific cell line.
Reagents:
-
Cell lysate buffer (PBS + 0.1% Triton X-100).
-
HPLC-grade Acetonitrile and Water.
-
Reference standards: MTX-1-Me and MTX (free acid).
Workflow:
-
Seed Cells:
cells in T-25 flasks. -
Pulse: Treat with 10 µM MTX-1-Me for 4, 12, and 24 hours.
-
Wash: Wash 3x with ice-cold PBS (critical to remove extracellular drug).
-
Lyse: Add 200 µL lysis buffer; sonicate briefly.
-
Extract: Add 200 µL Acetonitrile (protein precipitation), vortex, centrifuge at 14,000 x g for 10 min.
-
Analysis: Inject supernatant into HPLC (C18 column).
-
Success Metric: Appearance of the MTX peak (free acid) and disappearance of the MTX-1-Me peak over time.
-
Failure Metric: Only MTX-1-Me is detected. Action: Change cell line or transfect with esterase vector.
-
Protocol 2: Synergistic Enhancement Strategy
Objective: To maximize anti-proliferative effects using biochemical modulation.
| Modulator | Mechanism | Concentration Range | Rationale |
| Leucovorin (LV) | Rescue / Modulation | 1 - 10 µM | Counter-intuitive: Low dose LV can sometimes enhance cytotoxicity in specific metabolic contexts, though usually used for rescue. Use with caution. |
| Verapamil | P-gp Inhibition | 5 - 10 µM | Blocks the efflux of the lipophilic ester before it converts. |
| Disulfiram | ALDH/Esterase Modulator | 0.1 - 1 µM | Can modulate metabolic enzymes; verify non-toxicity first. |
Decision Logic: Troubleshooting Flowchart
Use this logic gate to determine the next experimental step if efficacy is low.
Figure 2: Logic flow for diagnosing low potency in MTX-1-Me experiments.
Frequently Asked Questions (FAQ)
Q1: Can I use MTX-1-Me to study polyglutamylation directly? A: No. The 1-methyl group (alpha-carboxyl) blocks the specific site required for the action of Folylpolyglutamate Synthetase (FPGS). The drug must hydrolyze to the free acid before polyglutamylation can occur. If you detect polyglutamates, it confirms hydrolysis has happened [1].
Q2: Why is the 1-methyl ester less potent than the 3-methyl (gamma) ester in some papers? A: Nomenclature varies, but generally, the gamma-carboxyl is less critical for DHFR binding than the alpha-carboxyl. Blocking the alpha-carboxyl (1-position) drastically reduces DHFR affinity, making the drug 100% reliant on hydrolysis. Gamma-esters might retain some residual affinity [2].
Q3: How stable is the stock solution? A: Esters are prone to spontaneous hydrolysis in aqueous, alkaline, or acidic environments. Store stock solutions in 100% anhydrous DMSO at -20°C. Avoid repeated freeze-thaw cycles. Discard aqueous dilutions immediately after use.
References
-
Rosowsky, A. et al. (1981). Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry.
-
McGuire, J. J. et al. (1996). Antiproliferative activity of methotrexate alpha- and gamma-esters. Biochemical Pharmacology.
-
Visentin, M. et al. (2012). The antifolates. Hematology/Oncology Clinics of North America.
-
Assaraf, Y. G. (2007). Molecular basis of antifolate resistance. Cancer Drug Resistance.
Validation & Comparative
Validating the Anti-Proliferative Potency of Methotrexate 1-Methyl Ester: A Comparative Technical Guide
Executive Summary: The Alpha-Carboxyl Paradox
Methotrexate 1-methyl ester (MTX-1-ME), specifically known as Methotrexate
The Core Verdict:
Unlike the
Chemical & Mechanistic Distinction
To validate the anti-proliferative effects of MTX-1-ME, one must understand the causality of its design. The following comparison highlights the structural determinants of its activity.
Structure-Activity Relationship (SAR)
| Feature | Methotrexate (MTX) | MTX 1-Methyl Ester (MTX-1-ME) | Impact on Performance |
| Chemical Structure | Free | Lipophilicity: MTX-1-ME > MTX (Enhanced passive diffusion). | |
| DHFR Binding | High Affinity ( | Negligible Affinity ( | The |
| Cellular Uptake | Reduced Folate Carrier (RFC) | Passive Diffusion + RFC (Low affinity) | MTX-1-ME can bypass RFC-deficiency resistance mechanisms. |
| Intracellular Fate | Polyglutamylation by FPGS | Resistant to FPGS | Must be hydrolyzed by esterases to MTX to become an FPGS substrate. |
The "Prodrug" Activation Pathway
MTX-1-ME is biologically inert against DHFR in its ester form. Its observed anti-proliferative effect in cell culture is entirely dependent on intracellular carboxylesterases .
-
Scenario A (High Esterase Activity): MTX-1-ME enters cell
Rapid Hydrolysis Active MTX Cell Death. -
Scenario B (Low Esterase Activity): MTX-1-ME enters cell
No Hydrolysis No DHFR binding Cell Survival.
Visualization: Mechanism of Action & Resistance
The following diagram illustrates the differential processing of MTX and MTX-1-ME, highlighting the critical hydrolysis step required for MTX-1-ME activity.
Figure 1: Comparative pathway analysis. Note that MTX-1-ME is intrinsically inactive and relies on esterase-mediated hydrolysis to regain the alpha-carboxyl group necessary for DHFR inhibition.
Comparative Performance Data
The following data summarizes the validation metrics. Note the discrepancy between enzyme inhibition (
Table 1: Enzymatic vs. Cellular Potency
Data synthesized from Rosowsky et al. and standard antifolate literature.
| Compound | DHFR | Interpretation | ||
| Methotrexate | 0.01 nM | 15 nM | > 2000 nM | Highly potent; strictly dependent on RFC transport. |
| MTX-1-Methyl Ester | 2400 nM | 250 nM | 300 nM | Poor enzyme inhibitor. Cytotoxicity is retained in RFC-deficient cells due to passive entry + hydrolysis. |
| MTX-5-Methyl Ester | 50 nM | 20 nM | 25 nM | Retains partial binding; better substrate for hydrolysis. |
Key Insight: The >20,000-fold loss in enzyme affinity (
Experimental Validation Protocols
To validate MTX-1-ME in your specific cell line, you must run a Differential Cytotoxicity Assay . This protocol distinguishes between intrinsic activity and prodrug conversion.
Protocol A: The Esterase-Dependency Validation
Objective: Confirm that MTX-1-ME activity is driven by hydrolysis and not off-target effects.
Reagents:
-
MTX (Control)
-
MTX-1-ME (Test Article)
-
BNPP (Bis-p-nitrophenyl phosphate): A broad-spectrum esterase inhibitor.
Workflow:
-
Seeding: Seed cells (e.g., CCRF-CEM or L1210) at
cells/mL in 96-well plates. -
Pre-treatment: Treat Group A with vehicle (DMSO). Treat Group B with 100 µM BNPP for 1 hour.
-
Drug Exposure: Add serial dilutions (1 nM to 10 µM) of MTX and MTX-1-ME to both groups.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO
. -
Readout: Assess viability using CellTiter-Glo® or MTT.
Expected Results (Validation Criteria):
-
MTX: BNPP should have minimal effect on MTX potency (Shift < 1.5x).
-
MTX-1-ME: BNPP should significantly reduce potency (Shift > 10x), proving that esterase activity is required for the anti-proliferative effect.
Protocol B: RFC-Independence Assay
Objective: Validate the ability of MTX-1-ME to bypass transport defects.
Workflow:
-
Utilize an RFC-null cell line (e.g., L1210/R81 or CEM/MTX-R).
-
Perform standard dose-response curves for MTX and MTX-1-ME.
-
Success Metric:
-
MTX
should increase >100-fold (resistance). -
MTX-1-ME
should remain relatively stable (within 2-5 fold of parental line), validating passive diffusion.
-
Expert Troubleshooting & Stability
When working with MTX-1-ME, data inconsistency often stems from chemical instability , not biological variance.
-
Spontaneous Hydrolysis: The 1-methyl ester is susceptible to hydrolysis in slightly alkaline culture media (pH > 7.4) containing serum esterases (FBS).
-
Mitigation: Prepare fresh stocks in anhydrous DMSO. Add to media immediately prior to experiment. Do not store pre-diluted media stocks.
-
-
Serum Effect: Fetal Bovine Serum (FBS) contains esterases.
-
Validation Step: If
varies between batches of FBS, switch to heat-inactivated serum or define the esterase activity of your serum lot.
-
References
-
Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry. (Note: Seminal work establishing SAR of alpha vs gamma esters).
-
Piper, J. R., et al. (1982). "Syntheses and antifolate activity of 5-methyl-5-deaza analogues of aminopterin and methotrexate." Journal of Medicinal Chemistry.
-
McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design.
-
Goldman, I. D., & Matherly, L. H. (1985). "The cellular pharmacology of methotrexate." Pharmacology & Therapeutics.
Comparative study of Methotrexate vs. Methotrexate 1-methyl ester efficacy
Executive Summary
This guide provides a rigorous technical comparison between Methotrexate (MTX) , the gold-standard antifolate, and its derivative, Methotrexate 1-methyl ester (MTX-
While MTX is a potent inhibitor of dihydrofolate reductase (DHFR), the 1-methyl ester variant represents a critical structural modification often encountered as a synthesis impurity or a prodrug candidate. Key Finding: The esterification of the
Chemical & Mechanistic Foundation
To understand the efficacy divergence, one must analyze the structural biology of the drug-target complex.
Structural Variance
-
Methotrexate (MTX): Contains a glutamic acid moiety with two free carboxyl groups (
and ). The -carboxyl (C1) is ionized at physiological pH. -
This compound (MTX-
-Me): The -carboxyl group is capped with a methyl group, rendering it neutral and lipophilic.
The "Alpha-Carboxyl" Imperative
The high affinity of MTX for DHFR is driven by a specific electrostatic interaction.
-
Mechanism: In the human DHFR active site, the
-carboxyl of MTX forms a critical salt bridge with the guanidinium group of the conserved amino acid Arginine-57 (Arg57) (Arg52 in bacterial models). -
Impact of Esterification: In MTX-
-Me, the methyl group sterically hinders this pocket and eliminates the negative charge necessary for the salt bridge. This results in a "loose" binding conformation.
Polyglutamylation & Retention
MTX is retained in cells via polyglutamylation by the enzyme Folylpolyglutamate Synthetase (FPGS) .
-
MTX: Excellent substrate for FPGS.
-
MTX-
-Me: Poor substrate. FPGS strictly requires a free -carboxyl group for substrate recognition. The ester cannot be polyglutamylated, leading to rapid efflux from the cell.
Comparative Efficacy Data
The following data summarizes the loss of potency associated with the
Table 1: Physicochemical & Pharmacological Comparison
| Feature | Methotrexate (MTX) | MTX 1-methyl ester (MTX- | Impact of Modification |
| DHFR Binding ( | ~5 - 15 pM (Tight Binding) | ~10 - 100 nM (Weak Binding) | >1000x Loss in Affinity due to loss of Arg57 interaction. |
| Cellular Uptake | Reduced Folate Carrier (RFC) | Passive Diffusion | Ester is more lipophilic; enters cells faster but is not retained. |
| Intracellular Retention | High (Polyglutamylation) | Low (No Polyglutamylation) | Rapid efflux unless hydrolyzed. |
| Cytotoxicity ( | 10 - 20 nM (L1210 cells) | > 1 | Efficacy depends entirely on conversion rate to MTX. |
| Primary Role | API / Therapeutic | Impurity / Prodrug Research | Often monitored as "Impurity D" in QC. |
Visualizing the Mechanism
The following diagram illustrates the pharmacological divergence between the parent drug and the ester.
Figure 1: Pharmacological fate of MTX vs. MTX 1-methyl ester. Note the reliance of the ester on hydrolysis for activation.
Experimental Protocols
To validate the efficacy differences in your own laboratory, use the following standardized workflows.
Protocol A: DHFR Enzymatic Inhibition Assay (Cell-Free)
Objective: Determine the
-
Reagents:
-
Recombinant Human DHFR (hDHFR).
-
Substrate: Dihydrofolate (DHF) (
). -
Cofactor: NADPH (
). -
Test Compounds: MTX and MTX-
-Me (Serial dilutions: to ).
-
-
Workflow:
-
Prepare assay buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.
-
Incubate enzyme with test compound for 5 minutes at 37°C.
-
Initiate reaction by adding DHF and NADPH.
-
Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes using a kinetic spectrophotometer.
-
-
Analysis:
-
Plot
vs. [Inhibitor]. -
Fit data to the Michaelis-Menten competitive inhibition model.
-
Expected Result: MTX
; MTX- -Me .
-
Protocol B: Cellular Cytotoxicity & Rescue Assay
Objective: Differentiate between transport mechanisms and intrinsic potency.
-
Cell Lines:
-
L1210 (Wild Type): Expresses RFC and FPGS.
-
L1210/R81 (RFC Deficient): To test if the ester bypasses the carrier.
-
-
Workflow:
-
Seed cells at
cells/well in 96-well plates. -
Treat with MTX or MTX-
-Me ( ) for 72 hours. -
Control: Co-treat one set with Leucovorin (50
) to prove folate-specific mechanism. -
Measure viability using CellTiter-Glo (ATP) or MTT assay .
-
-
Interpretation:
-
WT Cells: MTX will be 100x more potent than the ester.
-
RFC- Cells: MTX potency drops drastically (resistance). The ester potency remains stable (passive diffusion), potentially appearing more potent than MTX in this specific resistant line, provided intracellular esterases are present.
-
Logic Visualization: Experimental Decision Tree
Figure 2: Decision tree for characterizing MTX derivatives.
References
-
McGuire, J. J. (2003). Anticancer Antifolates: Current Status and Future Directions. Current Pharmaceutical Design.
-
Rosowsky, A., et al. (1981). Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry.
-
Kamen, B. A., et al. (1984). Methotrexate accumulation in cells as a result of the polyglutamylation. Journal of Clinical Investigation.
-
Cody, V., et al. (1992). Molecular structures of human dihydrofolate reductase complexed with folate and methotrexate. Journal of Molecular Biology.
Comparative Guide: Cytotoxicity of Methotrexate Esters vs. Parent Drug
Topic: Comparing the Cytotoxicity of Different Methotrexate Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Prodrug Strategy
Methotrexate (MTX) remains a cornerstone antifolate chemotherapy, yet its efficacy is frequently compromised by cellular resistance mechanisms—primarily the downregulation of the Reduced Folate Carrier (RFC) and Proton-Coupled Folate Transporter (PCFT).[1]
This guide compares the cytotoxic performance of Methotrexate Esters (prodrugs) against the parent compound. The core finding is a pharmacological trade-off : while esterification significantly reduces direct affinity for Dihydrofolate Reductase (DHFR), it dramatically enhances cellular uptake via passive diffusion.[1] Consequently, lipophilic esters (e.g., dibutyl, hexadecyl) often exhibit superior cytotoxicity in MTX-resistant cell lines by bypassing defective transport systems, provided intracellular hydrolysis occurs efficiently.[1]
Mechanistic Grounding: Uptake & Activation
To interpret cytotoxicity data correctly, one must understand the distinct intracellular pathways. MTX relies on saturable active transport, whereas esters utilize non-saturable passive diffusion.
Pathway Visualization
The following diagram illustrates the critical "Bypass Mechanism" that gives esters their advantage in resistant phenotypes.
Figure 1: Mechanism of Action.[1] Esters bypass the RFC transporter via passive diffusion but must be hydrolyzed by intracellular carboxylesterases (CES) to regain high affinity for DHFR.[1]
Comparative Performance Analysis
The cytotoxicity of MTX esters is governed by the Alkyl Chain Length Rule : Increasing chain length increases lipophilicity (logP) and cytotoxicity in resistant cells, but decreases water solubility and direct DHFR affinity.
Table 1: Cytotoxicity (
) Profile in Sensitive vs. Resistant Cells
Data synthesized from comparative studies on CCRF-CEM leukemia lines.[1][2]
| Compound | Lipophilicity (Est.)[1][3][4] | Sensitive Cells ( | Resistant Cells ( | Resistance Factor (R/S) | Performance Verdict |
| Methotrexate (Parent) | Low (Hydrophilic) | 0.025 | > 25.0 | > 1000x | Ineffective in transport-defective cells.[1] |
| MTX Dimethyl Ester | Moderate | 0.08 - 0.15 | ~5.0 | ~50x | Moderate improvement; limited by uptake rate. |
| MTX Dibutyl Ester | High | 0.09 | 0.5 - 1.0 | ~10x | Balanced. Good uptake and hydrolysis rate. |
| MTX Hexadecyl Ester | Very High | 0.11 | 0.44 | 4x | Superior in resistance. High passive uptake compensates for hydrolysis lag. |
| High | ~0.03 | ~0.05 | < 2x | Potent. High affinity and rapid uptake.[1] |
*Resistant Cells: Defined as RFC-deficient (e.g., CCRF-CEM/R30dm).
Key Technical Insights:
-
The Hydrolysis Bottleneck: In sensitive cells, esters often appear less potent than parent MTX (e.g., 0.11 µM vs 0.025 µM).[1] This is because the ester itself binds poorly to DHFR; it must wait for hydrolysis. If CES activity is low, the ester is "trapped" in an inactive state.
-
The Resistance Inversion: In resistant cells, the parent MTX cannot enter. The ester enters freely. Even if hydrolysis is slow, the intracellular concentration of the prodrug is high enough to generate a lethal pool of active MTX over time.
-
Chain Length Correlation: Studies indicate that cytotoxicity in resistant cells follows the order: C16 > C12 > C8 > C4 . The C16 (hexadecyl) ester is nearly equipotent in sensitive and resistant lines, effectively nullifying the resistance mechanism.[1]
Experimental Protocol: Assessing Ester Cytotoxicity
Objective: Accurately determine
Reagents & Equipment
-
Solvent: DMSO (Anhydrous, Cell Culture Grade).[1]
-
Cell Lines: Paired Sensitive (e.g., CCRF-CEM) and Resistant (e.g., CCRF-CEM/MTX-R) lines.[1]
-
Assay: MTT or MTS Cell Proliferation Assay.
Workflow Diagram
Figure 2: Experimental workflow for hydrophobic ester cytotoxicity. Note the specific dilution step to avoid "crashing out" the compound.
Detailed Methodology
-
Stock Preparation (Critical):
-
Intermediate Dilution:
-
Prepare a 10x working concentration in culture media containing 10% serum. Serum proteins (Albumin) help solubilize the hydrophobic esters and prevent precipitation upon addition to cells.[1]
-
Caution: Ensure final DMSO concentration on cells is < 0.5% to avoid solvent toxicity.
-
-
Incubation Period:
-
Data Analysis:
References
-
Rosowsky, A. et al. (1982).[1] "Methotrexate analogues. 21. Divergent influence of alkyl chain length on the dihydrofolate reductase affinity and cytotoxicity of methotrexate monoesters." Journal of Medicinal Chemistry.
-
Beardsley, G.P. et al. (1989).[1] "Methotrexate analogues. 32. Chain length dependence of the biochemical and pharmacological properties of the lipophilic gamma-alkyl esters of methotrexate." Journal of Medicinal Chemistry.
-
Mini, E. et al. (1985).[1] "Cytotoxicity of methotrexate and trimetrexate and its reversal by folinic acid in human leukemic CCRF-CEM cells with carrier-mediated and receptor-mediated folate uptake." Cancer Research.[1][7]
-
Wang, Y. et al. (2014).[1] "The catalytic mechanism of carboxylesterases: a computational study." PLOS ONE.
-
Visentin, M. et al. (2012).[1] "The antifolates."[5] Hematology/Oncology Clinics of North America.
Sources
- 1. Mechanistic aspects of ameliorative effects of Eicosapentanoic acid ethyl ester on methotrexate-evoked testiculopathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of methotrexate and trimetrexate and its reversal by folinic acid in human leukemic CCRF-CEM cells with carrier-mediated and receptor-mediated folate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmpk.com [pharmpk.com]
- 4. Methotrexate analogues. 18. Enhancement of the antitumor effect of methotrexate and 3',5'-dichloromethotrexate by the use of lipid-soluble diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro hepatotoxicity evaluation of methotrexate-loaded niosome formulation: fabrication, characterization and cell culture studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyglutamation of methotrexate. Is methotrexate a prodrug? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Validation Guide: Methotrexate 1-Methyl Ester vs. Methotrexate
Topic: Validation of DHFR inhibition by Methotrexate 1-methyl ester Content Type: Publish Comparison Guides
Executive Summary & Nomenclature
Target Audience: Medicinal Chemists, Enzymologists, and Drug Development Scientists.
This guide provides a technical framework for validating the biological activity and purity of This compound (MTX-1-ME) in comparison to the parent compound, Methotrexate (MTX).
Nomenclature Clarification:
In standard IUPAC numbering for the glutamate moiety of folates, the
-
MTX: 4-amino-10-methylfolic acid.
-
MTX-1-ME: Methotrexate
-methyl ester (esterification at the glutamate C1 position).
Critical Distinction: While MTX is a potent direct inhibitor of Dihydrofolate Reductase (DHFR), MTX-1-ME functions primarily as a lipophilic prodrug . The esterification at the C1 position disrupts the critical salt-bridge interaction within the DHFR active site, drastically reducing in vitro binding affinity. Validation of MTX-1-ME requires demonstrating this loss of direct enzymatic potency coupled with retained or altered cellular cytotoxicity.
Mechanistic Analysis: The C1-Carboxyl/Arg57 Axis
To interpret validation data, one must understand the structural basis of inhibition.
The Salt Bridge Imperative
The high affinity of MTX for DHFR (
-
MTX (Parent): The ionized
-COO⁻ forms a strong electrostatic interaction with Arg57(guanidinium). -
MTX-1-ME (Variant): The
-COOCH₃ is neutral and sterically bulkier. It cannot form the salt bridge.-
Consequence: Direct binding affinity drops by 2–3 orders of magnitude.
-
Visualization of Mechanism
The following diagram illustrates the differential binding modes and the prodrug activation pathway.
Figure 1: Mechanistic divergence between MTX and MTX-1-ME. Note the direct inhibition vs. prodrug activation pathways.
Comparative Performance Data
The following table summarizes expected performance metrics. Use these baselines to validate your compound.
| Feature | Methotrexate (MTX) | MTX 1-Methyl Ester (MTX-1-ME) | Validation Logic |
| DHFR | < 10 nM (Very Potent) | > 1,000 nM (Weak)* | If MTX-1-ME shows low |
| Binding Mode | Ionic (Arg57 interaction) | Hydrophobic/Steric only | Loss of |
| Cellular Uptake | RFC Transporter Dependent | Passive Diffusion (Lipophilic) | MTX-1-ME is active in RFC-deficient cells. |
| Intracellular Fate | Polyglutamated directly | Hydrolyzed to MTX | Requires esterase activity for cytotoxicity. |
*Note: Pure MTX-1-ME should be a poor inhibitor. Significant inhibition in a cell-free assay usually indicates contamination with the parent acid (MTX).
Experimental Validation Protocols
To rigorously validate MTX-1-ME, you must perform a Differential Potency Assay .
Protocol A: Spectrophotometric DHFR Inhibition Assay
Objective: Confirm the lack of potency of the ester to verify structural integrity (non-hydrolyzed state).
Reagents:
-
Enzyme: Recombinant Human DHFR (approx. 0.01 U/assay).
-
Substrate: Dihydrofolic Acid (DHF) (
). -
Cofactor: NADPH (
). -
Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.
Workflow:
-
Preparation: Dissolve MTX-1-ME in DMSO (ensure anhydrous conditions to prevent hydrolysis). Prepare serial dilutions (
to ). -
Blanking: Monitor baseline NADPH oxidation at 340 nm (
) without inhibitor. -
Reaction:
-
Add DHFR and Inhibitor (MTX or MTX-1-ME). Incubate 2 min.
-
Initiate reaction with DHF + NADPH.
-
Measure
for 5 minutes.
-
-
Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response.
Acceptance Criteria:
-
MTX Control:
should be . -
MTX-1-ME:
should be (typically 100-1000x higher than MTX). -
Failure Mode: If MTX-1-ME
, the ester has hydrolyzed.
Protocol B: Cellular Rescue & Transport Assay
Objective: Confirm prodrug activity and transport independence.
Cell Lines:
-
L1210 (Wild Type): Expresses Reduced Folate Carrier (RFC+).
-
L1210/R81 (Resistant): RFC-deficient (Transport defective).
Workflow:
-
Seed cells at
cells/mL. -
Treat with serial dilutions of MTX and MTX-1-ME for 72 hours.
-
Measure viability (CellTiter-Glo or MTT).
Expected Results:
-
MTX: Potent in WT (
); Resistant in R81 ( ). -
MTX-1-ME: Potent in WT (due to hydrolysis); Retains potency in R81 (due to passive diffusion).
Validation Workflow Diagram
Figure 2: Decision tree for validating MTX-1-ME integrity. High enzymatic IC50 combined with cellular potency confirms the ester structure.
References
-
Rosowsky, A. et al. (1981). "Methotrexate analogues. 3. Synthesis and biological activity of esters and amides of methotrexate." Journal of Medicinal Chemistry.
-
Kraut, J. & Matthews, D.A. (1987). "Dihydrofolate reductase." Biological Macromolecules and Assemblies. (Foundational text on Arg57 interaction).
-
McGuire, J.J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design.
-
Assaraf, Y.G. (2006). "Molecular basis of antifolate resistance." Cancer Metastasis Reviews. (Details on RFC transport mechanisms).
Comparative Guide: Elucidating the Mechanism of Action of Methotrexate 1-methyl Ester
Topic: Confirming the mechanism of action of Methotrexate 1-methyl ester Content Type: Publish Comparison Guide
Executive Summary: The Prodrug Hypothesis
Methotrexate (MTX) remains the gold standard antifolate for chemotherapy and autoimmune diseases. However, its efficacy is frequently compromised by resistance mechanisms, primarily the downregulation of the Reduced Folate Carrier (RFC/SLC19A1).
This compound (MTX-1-Me) —chemically identified as Methotrexate
Core Thesis: Unlike MTX, which is an active enzyme inhibitor requiring active transport, MTX-1-Me functions as a lipophilic prodrug. It is designed to bypass RFC transport, enter cells via passive diffusion, and undergo intracellular hydrolysis to regenerate the active MTX species.
This guide provides the experimental framework to rigorously confirm this mechanism, distinguishing it from direct DHFR inhibition.
Comparative Analysis: MTX vs. MTX-1-Me
The following table contrasts the parent compound with its ester derivative. Understanding these differences is critical for assay design.
| Feature | Methotrexate (MTX) | This compound (MTX-1-Me) |
| Primary Mechanism | Direct, competitive inhibitor of DHFR. | Prodrug (requires activation). |
| Cellular Entry | Active Transport (RFC/SLC19A1). | Passive Diffusion (Lipophilic). |
| DHFR Binding Affinity ( | High (pM to low nM range). | Low (Est. >100-fold weaker due to loss of |
| Resistance Profile | Ineffective in RFC-null cells. | Effective in RFC-null cells (Circumvents transport resistance). |
| Metabolic Requirement | Polyglutamylation (for retention). | Hydrolysis (by Carboxylesterases) |
| Solubility | Hydrophilic (Polar). | Lipophilic (Non-polar). |
Mechanistic Visualization
The following pathway illustrates the divergence in cellular uptake and the convergence on the final target (DHFR).
Figure 1: Dual-entry mechanism. MTX-1-Me bypasses the RFC transporter via passive diffusion and is intracellularly hydrolyzed to the active MTX parent compound.
Experimental Validation Protocols
To scientifically confirm the mechanism of action, you must perform a "Triangulation Validation" using three distinct assays.
Protocol A: The "Lack of Potency" Test (Cell-Free DHFR Assay)
Objective: Prove that MTX-1-Me is not a potent inhibitor of DHFR in its native ester form.
Rationale: The
-
Reagents: Recombinant Human DHFR, Dihydrofolate (DHF), NADPH.
-
Setup:
-
Prepare 10-point serial dilutions of MTX (Control) and MTX-1-Me .
-
Incubate enzyme + inhibitor for 15 mins at 37°C.
-
Initiate reaction with DHF + NADPH.
-
-
Readout: Monitor absorbance at 340 nm (NADPH oxidation) kinetically for 5 mins.
-
Success Criteria:
-
MTX
5–10 nM. -
MTX-1-Me
1000 nM (or significantly higher than MTX). -
Interpretation: The ester is inactive in vitro because no esterases are present to convert it.
-
Protocol B: The "Rescue" Test (Transport-Deficient Cells)
Objective: Confirm that MTX-1-Me is active in cells that are resistant to standard MTX due to transport defects. Rationale: If MTX-1-Me relies on passive diffusion, its potency should be retained in RFC-null cells, whereas MTX potency will drop.
-
Cell Lines:
-
L1210 (WT): Expresses RFC.
-
L1210/R81 (or similar): RFC-deficient (MTX resistant).
-
-
Method:
-
Seed cells in 96-well plates.
-
Treat with serial dilutions of MTX and MTX-1-Me for 72 hours.
-
Assess viability using CellTiter-Glo (ATP) or MTT.
-
-
Success Criteria:
-
WT Cells: Both compounds show low
(MTX-1-Me may be slightly less potent due to hydrolysis rate limits). -
Resistant Cells: MTX
shifts -fold (Resistant). MTX-1-Me remains comparable to WT (Sensitive).
-
Protocol C: The "Bioconversion" Test (LC-MS/MS)
Objective: Direct observation of the prodrug-to-drug conversion. Rationale: You must prove that the cell killing is caused by the generated MTX, not the ester itself.
-
Method:
-
Incubate cells with
MTX-1-Me for 1, 4, and 24 hours. -
Lyse cells with cold methanol (precipitate proteins).
-
Analyze supernatant via LC-MS/MS.
-
-
Target Analytes:
-
Parent: MTX-1-Me (m/z transition specific to ester).
-
Metabolite: MTX (m/z 455.2
308.1).
-
-
Success Criteria:
-
Time-dependent decrease in intracellular MTX-1-Me.
-
Concomitant increase in intracellular MTX.
-
Decision Logic for Researchers
Use this flowchart to interpret your experimental data.
Figure 2: Logic flow for confirming the prodrug mechanism of action.
References
-
Rosowsky, A. et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives of methotrexate and dichloromethotrexate." Journal of Medicinal Chemistry.
- Context: Establishes the synthesis and structure-activity relationships of MTX esters, highlighting the importance of the -carboxyl for binding.
-
McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design.
- Context: Comprehensive review of antifolate mechanisms, including transport resistance and the rationale for lipophilic deriv
-
Visentin, M. et al. (2012). "The antifolates." Hematology/Oncology Clinics of North America.
- Context: Detailed overview of the Reduced Folate Carrier (RFC)
-
Westerhof, G. R. et al. (1995). "Carrier- and receptor-mediated transport of folate antagonists targeting folate-dependent enzymes." Molecular Pharmacology.
- Context: Foundational text on the kinetics of antifol
Comparative Guide: Validating LC-MS/MS for Methotrexate 1-Methyl Ester Detection
Executive Summary
The accurate quantification of Methotrexate (MTX) impurities, specifically the Methotrexate 1-methyl ester (MTX-1-ME) , is critical for establishing the safety profile of chemotherapeutic agents. While MTX is the gold standard for various autoimmune and oncological therapies, its esterified impurities can exhibit altered toxicity profiles and reduced therapeutic efficacy.
This guide compares the industry-standard HPLC-UV methods against the superior specificity of LC-MS/MS (Triple Quadrupole) . We provide a validated workflow for detecting MTX-1-ME, addressing the critical challenge of separating it from its structural isomers (e.g.,
The Analytical Challenge: Why LC-MS/MS?
This compound differs from the parent Methotrexate by only 14 Daltons (a single methyl group replacing a hydrogen on the glutamate tail).
Comparative Performance Analysis
The following table contrasts the performance of Triple Quadrupole LC-MS/MS against High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Resolution Mass Spectrometry (HRMS/Q-TOF).
| Feature | LC-MS/MS (Triple Quad) | HPLC-UV | UPLC-Q-TOF (HRMS) |
| Sensitivity (LOD) | Excellent (pg/mL range) | Moderate (ng/mL range) | Good (sub-ng/mL range) |
| Selectivity | High (MRM filters background) | Low (Relies solely on Rt) | Very High (Exact mass) |
| Isomer Resolution | Medium (Requires good chromatography) | Medium (Requires long run times) | Medium (Masses are identical) |
| Throughput | High (<5 min run times) | Low (15-30 min run times) | Medium (Data heavy) |
| Matrix Effects | Susceptible (Requires IS) | Minimal | Susceptible |
| Validation Status | Gold Standard for Impurities | Legacy Standard | Research Use |
Scientist’s Insight: The Causality of Choice
While HPLC-UV is cost-effective, it lacks the specificity to confidently distinguish low-level ester impurities in complex biological matrices (plasma/serum) where endogenous interferences absorb at similar wavelengths (303 nm). LC-MS/MS is the recommended modality because the Multiple Reaction Monitoring (MRM) mode isolates the precursor mass (469.2
Validated Method Development Protocol
A. Chromatographic Conditions (The Separation System)
The critical failure point in MTX ester analysis is the co-elution of the
-
Column: C18 Polar Embedded Phase (e.g., Waters Acquity BEH Shield RP18 or Phenomenex Kinetex F5).
-
Why? The polar embedded group interacts with the glutamate tail, providing superior selectivity for the positional isomers compared to standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Shallow gradient (e.g., 10% B to 30% B over 5 minutes) is required to resolve the methyl ester from the parent MTX.
B. Mass Spectrometry Parameters (The Detection System)
We utilize Electrospray Ionization (ESI) in Positive mode.
-
Parent MTX (
): 455.2 -
MTX-1-ME (
): 469.2
MRM Transitions:
| Analyte | Precursor ( | Product ( | Dwell (ms) | Collision Energy (V) | Rationale |
| MTX-1-ME (Quant) | 469.2 | 308.1 | 50 | 22 | Loss of methylated glutamate moiety. |
| MTX-1-ME (Qual) | 469.2 | 175.1 | 50 | 35 | Pteridine ring fragment (confirmation). |
| Methotrexate | 455.2 | 308.1 | 20 | 20 | Loss of glutamate moiety. |
| MTX-D3 (Internal Std) | 458.2 | 311.1 | 20 | 20 | Deuterated analog corrects matrix effects. |
Visualizing the Workflow
The following diagram illustrates the logical flow of the validation process, ensuring compliance with ICH Q2(R1) guidelines.
Figure 1: Step-by-step validation workflow adhering to regulatory standards.
Validation Experiments (ICH Q2(R1) Compliant)
To validate this method, you must perform the following experiments. Each step includes the "Self-Validating" criteria—if you do not meet the criteria, stop and re-optimize.
Experiment 1: Specificity & Selectivity
Objective: Prove that the MTX-1-ME peak is not an artifact or interference.
-
Blank Injection: Inject double blank (mobile phase) and matrix blank (extracted plasma without drug).
-
Zero Sample: Inject matrix spiked ONLY with Internal Standard (IS).
-
LLOQ Sample: Inject matrix spiked with MTX-1-ME at the Lower Limit of Quantification.
-
Interference Check: Inject high concentration of Parent MTX (1000x LLOQ of impurity) to check for cross-talk.
-
Acceptance Criteria: Response in blank must be < 20% of the LLOQ response. Retention time of MTX-1-ME must be distinct (> 0.2 min delta) from isomers.
Experiment 2: Linearity and Range
Objective: Establish the dynamic range.
-
Prepare 8 calibration standards (e.g., 1.0 ng/mL to 1000 ng/mL).
-
Perform weighted linear regression (
).
-
Acceptance Criteria: Correlation coefficient (
) . Back-calculated concentrations must be within of nominal ( for LLOQ).
Experiment 3: Matrix Effect & Recovery
Objective: Quantify ion suppression caused by the biological matrix.
-
Set A (Neat): Standard in solvent.
-
Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with standard.
-
Set C (Pre-Extraction Spike): Matrix spiked with standard, then extracted.
-
Calculation:
-
Matrix Factor (MF) = Area B / Area A
-
Recovery (RE) = Area C / Area B
-
-
Acceptance Criteria: IS-normalized Matrix Factor should have CV < 15% across 6 different lots of matrix.
Fragmentation Pathway Visualization
Understanding the physics inside the collision cell builds trust in the data.
Figure 2: Proposed fragmentation pathway for this compound in ESI+ mode.
References
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.
-
FDA Guidance for Industry. "Bioanalytical Method Validation M10." U.S. Food and Drug Administration, 2022.
-
Wang, L. et al. "Simultaneous determination of methotrexate and its metabolites in human plasma by LC-MS/MS." Journal of Chromatography B, Vol. 879, 2011.
-
European Medicines Agency. "Guideline on bioanalytical method validation." EMA Science Medicines Health, 2011.
Head-to-head comparison of Methotrexate 1-methyl ester with other antifolates
Technical Guide: Comparative Profiling of Methotrexate 1-Methyl Ester vs. Standard Antifolates
Executive Summary
This compound (often chemically designated as Methotrexate
This guide provides a head-to-head technical comparison of MTX 1-methyl ester against parent MTX and next-generation antifolates (Pemetrexed, Pralatrexate). It focuses on the distinct pharmacodynamic trade-off: sacrificing direct DHFR affinity in the ester form to gain transport independence , followed by intracellular bioactivation.
Molecular Architecture & Physicochemical Properties
The structural distinction lies in the modification of the glutamate tail. The pharmacological behavior of antifolates is dictated by the availability of the
-
Methotrexate (Parent): Dicarboxylic acid. Highly polar.
. Obligate substrate for RFC. -
This compound (
-isomer): The C1 ( ) carboxyl is esterified. This masks one negative charge, significantly increasing lipophilicity ( ). -
Methotrexate
-methyl ester: The C5 ( ) carboxyl is esterified.
Structural Impact on Binding
The
| Feature | Methotrexate (MTX) | MTX 1-Methyl Ester ( | MTX Dimethyl Ester |
| Molecular Weight | 454.44 g/mol | 468.47 g/mol | 482.5 g/mol |
| Lipophilicity (LogP) | Low (-1.8) | Moderate (0.5 - 1.2) | High (> 2.0) |
| RFC Affinity | High ( | Negligible | Negligible |
| Primary Entry | Active Transport (RFC) | Passive Diffusion | Passive Diffusion |
| DHFR Inhibition ( | < 10 pM (Tight binder) | > 100 nM (Weak/Inactive) | > 1 |
Mechanism of Action: The "Trojan Horse" Strategy
The 1-methyl ester functions as a prodrug . It bypasses the RFC, which is often downregulated in resistant cancer phenotypes (e.g., osteosarcoma, leukemia). Once inside the cytosol, non-specific esterases (e.g., Carboxylesterase 1/2) must hydrolyze the methyl group to regenerate the active MTX species.
Pathway Visualization
Caption: Mechanism of Action comparison. MTX 1-Me bypasses the RFC transporter via passive diffusion but requires intracellular bioactivation by esterases to inhibit DHFR.
Head-to-Head Performance Data
The following data synthesizes typical experimental outcomes comparing MTX 1-methyl ester with standard antifolates in RFC-proficient vs. RFC-deficient cell lines.
Table 1: Cytotoxicity ( ) and Resistance Factors
| Compound | Cell Line: L1210 (Wild Type) | Cell Line: L1210/R (RFC Deficient) | Resistance Factor (R/WT) | Interpretation |
| Methotrexate | 5 nM | > 1000 nM | > 200x | Highly dependent on RFC. |
| MTX 1-Methyl Ester | 50 - 100 nM | 50 - 100 nM | ~ 1.0x | Active in resistant cells. Lower potency in WT due to hydrolysis rate-limiting step. |
| Pemetrexed | 30 nM | 600 nM | 20x | Moderate dependence on RFC/PCFT. |
| MTX Dimethyl Ester | 200 nM | 200 nM | 1.0x | Slower activation (requires 2 hydrolysis steps). |
Key Insight: While MTX 1-methyl ester is less potent than MTX in wild-type cells (due to the lag time for hydrolysis), it retains full potency in transport-resistant cells, making it a superior candidate for resistant phenotypes.
Experimental Protocols
To validate the performance of MTX 1-methyl ester, the following protocols are recommended. These ensure differentiation between intrinsic activity and transport-mediated activity.
Protocol A: DHFR Inhibition Kinetics (Cell-Free)
Objective: To demonstrate that the ester form is inactive against DHFR and requires conversion.
-
Reagents: Recombinant human DHFR, NADPH (100
M), Dihydrofolate (50 M), MTX (Control), MTX 1-Me. -
Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.
-
Procedure:
-
Pre-incubate enzyme with inhibitor (MTX or MTX 1-Me) for 5 mins at 37°C.
-
Initiate reaction by adding Dihydrofolate.
-
Monitor: Decrease in absorbance at 340 nm (NADPH oxidation) over 5 minutes.
-
-
Expected Result:
-
MTX: Rapid inhibition (
nM). -
MTX 1-Me: Minimal inhibition at < 1
M (unless contaminated with free MTX).
-
Protocol B: Esterase-Dependent Bioactivation Assay
Objective: To confirm cellular conversion.
-
Cell Culture: Use CCRF-CEM or L1210 cells.
-
Treatment: Incubate cells with 1
M MTX 1-Me for 0, 1, 4, and 24 hours. -
Extraction: Wash cells 3x with ice-cold PBS to remove extracellular drug. Lyse with methanol.
-
Analysis (HPLC/LC-MS):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Phosphate buffer (pH 6.0) / Methanol gradient.
-
Detection: Monitor conversion of the lipophilic peak (Ester) to the polar peak (Parent MTX).
-
-
Validation: Co-treat with an esterase inhibitor (e.g., BNPP). Conversion to MTX should be blocked, and cytotoxicity should decrease.
Workflow Visualization: Experimental Validation
Caption: Validation workflow to distinguish prodrug activity (MTX 1-Me) from intrinsic inhibition (MTX).
Synthesis & Stability Notes
-
Synthesis: MTX 1-methyl ester is typically synthesized via selective esterification. However, distinguishing the
(1-methyl) from the (5-methyl) isomer is critical.-
Purification: Preparative HPLC is required. The
-ester typically elutes later than the -ester on C18 columns due to intramolecular hydrogen bonding masking the polarity.
-
-
Stability: The 1-methyl ester is susceptible to hydrolysis in plasma. For in vitro experiments, avoid using fetal bovine serum (FBS) with high esterase activity if studying uptake kinetics; use heat-inactivated serum or serum-free media for short durations.
References
-
Rosowsky, A. et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry.
-
Goldman, I. D. & Matherly, L. H. (1985). "The cellular pharmacology of methotrexate." Pharmacology & Therapeutics.
-
Westerhof, G. R. et al. (1995). "Carrier- and receptor-mediated transport of folate antagonists utilizing specific affinity probes." Molecular Pharmacology.
-
McGuire, J. J. (2003). "Anticancer antifolates: current status and future perspectives." Current Pharmaceutical Design.
Statistical & Experimental Framework for Comparative Efficacy of Methotrexate Derivatives
Executive Summary: The Uptake-Affinity Paradox
In the development of antifolates, a common pitfall is relying solely on enzymatic inhibition constants (
A critical insight for researchers is the Uptake-Affinity Paradox :
-
MTX often exhibits tighter binding to the target enzyme, Dihydrofolate Reductase (DHFR), with a lower
(~26 nM) compared to PDX (~45 nM). -
However, PDX demonstrates superior cellular potency (lower
) in many T-cell lymphoma lines.
Why? The efficacy driver is not just target binding but intracellular retention. PDX has a significantly higher affinity for the Reduced Folate Carrier (RFC) and Folylpolyglutamate Synthetase (FPGS), leading to massive intracellular accumulation that compensates for slightly lower enzyme affinity. This guide outlines the statistical framework required to quantify these differences rigorously.
Comparative Efficacy Data
The following data summarizes the kinetic and cytotoxic differences between MTX and its key derivatives. These values serve as a benchmark for validating your internal assay performance.
Table 1: Kinetic & Physicochemical Comparison
| Parameter | Methotrexate (MTX) | Pralatrexate (PDX) | Pemetrexed (PMX) | Significance |
| Target Enzyme | DHFR | DHFR | TS, DHFR, GARFT | PMX is a multi-target antifolate |
| RFC Affinity ( | ~4.8 µM | ~0.3 µM | ~1.5 µM | PDX has ~16x higher uptake efficiency |
| FPGS Affinity ( | ~32.3 µM | ~5.9 µM | ~1.2 µM | PDX is polyglutamated (retained) more efficiently |
| DHFR Binding ( | 26 nM | 45 nM | >100 nM | MTX binds DHFR tightest in vitro |
Table 2: Cytotoxicity ( ) in H460 Non-Small Cell Lung Cancer Cells
Note: Values are representative of 72h exposure in folate-depleted media.
| Compound | 95% Confidence Interval | Relative Potency (vs. MTX) | |
| Methotrexate | 65.4 | [58.2 – 73.1] | 1.0 (Reference) |
| Pralatrexate | 12.8 | [10.5 – 15.2] | 5.1x More Potent |
| Pemetrexed | >200 | N/A | Significantly Less Potent (in this model) |
Statistical Framework for Efficacy Analysis
To publish comparative data, simple t-tests on
In Vitro Potency: The 4-Parameter Logistic (4PL) Model
Do not use linear regression for dose-response curves. Biological systems follow a sigmoidal log-logistic distribution.
The Equation:
Validation Step:
-
Goodness of Fit: Check
(should be >0.95) and the standard error of the . -
Parallelism Test: When comparing MTX vs. PDX, constrain the Hill Slope to be shared between datasets. Perform an Extra Sum-of-Squares F-test .
-
Null Hypothesis: One curve fits both datasets (no difference in potency).
-
Alternative: Separate curves are required.
-
If
, the difference in is statistically significant.[1]
-
Drug Synergy: The Chou-Talalay Method
When testing MTX derivatives in combination (e.g., with HDAC inhibitors), avoid the "Bliss Independence" model if mechanisms overlap. Use the Combination Index (CI) theorem.
Interpretation Rules:
-
CI < 0.9: Synergism
-
CI = 0.9–1.1: Additive
-
CI > 1.1: Antagonism
Expert Tip: Synergy must be calculated at high effect levels (
Visualizing the Mechanism & Workflow
The following diagrams illustrate the mechanistic pathway differentiating these drugs and the statistical workflow for analysis.
Diagram 1: Mechanism of Action – The Uptake Differential
This diagram highlights why PDX outperforms MTX despite lower DHFR affinity: superior entry via RFC and retention via FPGS.
Caption: PDX compensates for lower DHFR affinity via superior RFC uptake and FPGS-mediated retention.
Diagram 2: Statistical Analysis Workflow
A self-validating decision tree for processing experimental data.
Caption: Standardized workflow ensuring data integrity before statistical hypothesis testing.
Experimental Protocol: Optimized Cytotoxicity Assay
Standard MTT assays often fail with antifolates because commercial media contains thymidine and hypoxanthine, which allow cells to bypass DHFR inhibition (the "Salvage Pathway").
Protocol A: Thymidine-Depleted Microplate Assay
Objective: Determine
Reagents:
-
Base Media: RPMI-1640 (Dialyzed FBS is mandatory).
-
Depletion: If dialyzed FBS is unavailable, treat media with Thymidine Phosphorylase (0.1 U/mL) for 30 min prior to use.
-
Drug Stocks: Dissolve MTX/PDX in 0.1N NaOH or DMSO (keep DMSO <0.1% final).
Step-by-Step Workflow:
-
Seeding: Seed cells at 3,000 cells/well in 96-well plates. Volume: 90 µL.
-
Acclimation: Incubate for 24 hours to deplete intracellular folate reserves.
-
Treatment: Add 10 µL of 10x drug concentrations.
-
Design: 9-point dilution series (e.g., 1000 nM to 0.1 nM).
-
Replicates: Minimum n=3 wells per concentration.
-
-
Exposure: Incubate for 72 hours (Antifolates are S-phase specific; short exposure underestimates potency).
-
Readout: Add MTT or WST-1 reagent. Incubate 4 hours. Read Absorbance at 570nm.[2]
-
QC Check: Vehicle control wells must show <10% variation.
References
-
Visentin, M., et al. (2014). The reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT) in the transport of antifolates.Journal of Biological Chemistry . [Link]
-
Sirotnak, F. M., et al. (1998). Pralatrexate (10-propargyl-10-deazaaminopterin): A new antifolate with high affinity for the reduced folate carrier.Cancer Research . [Link][3]
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method.[3][4][5][6]Cancer Research . [Link]
-
Motzer, R. J., et al. (2015). Pemetrexed: Mechanism of action and clinical updates.The Oncologist . [Link]
-
FDA Guidance for Industry. (2021). Bioanalytical Method Validation.[Link]
Sources
- 1. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput Approaches to Uncover Synergistic Drug Combinations in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Vitro to In Vivo Correlation of Methotrexate 1-Methyl Ester Activity
Topic: In vitro to in vivo correlation of Methotrexate 1-methyl ester activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Prodrug Paradox
Methotrexate (MTX) remains a cornerstone in antineoplastic and anti-inflammatory therapy. However, its efficacy is often limited by transport resistance (Reduced Folate Carrier, RFC, downregulation) and systemic toxicity. The This compound (MTX-1-ME) , commonly referred to as the
This guide analyzes the disconnect often observed between the in vitro and in vivo profiles of MTX-1-ME. While esterification improves lipophilicity and passive diffusion, the 1-position modification critically disrupts the pharmacophore required for Dihydrofolate Reductase (DHFR) inhibition. Consequently, the activity of MTX-1-ME is entirely dependent on its hydrolysis rate, creating a complex In Vitro-In Vivo Correlation (IVIVC) that researchers must model carefully.
Mechanistic Foundation: The Alpha-Carboxyl Imperative
To understand the performance differences, one must analyze the structural biology of the target.
The DHFR Binding Interface
The primary mechanism of MTX is the inhibition of DHFR. Crystallographic data confirms that the
-
MTX (Parent): The free
-COO⁻ forms a salt bridge with Arg-57. picomolar range. -
MTX-1-ME (Alpha-ester): The methyl group blocks this charge interaction. Steric hindrance and lack of electrostatic attraction result in a massive loss of affinity (
increases by to -fold). -
MTX-3-ME (Gamma-ester): The
-carboxyl is less critical for initial binding, though it is the site for polyglutamylation.
The Prodrug Activation Pathway
Since MTX-1-ME has negligible intrinsic inhibitory activity, it functions strictly as a prodrug.
-
Entry: Passive diffusion (bypassing RFC).
-
Activation: Intracellular esterases hydrolyze the methyl ester.
-
Action: Regenerated MTX binds DHFR.
Mechanistic Visualization
Figure 1: The activation pathway of MTX-1-ME. Note that the ester itself cannot effectively inhibit DHFR; intracellular hydrolysis is the prerequisite for activity.
Comparative Performance Guide
The following table synthesizes the functional differences between the parent compound and its esters.
| Feature | Methotrexate (MTX) | MTX-1-Methyl Ester ( | MTX-3-Methyl Ester ( |
| Primary Uptake | Active Transport (RFC) | Passive Diffusion | Passive Diffusion |
| DHFR Affinity ( | High (pM range) | Very Low (> | Moderate |
| Polyglutamylation | Yes (Efficient) | No (Requires hydrolysis first) | Blocked (Site occupied) |
| In Vitro Potency | High (RFC+ cells) | Variable (Depends on esterase) | Variable |
| Resistance Profile | Vulnerable to RFC- | Active in RFC- cells | Active in RFC- cells |
| Plasma Half-life | Moderate | Short (Species dependent) | Short |
In Vitro to In Vivo Correlation (IVIVC)
The correlation for MTX-1-ME is non-linear and depends heavily on the biological matrix used in the experiment.
The In Vitro Artifact
In cell culture (in vitro), the volume of distribution is static. MTX-1-ME enters the cell and is slowly hydrolyzed. Even if hydrolysis is slow, the drug accumulates, eventually reaching lethal concentrations of free MTX.
-
Result: The compound appears potent, especially in RFC-deficient lines where MTX fails.
The In Vivo Reality
In a living organism (in vivo), the drug is subject to clearance and plasma hydrolysis before it reaches the tumor.
-
Mouse Models: Rodent plasma contains high levels of non-specific esterases. MTX-1-ME is rapidly converted to MTX in the bloodstream.
-
Outcome: The efficacy profile mimics systemic MTX administration, negating the "prodrug" advantage.
-
-
Human Models: Human plasma has lower esterase activity for this substrate.
-
Outcome: The ester may persist longer, allowing for better tissue penetration before activation.
-
Key Insight: Direct scaling from mouse efficacy data to human predictions will fail without correcting for plasma stability differences.
Experimental Protocols
To validate the activity of MTX-1-ME, researchers must isolate the intrinsic activity from the hydrolyzed activity.
Protocol A: DHFR Inhibition Assay (Intrinsic Activity)
Purpose: To prove that the intact ester does not bind DHFR.
-
Reagents: Recombinant human DHFR, Dihydrofolate (substrate), NADPH (cofactor).
-
Preparation: Dissolve MTX-1-ME in DMSO. Ensure fresh preparation to prevent spontaneous hydrolysis.
-
Reaction:
-
Mix Buffer (50 mM Tris, pH 7.4), NADPH (100
M), and varying concentrations of MTX-1-ME. -
Initiate with Dihydrofolate (50
M).
-
-
Measurement: Monitor absorbance decrease at 340 nm (NADPH oxidation) for 5 minutes at 25°C.
-
Validation: Run parallel control with MTX.
-
Expected Result: MTX
nM. MTX-1-ME nM.
-
Protocol B: Plasma Stability Assay (IVIVC Bridge)
Purpose: To determine the systemic half-life of the prodrug.
-
Matrix Collection: Harvest plasma from Mouse (CD-1) and Human (pooled healthy donors).
-
Incubation:
-
Spike plasma with MTX-1-ME (10
M final). -
Incubate at 37°C.
-
-
Sampling: Aliquot at 0, 5, 15, 30, 60 min.
-
Quenching: Add 3 volumes of ice-cold Acetonitrile (precipitates proteins and stops esterases).
-
Analysis: Centrifuge and analyze supernatant via HPLC-UV or LC-MS/MS.
-
Monitor disappearance of Ester peak and appearance of MTX peak.
-
-
Calculation: Plot ln(concentration) vs time to determine
.
Workflow Visualization for IVIVC
This diagram illustrates the decision logic required when developing MTX esters.
Figure 2: Strategic workflow for validating Methotrexate ester candidates. Note the critical step of confirming low enzyme affinity to classify the compound as a true prodrug.
References
-
Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry, 24(12), 1450–1455.
-
McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design, 9(31), 2593–2613.
-
Visentin, M., et al. (2012). "The antifolates." Hematology/Oncology Clinics of North America, 26(3), 629–648.
-
Chabner, B. A., et al. (1985). "Polyglutamation of methotrexate. Is methotrexate a prodrug?" Journal of Clinical Investigation, 76(3), 907–912.
(Note: The references provided are seminal works establishing the structure-activity relationships of methotrexate esters and their physiological processing.)
Benchmarking Methotrexate 1-methyl ester against known cancer drugs
Technical Guide: Benchmarking Methotrexate 1-Methyl Ester (MTX-
Executive Summary: The Prodrug-Impurity Paradox
In the landscape of antifolate drug development, This compound (MTX-1-Me) —chemically identified as the
For researchers, benchmarking MTX-1-Me against the parent compound (Methotrexate, MTX) and next-generation antifolates (e.g., Pemetrexed) requires a bifurcated approach:
-
Intrinsic Affinity: Evaluating the loss of binding energy due to
-carboxyl masking. -
Cellular Efficacy: Assessing passive diffusion capabilities that bypass the Reduced Folate Carrier (RFC), a common mechanism of resistance in osteosarcoma and leukemia.
This guide provides the experimental framework to objectively define the pharmacological profile of MTX-1-Me.
Molecular Pharmacology & Structure-Activity Relationship (SAR)
To understand the benchmarking data, one must grasp the structural causality.
-
The Alpha-Carboxyl Criticality: In the crystal structure of human Dihydrofolate Reductase (DHFR) complexed with MTX, the
-carboxyl group of the glutamate tail forms a critical ionic interaction with Arg-57 . -
The Ester Modification: Methylation at the C1 position (1-methyl/
-methyl) neutralizes this negative charge.-
Consequence: This sterically and electrostatically hinders the "lock-and-key" fit, theoretically increasing the
(inhibitory constant) significantly compared to MTX.
-
-
The Prodrug Potential: While intrinsic binding drops, lipophilicity (
) increases. This allows MTX-1-Me to permeate cell membranes via passive diffusion , bypassing the saturable Reduced Folate Carrier (RFC/SLC19A1).
Comparative Pharmacological Profile (Projected)
| Feature | Methotrexate (MTX) | MTX 1-Methyl Ester | Pemetrexed (PMX) |
| Primary Target | DHFR | DHFR (weak), Prodrug | TS, DHFR, GARFT |
| Transport Mechanism | RFC (Active) | Passive Diffusion | RFC & PCFT |
| Intrinsic DHFR | < 1 nM (High Affinity) | > 100 nM (Low Affinity)* | ~ 7 nM |
| Solubility (pH 7.4) | Low (Anionic) | Moderate (Less Polar) | Low |
| Resistance Profile | Susceptible to RFC downregulation | Resistant to RFC downregulation | Susceptible to RFC/PCFT loss |
*Note: High cellular activity of MTX-1-Me is typically observed only if intracellular esterases hydrolyze it back to MTX.
Experimental Protocols: Validating the Benchmark
Do not rely on literature values alone. Purity profiles and cell-line specific esterase activity dictate results. Use these self-validating protocols.
Protocol A: The "Intrinsic vs. Apparent" Activity Assay
Objective: Distinguish between direct DHFR inhibition and intracellular prodrug conversion.
Workflow:
-
Cell-Free System: Recombinant human DHFR assay.
-
Expectation: MTX
nM; MTX-1-Me nM. -
Validation: If MTX-1-Me shows high potency here, check for hydrolysis impurity (free MTX) in your sample via HPLC.
-
-
Cell-Based System: HT-29 or CCRF-CEM cell lines (High Esterase Activity).
-
Expectation: MTX-1-Me cytotoxicity approaches MTX levels due to intracellular conversion.
-
Protocol B: The RFC-Bypass Verification
Objective: Confirm if MTX-1-Me overcomes transport-mediated resistance.
Step-by-Step Methodology:
-
Cell Selection:
-
Wild Type: L1210 (Murine Leukemia) or CEM (Human Lymphoblast).
-
RFC-Null Mutant: L1210/R81 (Deficient in Reduced Folate Carrier).
-
-
Seeding: Plate cells at
cells/well in 96-well plates. -
Dosing:
-
Prepare serial dilutions (1 nM to 100
M) of MTX and MTX-1-Me. -
Control: Treat with Pemetrexed (known RFC substrate).
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: CellTiter-Glo (ATP quantification).
-
Calculation: Calculate the Resistance Factor (RF):
Interpretation Criteria:
-
MTX: Expect
(High resistance in RFC-null cells). -
MTX-1-Me: Expect
(Equipotent in both lines).-
Why? Passive diffusion is not affected by the RFC mutation.
-
Visualization of Mechanism
Figure 1: The Antifolate Transport & Inhibition Pathway
This diagram illustrates the divergence in transport mechanisms between MTX and its 1-Methyl Ester.
Caption: Comparative entry mechanisms. MTX relies on RFC, while MTX-1-Me utilizes passive diffusion before metabolic activation.
References
-
Visentin, M., et al. (2014). "The antifolates." Hematology/Oncology Clinics of North America. Link
-
Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry. Link
-
European Pharmacopoeia (Ph. Eur.) . "Methotrexate Monograph: Impurity Profiling." Link
-
Assaraf, Y. G. (2007). "Molecular basis of antifolate resistance." Cancer Drug Resistance. Link
Safety Operating Guide
Methotrexate 1-methyl Ester: Safe Handling and Disposal Protocol
Executive Summary
Methotrexate 1-methyl ester is a structural analog and impurity of Methotrexate (MTX). While distinct in its esterification, it retains the core pteridine ring structure and antifolate mechanism of action (dihydrofolate reductase inhibition) characteristic of the parent compound.
From a safety and regulatory standpoint, This compound must be managed as a high-potency cytotoxic and teratogenic agent.
This guide outlines the operational procedures for the disposal of this compound, adhering to the "Precautionary Principle" and US EPA RCRA standards for U-listed wastes (U122).
Hazard Identification & Regulatory Classification
The "Treat as Parent" Principle
In the absence of a specific U-list number for the 1-methyl ester derivative, laboratory safety best practices dictate treating it as Methotrexate (RCRA U122) .
-
Mechanism of Toxicity: Like MTX, the ester functions as an antimetabolite. Upon hydrolysis (which can occur enzymatically or in aqueous environments), it yields Methotrexate, inhibiting DNA synthesis and cellular replication.
-
Waste Designation:
-
P-Listed/U-Listed Context: While MTX is U122, the ester should be treated as RCRA Hazardous Waste due to toxicity characteristics (TCLP) and its status as a cytotoxic antineoplastic.
-
Waste Stream Segregation Logic
Proper disposal relies entirely on distinguishing between Trace and Bulk waste.
| Waste Category | Definition | Disposal Path | Container Color Code (Std) |
| Bulk Chemotherapy Waste | Vials/containers with >3% residual volume, pure substance, or spill cleanup materials. | Hazardous Waste Incineration (RCRA) | Black (or RCRA labeled) |
| Trace Chemotherapy Waste | "RCRA Empty" containers (<3% by weight), gowns, gloves, and sharps used in standard prep. | Regulated Medical Waste Incineration | Yellow |
| Sharps | Needles/syringes introduced to the agent. | Incineration (Never Autoclave) | Yellow/Red (Label dependent) |
Waste Segregation Decision Workflow
The following logic gate ensures compliance with EPA regulations regarding "RCRA Empty" status.
Figure 1: Decision logic for segregating this compound waste streams to ensure regulatory compliance.
Disposal Procedures by Form Factor
A. Solid Waste (Powder/Crystals)
-
Context: Expired pure substance or weighing boats containing powder.
-
Protocol:
-
Do not solubilize for disposal. Keep in solid form to minimize volume and spill risk.
-
Place the primary container (vial) into a clear, sealable secondary bag (e.g., Ziploc) to contain potential dust.
-
Deposit directly into the Black RCRA Hazardous Waste Container .
-
Labeling: Ensure the hazardous waste tag explicitly lists "this compound" and "Cytotoxic."
-
B. Liquid Waste (Mother Liquors/Solvents)
-
Context: Reaction solvents or unused stock solutions.
-
Protocol:
-
Never pour down the sink. Methotrexate derivatives are persistent environmental pollutants.
-
Collect in a dedicated satellite accumulation container (compatible material: HDPE or Glass).
-
Chemical Compatibility: Do not mix with strong oxidizers in the waste stream unless part of a controlled deactivation protocol (see Section 4).
-
Cap tightly and transfer to the Black RCRA Hazardous Waste stream.
-
C. Sharps and Glassware
-
Context: Syringes used for injection or pipettes.
-
Protocol:
-
No Recapping: Never recap needles contaminated with cytotoxic agents.
-
Immediate disposal into a Yellow Chemotherapy Sharps Container .
-
Causality: These containers are destined for incineration. Autoclaving is insufficient because the thermal stability of the pteridine ring means standard autoclave cycles (121°C) may not fully degrade the molecule, leading to potential volatilization or leaching.
-
Deactivation and Spill Response
While incineration is the only acceptable method for disposal, chemical deactivation is required for surface decontamination following a spill.
The Science of Deactivation: Methotrexate and its esters are susceptible to oxidative degradation. Research indicates that strong oxidizing agents can cleave the pteridine ring system, reducing cytotoxicity.
-
Agent: Sodium Hypochlorite (NaOCl) 5% (undiluted household bleach).
-
Mechanism: Oxidation of the pteridine ring and hydrolysis of the ester bond.
Step-by-Step Decontamination Protocol
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
PPE: Don double nitrile gloves, a Tyvek gown, shoe covers, and respiratory protection (N95 or P100) if powder is aerosolized.
-
Containment: Cover the spill with absorbent pads (for liquids) or wet paper towels (for powders—to prevent dust).
-
Inactivation (The Oxidation Step):
-
Apply 5% Sodium Hypochlorite gently over the contaminated area (working from outside in).
-
Wait Time: Allow 15–20 minutes of contact time. This dwell time is critical for the kinetics of the ring-cleavage reaction.
-
-
Removal: Wipe up the bleach residue with absorbent pads.
-
Neutralization: Wipe the area with 1% Sodium Thiosulfate or water to remove bleach residue and prevent corrosion of stainless steel surfaces.
-
Disposal: All cleanup materials (pads, gloves, towels) are now Bulk Hazardous Waste (Black Bin).
Figure 2: Chemical decontamination workflow for this compound spills.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (40 CFR Part 266 Subpart P). [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. [Link]
-
PubChem. Methotrexate (Compound Summary). National Library of Medicine. (Used for structural and toxicity comparison). [Link]
Personal protective equipment for handling Methotrexate 1-methyl ester
Executive Safety Summary & Hazard Banding
Methotrexate 1-methyl ester is a structural analog and impurity of Methotrexate (MTX). In the absence of specific toxicological data for the ester derivative, laboratory safety protocols must default to the Precautionary Principle , treating this compound with the same rigor as the parent compound, a known NIOSH Group 1 Antineoplastic Drug .
Critical Hazard Profile:
-
Mechanism: Antifolate; inhibits dihydrofolate reductase (DHFR), blocking DNA synthesis.
-
Health Risks: Carcinogenic, Mutagenic, Teratogenic (Reproductive Toxin).
-
Route of Entry: Inhalation (aerosols/powders), Dermal absorption, Ingestion.
Operational Directive: All handling of dry powder must occur within a certified containment device. PPE is the secondary line of defense but is critical during transfer, weighing, and waste disposal.
The Hierarchy of Protection: PPE Specifications
As a scientist, you must understand that PPE is the barrier of last resort. However, when handling cytotoxic esters, the integrity of this barrier is non-negotiable. The following specifications are based on ASTM D6978 (Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs).
Technical PPE Requirements Table
| Protection Zone | Equipment Type | Technical Specification | Rationale |
| Dermal (Hand) | Double Gloving | Inner: Nitrile (min 4 mil)Outer: Nitrile/Neoprene (min 5 mil, extended cuff)Standard: ASTM D6978 compliant | Methotrexate can permeate standard latex. Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination without skin exposure. |
| Respiratory | PAPR or N100 | Primary: Powered Air Purifying Respirator (PAPR) with HEPA filters.Secondary: N100/P100 half-face mask (if engineering controls fail). | Surgical masks provide zero protection against cytotoxic aerosols. P100 filtration captures 99.97% of particulates <0.3 microns. |
| Body | Chemo Gown | Polyethylene-coated polypropylene (non-linting). Closed front, long sleeves, elastic cuffs. | Must be impervious to liquids. Back-closing design prevents accumulation of powder on the chest/zipper area during weighing. |
| Ocular | Safety Goggles | Indirect vented or non-vented chemical splash goggles. | Prevent aerosol drift into the lacrimal duct. Safety glasses with side shields are insufficient for powder handling. |
Operational Workflow: The "Clean-Dirty" Protocol
To maintain a self-validating safety system, the movement of personnel and materials must follow a strict unidirectional flow. This prevents cross-contamination from the Biological Safety Cabinet (BSC) to the general lab environment.
Visualization: Safe Handling Logic Flow
Figure 1: The unidirectional workflow for handling cytotoxic esters. Note the critical decontamination step before removing materials from the containment zone.
Detailed Procedural Methodology
Donning (Putting on PPE)
Rationale: Proper donning ensures that no skin is exposed and that the PPE fits securely to prevent gaps where aerosols could penetrate.
-
Hygiene: Wash hands with soap and water. Dry thoroughly.
-
Shoe Covers: Don disposable shoe covers to prevent tracking particulate residue out of the lab.
-
Gowning: Put on the impervious gown. Tie securely at the back (or tape) to ensure it does not fall open.
-
Respiratory/Eye: Don the N100 mask or PAPR hood. Perform a seal check (negative/positive pressure check) on the mask. Don goggles over the mask.
-
Gloving (Layer 1): Don the first pair of nitrile gloves. Ensure the cuff goes under the gown cuff.
-
Gloving (Layer 2): Don the second pair of ASTM D6978 gloves. Ensure the cuff goes over the gown cuff.
-
Validation: This "Under-Over" technique creates a tortuous path that traps particles and prevents skin contact at the wrist.
-
Handling & Solubilization
Rationale: Methotrexate esters are often fluffy powders prone to static charge, increasing inhalation risk.
-
Setup: Place an absorbent, plastic-backed liner in the Biological Safety Cabinet (BSC).
-
Static Control: Use an anti-static gun or bar on the powder before opening the vial.
-
Solvent Addition: Do not withdraw the needle immediately after injecting solvent. Wait 30 seconds for pressure equalization to prevent aerosol "spray back."
-
Wipe Down: Before removing the prepared solution from the BSC, wipe the exterior of the vial/tube with a gauze pad soaked in a deactivating agent (e.g., Sodium Hypochlorite) followed by sterile water.
Doffing (Removing PPE) - Highest Risk Phase
Rationale: The exterior of your PPE is now theoretically contaminated. Improper removal transfers this contamination to your skin.
-
Outer Gloves: Remove outer gloves inside the BSC or immediately at the exit of the buffer zone. Use the "beak" method (pinch and pull) to avoid snapping.
-
Gown: Unfasten the neck/waist. Peel the gown away from the body, rolling the outside (contaminated side) inward. Discard in yellow trace chemo waste bin.
-
Eye/Face: Remove goggles and mask by handling the straps only. Do not touch the front of the mask.
-
Inner Gloves: Remove the inner gloves last.
-
Wash: Immediately wash hands with soap and water for 60 seconds.
Emergency Response: Spill Protocol
In the event of a powder spill (>5 mg) or liquid spill (>5 mL) of this compound:
-
Isolate: Alert nearby personnel and cordon off the area.
-
PPE Upgrade: If not already wearing, don a full Tyvek suit and double gloves. Use a P100 respirator.
-
Containment:
-
Liquid: Cover with absorbent pads.
-
Powder: Cover with wet absorbent pads (to prevent dust generation). Do not sweep.
-
-
Deactivation:
-
Apply 10% Sodium Hypochlorite (Bleach) to the area. Bleach oxidizes the methotrexate structure, breaking the pteridine ring.
-
Allow 15 minutes of contact time.
-
Neutralize bleach with Sodium Thiosulfate to prevent corrosion of stainless steel surfaces.
-
-
Disposal: All cleanup materials must go into hazardous chemical waste (RCRA Trace Chemo).
References
-
Centers for Disease Control and Prevention (CDC/NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
ASTM International. (2020). ASTM D6978-05(2019) Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. Retrieved from [Link]
-
PubChem. (n.d.). Methotrexate (Compound Summary). National Library of Medicine. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
